Product packaging for Etilefrine, (R)-(Cat. No.:CAS No. 2259-99-6)

Etilefrine, (R)-

Cat. No.: B15187989
CAS No.: 2259-99-6
M. Wt: 181.23 g/mol
InChI Key: SQVIAVUSQAWMKL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etilefrine, (R)- is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Etilefrine, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etilefrine, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B15187989 Etilefrine, (R)- CAS No. 2259-99-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2259-99-6

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m0/s1

InChI Key

SQVIAVUSQAWMKL-JTQLQIEISA-N

Isomeric SMILES

CCNC[C@@H](C1=CC(=CC=C1)O)O

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O

Origin of Product

United States

Foundational & Exploratory

(R)-Etilefrine: A Technical Deep Dive into its Adrenergic Receptor Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Etilefrine is a direct-acting sympathomimetic amine that exerts its pharmacological effects through stereoselective interaction with adrenergic receptors. This technical guide provides an in-depth analysis of the mechanism of action of the (R)-enantiomer of etilefrine, focusing on its engagement with α1 and β1 adrenergic receptors. While quantitative data specifically for the (R)-enantiomer is limited in publicly available literature, this document synthesizes the known pharmacology of etilefrine, highlighting the superior efficacy of the (R)-enantiomer, and details the downstream signaling cascades initiated upon receptor activation. Furthermore, it provides comprehensive experimental protocols for the characterization of (R)-Etilefrine's interaction with adrenergic receptors, enabling further research and drug development efforts in this area.

Introduction

Etilefrine is a sympathomimetic agent historically used in the management of hypotension. It is a chiral molecule, existing as (R)- and (S)-enantiomers. Pharmacological activity predominantly resides in the (R)-(-)-enantiomer, which is known to be more effective.[1] This guide will focus on the mechanism of action of this specific stereoisomer. (R)-Etilefrine's therapeutic effects are primarily mediated through its agonist activity at α1 and β1 adrenergic receptors.[2][3] Activation of these receptors leads to a cascade of intracellular events, ultimately resulting in increased blood pressure.

Interaction with Adrenergic Receptors

(R)-Etilefrine exhibits a selective affinity for α1 and β1 adrenergic receptors, with some activity also reported at β2 receptors.[2][4]

α1-Adrenergic Receptor Agonism

(R)-Etilefrine binds to and activates α1-adrenergic receptors located on vascular smooth muscle cells.[2] This interaction initiates a signaling cascade through the Gq protein pathway.

β1-Adrenergic Receptor Agonism

Concurrently, (R)-Etilefrine acts as an agonist at β1-adrenergic receptors, which are predominantly expressed in cardiac tissue.[2] This interaction activates the Gs protein signaling pathway.

Quantitative Pharmacological Data

ParameterReceptor SubtypeValueReference
Binding Affinity (Ki) α1Data not available
β1Data not available
β2Data not available
Potency (EC50) α1Data not available
β1Data not available
β2Data not available
Efficacy (Intrinsic Activity) α1Data not available
β1Data not available
β2Data not available

Downstream Signaling Pathways

The activation of α1 and β1 adrenergic receptors by (R)-Etilefrine triggers distinct downstream signaling cascades.

Gq Signaling Pathway (α1-Adrenergic Receptor)

Upon binding of (R)-Etilefrine to the α1-adrenergic receptor, the associated Gq protein is activated. This initiates a well-defined signaling pathway leading to an increase in intracellular calcium concentration.

Gq_Signaling REt (R)-Etilefrine Alpha1 α1-Adrenergic Receptor REt->Alpha1 binds Gq Gq protein Alpha1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Response Physiological Response (Vasoconstriction) Ca2->Response PKC->Response

Figure 1: (R)-Etilefrine-induced Gq signaling cascade.

Gs Signaling Pathway (β1-Adrenergic Receptor)

The binding of (R)-Etilefrine to the β1-adrenergic receptor leads to the activation of the Gs protein and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

Gs_Signaling REt (R)-Etilefrine Beta1 β1-Adrenergic Receptor REt->Beta1 binds Gs Gs protein Beta1->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Physiological Response (Increased Heart Rate & Contractility) PKA->Response phosphorylates target proteins

Figure 2: (R)-Etilefrine-induced Gs signaling cascade.

AMPK/Akt Pathway Modulation

Some evidence suggests that etilefrine can modulate the AMPK/Akt pathway, leading to the phosphorylation of AMPKα and inhibition of Akt phosphorylation.[2] The precise mechanism by which this is linked to adrenergic receptor activation by (R)-Etilefrine requires further investigation.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the interaction of (R)-Etilefrine with adrenergic receptors.

Chiral Separation of Etilefrine Enantiomers

To study the specific effects of (R)-Etilefrine, it is crucial to first separate it from its (S)-enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.

Methodology:

  • Column: A chiral stationary phase column (e.g., polysaccharide-based or Pirkle-type) is selected.

  • Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used. The exact ratio is optimized for optimal separation. For basic compounds like etilefrine, a small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Detection: UV detection at a wavelength where etilefrine absorbs is commonly employed.

  • Procedure: a. A solution of racemic etilefrine is prepared in the mobile phase. b. The solution is injected into the HPLC system. c. The enantiomers are separated based on their differential interaction with the CSP. d. The retention times of the (R)- and (S)-enantiomers are determined, and the separated enantiomers can be collected for further pharmacological studies.

Chiral_HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Output Racemic Racemic Etilefrine Solution Injector Injector Racemic->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Mobile Phase Detector UV Detector Column->Detector Chromatogram Chromatogram with separated peaks for (R)- and (S)-Etilefrine Detector->Chromatogram Collection Fraction Collection Detector->Collection

Figure 3: Workflow for chiral separation of etilefrine.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of (R)-Etilefrine for different adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest are prepared.

  • Radioligand: A radiolabeled antagonist with known high affinity for the receptor (e.g., [3H]prazosin for α1 receptors, [3H]dihydroalprenolol for β receptors) is used.

  • Competition Assay: a. A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled (R)-Etilefrine. b. The mixture is incubated to allow binding to reach equilibrium. c. Bound and free radioligand are separated by rapid filtration. d. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of (R)-Etilefrine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis Membranes Cell Membranes with Adrenergic Receptors Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radiolabeled Antagonist Radioligand->Incubation REt Unlabeled (R)-Etilefrine (increasing concentrations) REt->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Figure 4: Workflow for radioligand binding assay.

Functional Assays

Functional assays are essential to determine the potency (EC50) and efficacy (intrinsic activity) of (R)-Etilefrine as an agonist at different adrenergic receptor subtypes.

Methodology:

  • Cell Culture: Cells stably expressing the α1-adrenergic receptor subtype of interest are cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: The cells are stimulated with varying concentrations of (R)-Etilefrine.

  • Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: A dose-response curve is generated by plotting the change in fluorescence against the concentration of (R)-Etilefrine. The EC50 value is determined from this curve.

Calcium_Assay_Workflow cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Cells Cells expressing α1-Adrenergic Receptor Dye Load with Calcium- Sensitive Dye Cells->Dye Stimulation Stimulate with (R)-Etilefrine Dye->Stimulation Measurement Measure Fluorescence Stimulation->Measurement DoseResponse Generate Dose- Response Curve Measurement->DoseResponse EC50 Determine EC50 DoseResponse->EC50

Figure 5: Workflow for intracellular calcium mobilization assay.

Methodology:

  • Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured.

  • Assay Preparation: The cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: The cells are stimulated with varying concentrations of (R)-Etilefrine.

  • Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or BRET-based assays).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the concentration of (R)-Etilefrine. The EC50 value is determined from this curve.

cAMP_Assay_Workflow cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis Cells Cells expressing β-Adrenergic Receptor Inhibitor Pre-treat with Phosphodiesterase Inhibitor Cells->Inhibitor Stimulation Stimulate with (R)-Etilefrine Inhibitor->Stimulation Measurement Measure cAMP Levels Stimulation->Measurement DoseResponse Generate Dose- Response Curve Measurement->DoseResponse EC50 Determine EC50 DoseResponse->EC50

Figure 6: Workflow for cAMP accumulation assay.

Conclusion

(R)-Etilefrine is a stereoselective adrenergic agonist with primary activity at α1 and β1 receptors. Its mechanism of action involves the activation of Gq and Gs protein-coupled signaling pathways, leading to increased intracellular calcium and cAMP, respectively. These second messengers mediate the physiological responses of vasoconstriction and increased cardiac output, which underlie its therapeutic use in hypotensive states. The provided experimental protocols offer a framework for the detailed characterization of the pharmacological properties of (R)-Etilefrine, which is essential for a comprehensive understanding of its mechanism of action and for the development of novel therapeutics targeting the adrenergic system. Further research is warranted to elucidate the precise quantitative pharmacology of the (R)-enantiomer and to fully understand its interaction with other signaling pathways such as the AMPK/Akt pathway.

References

Enantioselective Synthesis of (R)-Etilefrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (R)-Etilefrine, the pharmacologically active stereoisomer. Etilefrine is a sympathomimetic amine used for treating orthostatic hypotension. The synthesis of the enantiomerically pure (R)-isomer is critical to maximizing therapeutic efficacy and minimizing potential side effects associated with the (S)-isomer. This document details the predominant synthetic strategy, experimental protocols, and the underlying catalytic mechanisms.

Core Synthetic Strategy: Asymmetric Transfer Hydrogenation

The most effective and widely documented method for the enantioselective synthesis of (R)-Etilefrine is the asymmetric transfer hydrogenation (ATH) of a prochiral α-amino ketone precursor. This strategy involves two main stages: the synthesis of the ketone precursor followed by the crucial asymmetric reduction step, which establishes the chiral center.

A common precursor is α-(N-benzyl-N-ethylamino)-3'-hydroxyacetophenone hydrochloride. The synthesis proceeds by reacting α-bromo-m-hydroxyacetophenone with N-ethylbenzylamine.[1] The resulting α-amino ketone is then reduced enantioselectively. The final step involves the removal of the N-benzyl protecting group, typically through catalytic hydrogenation, to yield (R)-Etilefrine.

The key to enantioselectivity lies in the use of a chiral transition metal catalyst, most notably a Ruthenium(II) complex. Catalysts of the Noyori-type, such as those employing a chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, are highly effective for this transformation.[2][3] These catalysts facilitate the transfer of hydrogen from a hydrogen donor, like a formic acid/triethylamine mixture or isopropanol, to the ketone with high stereocontrol.[4]

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of (R)-Etilefrine, based on established procedures for similar substrates.

Step 1: Synthesis of α-(N-benzyl-N-ethylamino)-3'-hydroxyacetophenone hydrochloride

This protocol is adapted from a patented synthesis route for the Etilefrine precursor.[1]

  • Reaction Setup: To a solution of α-bromo-m-hydroxyacetophenone (1 mole equivalent) in a suitable solvent (e.g., acetone, acetonitrile), N-ethylbenzylamine (1.1 mole equivalents) is added at a controlled temperature of 10-20°C.

  • Reaction: The mixture is stirred and maintained at this temperature for 3-6 hours.

  • Work-up and Isolation: Following the reaction period, a solution of hydrochloric acid is added to adjust the pH to 0.5-1.5. The mixture is then cooled to below 10°C to induce precipitation of the product.

  • Purification: The resulting solid, α-(N-benzyl-N-ethylamino)-3'-hydroxyacetophenone hydrochloride, is isolated by filtration, washed with a cold solvent, and dried.

Step 2: Asymmetric Transfer Hydrogenation to (R)-N-benzyl-Etilefrine

This representative protocol is based on the well-established Noyori-type asymmetric transfer hydrogenation of aromatic ketones.[3][4]

  • Catalyst Preparation: A chiral Ruthenium catalyst, such as [RuCl((R,R)-TsDPEN)(p-cymene)], is used.

  • Reaction Setup: In an inert atmosphere (Nitrogen or Argon), a degassed solution of α-(N-benzyl-N-ethylamino)-3'-hydroxyacetophenone hydrochloride (1 mole equivalent) in a mixture of formic acid and triethylamine (5:2 molar ratio) is prepared.

  • Catalysis: The Ruthenium catalyst is added to the solution with a substrate-to-catalyst (S/C) ratio typically ranging from 200:1 to 1000:1.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, usually between 25-40°C, for 12-24 hours or until completion is confirmed by TLC or HPLC.

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield crude (R)-N-benzyl-Etilefrine.

Step 3: Debenzylation to (R)-Etilefrine
  • Hydrogenation: The crude (R)-N-benzyl-Etilefrine is dissolved in an alcohol solvent (e.g., methanol, ethanol). A palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is added.

  • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred until the deprotection is complete.

  • Isolation and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting (R)-Etilefrine can be further purified by crystallization, often as the hydrochloride salt.

Quantitative Data Summary

The following table summarizes typical quantitative data for the key asymmetric transfer hydrogenation step. The values are representative of Noyori-type reductions of similar α-amino ketones.

ParameterValueReference
Substrateα-(N-benzyl-N-ethylamino)-3'-hydroxyacetophenoneGeneral Substrate Class
Catalyst[RuCl((R,R)-TsDPEN)(p-cymene)][3][4]
Substrate/Catalyst Ratio200:1 - 1000:1[5]
Hydrogen SourceHCOOH / Triethylamine (5:2)[2]
SolventFormic Acid / Triethylamine[2]
Temperature25 - 40 °C[1]
Reaction Time12 - 24 hours[1]
Typical Yield > 90%[6]
Typical Enantiomeric Excess (e.e.) > 95%[6]

Visualizations

Synthetic Workflow

The overall synthetic pathway from the starting materials to the final active pharmaceutical ingredient is depicted below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Transfer Hydrogenation cluster_2 Step 3: Debenzylation A α-bromo-m-hydroxyacetophenone C α-(N-benzyl-N-ethylamino)- 3'-hydroxyacetophenone A->C + HCl B N-ethylbenzylamine B->C + HCl D (R)-N-benzyl-Etilefrine C->D E (R)-Etilefrine D->E Catalyst [RuCl((R,R)-TsDPEN)(p-cymene)] + HCOOH/NEt3 H2_PdC H2, Pd/C

Overall synthetic workflow for (R)-Etilefrine.
Catalytic Cycle of Asymmetric Transfer Hydrogenation

The mechanism of the Noyori-type asymmetric transfer hydrogenation is a well-established catalytic cycle. The key steps involve the formation of a ruthenium hydride species, which then delivers a hydride and a proton to the ketone substrate within a chiral pocket, thereby directing the stereochemistry of the product.

Catalytic_Cycle precat [Ru(II)Cl(arene)(TsDPEN)] (Pre-catalyst) active_cat [Ru(II)(arene)(TsDPEN)] (16e- Active Species) precat->active_cat -HCl hydride [Ru(II)H(arene)(TsDPEN)] (18e- Hydride) active_cat->hydride + H-donor product_complex Product-Catalyst Complex hydride->product_complex + Ketone h_acceptor CO2 + HNEt3+ hydride->h_acceptor product_complex->active_cat - (R)-Alcohol prod (R)-Alcohol (Product) product_complex->prod sub Ketone (Substrate) sub->hydride h_donor HCOOH/NEt3 h_donor->active_cat

Catalytic cycle for Noyori-type ATH of a ketone.

References

An In-depth Technical Guide to the Pharmacological Profile of (R)-Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available data exists for the specific pharmacological profile of the (R)-enantiomer of Etilefrine hydrochloride. The following guide is based on the available information for racemic Etilefrine hydrochloride and general principles of adrenergic pharmacology. It is intended for researchers, scientists, and drug development professionals.

Introduction

Etilefrine hydrochloride is a sympathomimetic amine utilized clinically for the management of hypotension, particularly orthostatic hypotension.[1][2] It functions by stimulating the sympathetic nervous system, mimicking the effects of endogenous catecholamines.[2] Etilefrine is a chiral molecule, and this guide focuses on the pharmacological properties of its (R)-enantiomer. However, due to a scarcity of specific data for the individual enantiomers, much of the available information pertains to the racemic mixture. It is well-established that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties.[3][4]

Mechanism of Action

Etilefrine is a direct-acting sympathomimetic agent with agonist activity at both α- and β-adrenergic receptors.[1][5] Its therapeutic effects in treating hypotension are primarily attributed to its selective agonist actions on α1- and β1-adrenergic receptors.[2][6]

  • α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, located on vascular smooth muscle cells, leads to vasoconstriction.[2][6] This increases peripheral vascular resistance, which in turn elevates blood pressure.[2]

  • β1-Adrenergic Receptor Agonism: Activation of β1-adrenergic receptors, predominantly found in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[2][6] This leads to an increase in cardiac output, further contributing to the rise in blood pressure.[1]

Some in vitro studies suggest that etilefrine has a much higher affinity for β1-adrenergic receptors than for β2-adrenoreceptors.[5]

Signaling Pathways

The activation of α1 and β1-adrenergic receptors by (R)-Etilefrine initiates distinct intracellular signaling cascades:

Figure 1: Signaling Pathways of Etilefrine Etilefrine (R)-Etilefrine alpha1_receptor α1-Adrenergic Receptor Etilefrine->alpha1_receptor Binds to beta1_receptor β1-Adrenergic Receptor Etilefrine->beta1_receptor Binds to Gq Gq Protein alpha1_receptor->Gq Activates Gs Gs Protein beta1_receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Contractility Increased Cardiac Contractility & Heart Rate PKA->Cardiac_Contractility Leads to Figure 2: General Experimental Workflow for Pharmacological Profiling start Start: (R)-Etilefrine Hydrochloride binding_assay Radioligand Binding Assays (α1, β1, β2 receptors) start->binding_assay functional_assays In Vitro Functional Assays start->functional_assays data_analysis Data Analysis & Interpretation binding_assay->data_analysis Determine Ki vasoconstriction Vasoconstriction Assay (e.g., Aortic Rings) functional_assays->vasoconstriction cardiac Cardiac Contractility Assay (e.g., Isolated Atria) functional_assays->cardiac cAMP cAMP Accumulation Assay (β-receptor activation) functional_assays->cAMP vasoconstriction->data_analysis Determine EC50, Emax cardiac->data_analysis Determine EC50, Emax cAMP->data_analysis Determine EC50, Emax in_vivo In Vivo Studies (Animal Models) bp_hr Blood Pressure & Heart Rate Measurement in_vivo->bp_hr pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) in_vivo->pk_studies conclusion Pharmacological Profile bp_hr->conclusion pk_studies->conclusion data_analysis->in_vivo

References

(R)-Etilefrine chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties and Structure of (R)-Etilefrine

Introduction

(R)-Etilefrine is the levorotatory enantiomer of etilefrine, a sympathomimetic amine utilized for its pressor effects in the management of orthostatic hypotension. As a direct-acting adrenergic agonist, its pharmacological activity is intrinsically linked to its specific chemical structure and physicochemical properties. This document provides a detailed overview of the core chemical characteristics of (R)-Etilefrine, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

The physicochemical properties of (R)-Etilefrine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with adrenergic receptors. A summary of these properties is presented below.

PropertyValueSource
IUPAC Name 3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol[1]
Molecular Formula C₁₀H₁₅NO₂[1][2][3][4][5]
Molecular Weight 181.23 g/mol [1]
Melting Point 147-148 °C[6]
Boiling Point 314.35 °C (estimated)[6]
Water Solubility 13.8 mg/mL (predicted)[7]
pKa (Strongest Acidic) 9.1 (predicted)[7]
pKa (Strongest Basic) 9.73 (predicted)[7]
logP 0.1 (predicted)[1][6]

Chemical Structure

(R)-Etilefrine, with the chemical formula C₁₀H₁₅NO₂, is a substituted phenethylamine.[1][3] Its structure consists of a central ethylamine chain attached to a phenol group at the meta position. The key structural features include:

  • Aromatic Ring: A benzene ring with a hydroxyl group at the 3-position (meta-hydroxyl group).

  • Chiral Center: A stereogenic center at the β-carbon atom of the ethylamine side chain, which bears a hydroxyl group. The "(R)" designation specifies the absolute configuration at this chiral center.

  • Amine Group: A secondary amine with an ethyl substituent.

The specific stereochemistry of the (R)-enantiomer is critical for its biological activity and receptor binding affinity.

Caption: 2D structure of (R)-Etilefrine.

Signaling Pathway

Etilefrine functions as a direct-acting agonist at α₁ and β₁ adrenergic receptors.[7][8][9] This dual agonism results in a coordinated cardiovascular response.

  • α₁-Adrenergic Receptor Activation: Stimulation of α₁-receptors, primarily located on vascular smooth muscle, activates the Gq signaling cascade. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction, which increases peripheral resistance and blood pressure.[9]

  • β₁-Adrenergic Receptor Activation: Activation of β₁-receptors in the heart stimulates the Gs signaling pathway. This results in the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), leading to phosphorylation of calcium channels and other key proteins. The net effects are increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), which together increase cardiac output.[8][9]

signaling_pathway cluster_alpha1 α₁-Adrenergic Pathway (Vascular Smooth Muscle) cluster_beta1 β₁-Adrenergic Pathway (Heart) Etilefrine_a1 (R)-Etilefrine Alpha1_Receptor α₁-Adrenergic Receptor Etilefrine_a1->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction BP_Increase_a1 ↑ Blood Pressure Vasoconstriction->BP_Increase_a1 Etilefrine_b1 (R)-Etilefrine Beta1_Receptor β₁-Adrenergic Receptor Etilefrine_b1->Beta1_Receptor Gs Gs Protein Beta1_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cardiac_Effects ↑ Heart Rate ↑ Contractility PKA->Cardiac_Effects CO_Increase ↑ Cardiac Output Cardiac_Effects->CO_Increase

References

In Vitro Profile of (R)-Etilefrine on Cardiac Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Etilefrine is a sympathomimetic amine that primarily acts as an agonist at α1 and β1 adrenergic receptors. This dual agonism translates to significant effects on cardiac tissue, namely an increase in the force of contraction (positive inotropy) and an increase in heart rate (positive chronotropy). In vitro studies are crucial for elucidating the precise mechanisms and quantifying the effects of (R)-Etilefrine on the heart muscle, independent of systemic physiological responses. This guide provides an in-depth overview of the in vitro pharmacology of (R)-Etilefrine, focusing on its effects on cardiac contractility and electrophysiology. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Effects of (R)-Etilefrine on Cardiac Tissue

In isolated cardiac preparations, (R)-Etilefrine has been demonstrated to induce dose-dependent positive chronotropic and inotropic effects[1]. These effects are primarily mediated through its action as a highly selective β1-adrenoceptor agonist[1]. Studies on isolated, blood-perfused dog atrial and ventricular preparations have shown that intra-arterial injection of (R)-Etilefrine leads to a significant increase in both sinus rate and contractile force[1].

Quantitative Analysis of In Vitro Efficacy

The positive inotropic and chronotropic effects of (R)-Etilefrine have been quantified in various in vitro models. A key study utilizing isolated dog right atrial and left ventricular preparations provides a comparative measure of its potency.

Table 1: Inotropic and Chronotropic Effects of (R)-Etilefrine in Isolated Dog Heart Preparations

ParameterAgonistPotency Relative to IsoproterenolReference
Inotropic Effect (Contractile Force)(R)-Etilefrine~100 times less potent[1]
Chronotropic Effect (Heart Rate)(R)-Etilefrine~100 times less potent[1]

Note: Specific EC50 and maximal response values were not explicitly provided in the available literature. The data reflects the relative potency as reported.

Signaling Pathways of (R)-Etilefrine in Cardiomyocytes

The cardiac effects of (R)-Etilefrine are initiated by its binding to β1 and α1-adrenergic receptors on the surface of cardiomyocytes. This binding triggers distinct intracellular signaling cascades that ultimately lead to increased contractility and heart rate.

β1-Adrenergic Receptor Signaling

Activation of β1-adrenergic receptors by (R)-Etilefrine primarily stimulates the Gs-protein pathway. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), a key enzyme that phosphorylates several target proteins within the cardiomyocyte to enhance contractility and heart rate.

Beta1_Signaling_Pathway Etilefrine (R)-Etilefrine Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Binds to Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates Sarcoplasmic_Reticulum Sarcoplasmic Reticulum PKA->Sarcoplasmic_Reticulum Phosphorylates Troponin_I Troponin I PKA->Troponin_I Phosphorylates Heart_Rate Increased Heart Rate PKA->Heart_Rate Contraction Increased Contraction Calcium_Channels->Contraction Sarcoplasmic_Reticulum->Contraction Troponin_I->Contraction

Caption: β1-Adrenergic signaling cascade initiated by (R)-Etilefrine.

α1-Adrenergic Receptor Signaling

The α1-adrenergic effects of (R)-Etilefrine are mediated through the Gq-protein pathway. Activation of the α1-receptor leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC), both of which contribute to the positive inotropic effect.

Alpha1_Signaling_Pathway Etilefrine (R)-Etilefrine Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG SR_Ca_Release SR Ca2+ Release IP3->SR_Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Increased Contraction SR_Ca_Release->Contraction PKC->Contraction

Caption: α1-Adrenergic signaling cascade initiated by (R)-Etilefrine.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. The following protocols are based on established techniques for studying the effects of pharmacological agents on isolated cardiac tissue.

Isolated Papillary Muscle Preparation for Inotropic Studies

This protocol is designed to measure the isometric contractile force of cardiac muscle in response to (R)-Etilefrine.

  • Tissue Preparation:

    • The heart is rapidly excised from a euthanized animal (e.g., rabbit, guinea pig) and placed in cold, oxygenated Krebs-Henseleit solution.

    • The right ventricle is opened, and a suitable papillary muscle is carefully dissected, keeping a portion of the ventricular wall and the chordae tendineae intact.

    • Silk sutures are tied to both ends of the muscle.

  • Experimental Setup:

    • The muscle is mounted vertically in a temperature-controlled organ bath (37°C) containing oxygenated Krebs-Henseleit solution.

    • One end is attached to a fixed hook, and the other to an isometric force transducer.

    • The muscle is electrically stimulated with platinum electrodes at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold.

    • The muscle is stretched to the length at which it develops maximal tension (Lmax).

  • Data Acquisition:

    • The muscle is allowed to equilibrate for at least 60 minutes.

    • After a stable baseline contraction is achieved, (R)-Etilefrine is added to the organ bath in a cumulative concentration-response manner.

    • The isometric contractile force is recorded continuously.

Papillary_Muscle_Workflow Start Heart Excision Dissection Papillary Muscle Dissection Start->Dissection Mounting Mount in Organ Bath Dissection->Mounting Stimulation Electrical Stimulation (1 Hz) Mounting->Stimulation Equilibration Equilibration (60 min) Stimulation->Equilibration Baseline Record Baseline Contraction Equilibration->Baseline Drug_Addition Cumulative Addition of (R)-Etilefrine Baseline->Drug_Addition Data_Recording Record Isometric Contractile Force Drug_Addition->Data_Recording Analysis Dose-Response Analysis Data_Recording->Analysis

Caption: Experimental workflow for inotropic studies on isolated papillary muscle.

Langendorff-Perfused Heart Preparation for Chronotropic and Inotropic Studies

This ex vivo model allows for the assessment of drug effects on the entire heart while maintaining its intrinsic electrical activity.

  • Heart Preparation:

    • The animal is heparinized and anesthetized. The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

    • The aorta is cannulated, and retrograde perfusion with oxygenated Krebs-Henseleit solution (37°C) is initiated.

  • Experimental Setup:

    • The perfused heart is suspended in a heated chamber.

    • A force transducer can be attached to the apex of the ventricle to measure contractility.

    • ECG electrodes are placed on the surface of the heart to record electrical activity and determine heart rate.

  • Data Acquisition:

    • The heart is allowed to stabilize for 20-30 minutes.

    • (R)-Etilefrine is infused into the perfusion line at increasing concentrations.

    • Heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure rise (+dP/dtmax) are continuously monitored.

Conclusion

In vitro studies of (R)-Etilefrine on cardiac tissue provide valuable insights into its direct effects on myocardial contractility and heart rate. The positive inotropic and chronotropic responses are primarily mediated by the activation of β1-adrenergic receptors, with a contribution from α1-adrenergic stimulation. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing the cardiac pharmacology of (R)-Etilefrine and similar sympathomimetic agents. Future research should focus on obtaining detailed dose-response data, including EC50 and maximal response values, across various species and in different models of cardiac disease to fully understand the therapeutic potential and safety profile of this compound.

References

Enantioselective Synthesis of (R)- and (S)-Etilefrine: A Technical Guide to Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of the adrenergic agonist etilefrine, with a core focus on asymmetric hydrogenation methodologies. This document details the synthesis of the precursor, the catalytic systems employed for enantioselective reduction, and the relevant pharmacological signaling pathways. All quantitative data are presented in structured tables, and experimental workflows and signaling pathways are visualized through diagrams to facilitate understanding and application in a research and development setting.

Introduction

Etilefrine is a sympathomimetic amine that functions as a direct α1 and β1 adrenergic receptor agonist, leading to vasoconstriction and increased cardiac output. It is clinically used to treat hypotension. The biological activity of etilefrine resides primarily in the (R)-enantiomer, which is reported to be significantly more potent than its (S)-counterpart. Consequently, the development of efficient stereoselective synthetic routes to obtain enantiomerically pure (R)- and (S)-etilefrine is of significant interest for pharmaceutical applications. Among the various synthetic strategies, asymmetric hydrogenation of a prochiral precursor represents a highly efficient and atom-economical approach.

Synthesis of the Etilefrine Precursor

The key precursor for the enantioselective synthesis of etilefrine is an N-protected α-amino ketone, typically N-benzyl-1-(3-hydroxyphenyl)-2-aminoethanone. The synthesis of this precursor can be achieved through a multi-step process starting from m-hydroxyacetophenone.

Experimental Protocol: Synthesis of N-benzyl-1-(3-hydroxyphenyl)-2-aminoethanone
  • Protection of the Phenolic Hydroxyl Group: m-Hydroxyacetophenone is first protected, for example, as a benzoate ester, by reacting it with benzoyl chloride in the presence of a base.

  • Bromination: The protected m-hydroxyacetophenone is then brominated at the α-position to yield α-bromo-m-(benzoyloxy)acetophenone.

  • Amination: The resulting α-bromo ketone is subsequently reacted with N-benzylethylamine to introduce the ethylamino side chain, affording N-benzyl-N-ethyl-2-amino-1-(3-benzoyloxyphenyl)ethanone.

  • Deprotection: Finally, the benzoyl protecting group is removed by hydrolysis under acidic conditions to yield the desired precursor, N-benzyl-1-(3-hydroxyphenyl)-2-(ethylamino)ethanone.

Enantioselective Hydrogenation

The pivotal step in the synthesis is the asymmetric hydrogenation of the carbonyl group of the N-protected α-amino ketone precursor. This reaction is typically catalyzed by chiral rhodium complexes, leading to the formation of the corresponding chiral amino alcohols, (R)- and (S)-N-benziletilefrine. Subsequent debenzylation affords the final (R)- and (S)-etilefrine products.

Catalytic Systems and Performance

The choice of the chiral ligand is critical for achieving high enantioselectivity. Chiral diphosphine ligands are commonly employed in conjunction with rhodium precursors. The table below summarizes the performance of different catalytic systems in the enantioselective hydrogenation of the N-benzylamino ketone precursor to etilefrine.

Catalyst PrecursorChiral LigandProduct EnantiomerEnantiomeric Excess (ee%)Substrate/Catalyst Ratio (S/C)
[Rh(COD)Cl]₂(+)-BPPFOH(S)-Etilefrine75Low
[Rh(COD)Cl]₂(-)-BPPFOH(R)-EtilefrineNot specifiedNot specified
Rh-MCCPMMCCPM(R)-Etilefrine9010,000

Data sourced from a 1984 study by Boehringer Ingelheim scientists. BPPFOH = 1-[1-(diphenylphosphino)ethyl]-1',2-bis(diphenylphosphino)ferrocene, MCCPM = (2R,4R)-N-(methoxycarbonyl)-4-(dicyclohexylphosphino)-2-(diphenylphosphino)pyrrolidine.

Experimental Protocol: Enantioselective Hydrogenation and Deprotection

The following is a general procedure based on the reported methodologies:

  • Catalyst Preparation: In an inert atmosphere glovebox, the rhodium precursor (e.g., [Rh(COD)Cl]₂) and the chiral diphosphine ligand (e.g., MCCPM) are dissolved in a degassed solvent such as methanol or ethanol.

  • Hydrogenation: The N-benzyl-1-(3-hydroxyphenyl)-2-(ethylamino)ethanone precursor is dissolved in the same solvent and added to the catalyst solution in a high-pressure autoclave. The reaction mixture is then subjected to hydrogen gas at a specified pressure and temperature until the reaction is complete.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or crystallization to yield the enantiomerically enriched N-benziletilefrine.

  • Debenzylation: The N-benzyl group is removed by catalytic transfer hydrogenation or hydrogenolysis (e.g., using palladium on carbon and a hydrogen source) to afford the final (R)- or (S)-etilefrine. The product is then typically converted to its hydrochloride salt for stability and ease of handling.

Visualization of Workflows and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis workflow and the pharmacological signaling pathway of etilefrine.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Enantioselective Hydrogenation cluster_final Final Product m_hydroxy m-Hydroxyacetophenone protected_ketone Protected Ketone m_hydroxy->protected_ketone Protection bromo_ketone α-Bromo Ketone protected_ketone->bromo_ketone Bromination aminated_ketone N-Protected Amino Ketone bromo_ketone->aminated_ketone Amination precursor N-Benzyl-1-(3-hydroxyphenyl) -2-(ethylamino)ethanone aminated_ketone->precursor Deprotection chiral_intermediate Enantiomerically Enriched N-Benziletilefrine precursor->chiral_intermediate catalyst [Rh]-Chiral Ligand (e.g., Rh-MCCPM) catalyst->chiral_intermediate hydrogen H₂ hydrogen->chiral_intermediate debenzylation Debenzylation chiral_intermediate->debenzylation r_etilefrine (R)-Etilefrine debenzylation->r_etilefrine s_etilefrine (S)-Etilefrine debenzylation->s_etilefrine

Caption: General workflow for the synthesis of (R)- and (S)-etilefrine.

Etilefrine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular etilefrine Etilefrine alpha1_receptor α1-Adrenergic Receptor (GPCR) etilefrine->alpha1_receptor beta1_receptor β1-Adrenergic Receptor (GPCR) etilefrine->beta1_receptor gq Gq Protein alpha1_receptor->gq gs Gs Protein beta1_receptor->gs plc Phospholipase C (PLC) gq->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response_alpha Physiological Response (e.g., Vasoconstriction) ca2->response_alpha mapk MAPK Pathway pkc->mapk mapk->response_alpha ac Adenylyl Cyclase gs->ac atp ATP ac->atp camp cAMP atp->camp conversion pka Protein Kinase A (PKA) camp->pka response_beta Physiological Response (e.g., ↑ Heart Rate, ↑ Contractility) pka->response_beta

Caption: Signaling pathway of etilefrine via α1 and β1 adrenergic receptors.

Conclusion

The enantioselective synthesis of (R)- and (S)-etilefrine via asymmetric hydrogenation of an N-protected α-amino ketone precursor is a highly effective and industrially viable method. The success of this approach hinges on the selection of an appropriate chiral rhodium-diphosphine catalyst to achieve high enantioselectivity. This guide provides the foundational knowledge, including precursor synthesis, catalytic data, and mechanistic insights, to aid researchers and drug development professionals in the synthesis and study of etilefrine enantiomers. Further optimization of reaction conditions and exploration of novel catalytic systems may lead to even more efficient and scalable synthetic processes.

An In-depth Technical Guide to the Mechanism of Action of Etilefrine on Alpha and Beta-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a synthetic sympathomimetic amine utilized clinically for the management of hypotension.[1][2][3] Its therapeutic effect is derived from its direct agonist activity on the adrenergic receptor system. This technical guide delineates the mechanism of action of Etilefrine, focusing on its interaction with alpha (α) and beta (β)-adrenergic receptors. While Etilefrine is known to primarily target α1 and β1 receptors, evidence also suggests some activity at β2 receptors.[4][5] This document consolidates the current understanding of its pharmacodynamics, signaling pathways, and the experimental methodologies used to elucidate its function.

Introduction

Etilefrine acts as a direct-acting sympathomimetic agent, mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine.[3] Its primary clinical indication is the treatment of hypotensive states, particularly orthostatic hypotension.[3][4] The pharmacological basis for its pressor effect lies in its ability to stimulate both α- and β-adrenergic receptors, leading to increased peripheral vascular resistance and enhanced cardiac output.[1][4]

Interaction with Adrenergic Receptors

Etilefrine exhibits a mixed α- and β-adrenergic agonist profile, with a pronounced selectivity for α1 and β1 receptors.[1][2][4]

Alpha-Adrenergic Receptor Activity

Etilefrine is an agonist at α1-adrenergic receptors located on vascular smooth muscle cells.[3][4] Activation of these receptors is a key component of its vasoconstrictor effect, leading to an increase in peripheral resistance and consequently, an elevation in blood pressure.[3][4]

Beta-Adrenergic Receptor Activity

Etilefrine also demonstrates significant agonist activity at β1-adrenergic receptors, which are predominantly located in the heart.[3][4] Stimulation of these receptors results in a positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effect, leading to an overall increase in cardiac output.[3][4] There is also evidence to suggest that Etilefrine possesses some β2-mimetic activity, which can contribute to vasodilation in certain vascular beds and other systemic effects.

Quantitative Pharmacological Data

Table 1: Etilefrine Binding Affinities at Adrenergic Receptors

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Kd (nM)Reference
α1A [3H]-PrazosinRecombinantData not availableData not available
α1B [3H]-PrazosinRecombinantData not availableData not available
α1D [3H]-PrazosinRecombinantData not availableData not available
β1 [125I]-CyanopindololRecombinantData not availableData not available
β2 [125I]-CyanopindololRecombinantData not availableData not available

Table 2: Etilefrine Functional Potency and Efficacy at Adrenergic Receptors

Receptor SubtypeFunctional AssayTissue/Cell LineEC50 (nM)Intrinsic Activity (Compared to Isoproterenol/Phenylephrine)Reference
α1 Phosphoinositide HydrolysisVariousData not availableData not available
β1 cAMP AccumulationVariousData not availableData not available
β2 cAMP AccumulationVariousData not availableData not available

Signaling Pathways

The physiological effects of Etilefrine are mediated through the activation of distinct intracellular signaling cascades coupled to α1 and β1-adrenergic receptors.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by Etilefrine initiates a signaling cascade through the Gq/11 family of G proteins.[6][7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The elevated cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle contraction.[6]

Gq_Signaling_Pathway Etilefrine Etilefrine Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Binds Gq_Protein Gq/11 Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca²⁺ ER->Ca2_ion Releases Ca2_ion->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to

Figure 1: Etilefrine-induced α1-adrenergic receptor signaling pathway.
β1-Adrenergic Receptor Signaling

Upon binding of Etilefrine to β1-adrenergic receptors, the receptor couples to the Gs family of G proteins.[8][9] This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] cAMP acts as a second messenger and activates protein kinase A (PKA).[10] PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiac myocytes. This leads to an increased influx of Ca2+ and enhanced sarcoplasmic reticulum Ca2+ cycling, resulting in increased heart rate and contractility.[9]

Gs_Signaling_Pathway Etilefrine Etilefrine Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Binds Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects Leads to

Figure 2: Etilefrine-induced β1-adrenergic receptor signaling pathway.

Experimental Protocols

The characterization of Etilefrine's interaction with adrenergic receptors involves a variety of in vitro experimental techniques. The following sections outline the general methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of Etilefrine for different adrenergic receptor subtypes. These assays typically involve the use of cell membranes prepared from tissues or cultured cells expressing the receptor of interest.

5.1.1. General Protocol for Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissues or cells expressing the target adrenergic receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a specific radiolabeled antagonist (e.g., [3H]-Prazosin for α1 receptors, [125I]-Cyanopindolol for β receptors) and varying concentrations of unlabeled Etilefrine.

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of Etilefrine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand & Etilefrine Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Figure 3: General workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays are crucial for determining the potency (EC50) and efficacy of Etilefrine as an agonist at adrenergic receptors.

5.2.1. cAMP Accumulation Assay (for β-Adrenergic Receptors)

  • Cell Culture: Culture cells stably or transiently expressing the β-adrenergic receptor subtype of interest.

  • Stimulation: Treat the cells with varying concentrations of Etilefrine in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value for cAMP accumulation.

5.2.2. Phosphoinositide Hydrolysis Assay (for α1-Adrenergic Receptors)

  • Cell Labeling: Culture cells expressing the α1-adrenergic receptor subtype and label them with [3H]-myo-inositol.

  • Stimulation: Stimulate the cells with various concentrations of Etilefrine in the presence of LiCl to inhibit inositol monophosphatase.

  • Extraction and Separation: Extract the water-soluble inositol phosphates and separate them using anion-exchange chromatography.

  • Quantification: Quantify the amount of [3H]-inositol phosphates produced by liquid scintillation counting.

  • Data Analysis: Generate a concentration-response curve and calculate the EC50 for phosphoinositide hydrolysis.

Conclusion

Etilefrine exerts its therapeutic effects as an antihypotensive agent through its direct agonist activity at α1 and β1-adrenergic receptors. Its action on α1 receptors leads to vasoconstriction and an increase in peripheral resistance, while its stimulation of β1 receptors enhances cardiac rate and contractility, thereby increasing cardiac output. The concerted action on both receptor subtypes results in a significant pressor response. While the qualitative mechanism of action is well-established, a notable gap exists in the public domain regarding specific quantitative data on Etilefrine's binding affinities and functional potencies at the various adrenergic receptor subtypes. Further research employing the standardized experimental protocols outlined in this guide is necessary to fully characterize the pharmacological profile of Etilefrine and to provide a more comprehensive understanding for drug development professionals and researchers in the field.

References

Etilefrine Hydrochloride: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the cardiovascular applications of Etilefrine hydrochloride in a research context. It details its mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and explores its utility in various research models.

Introduction

Etilefrine hydrochloride is a synthetic, direct-acting sympathomimetic amine primarily classified as an antihypotensive agent.[1][2] Marketed under trade names such as Effortil, it is clinically used to manage various forms of hypotension, most notably orthostatic hypotension.[2][3] Its pharmacological profile as a mixed adrenergic agonist makes it a valuable tool in cardiovascular research for investigating autonomic nervous system function, hemodynamic regulation, and the physiological responses to hypotension. This guide synthesizes key data and methodologies to support its application in preclinical and clinical research settings.

Mechanism of Action

Etilefrine hydrochloride exerts its cardiovascular effects by directly stimulating multiple adrenergic receptors.[3][4] Its primary activity is as an agonist for α1 and β1 adrenergic receptors, with some activity at β2 receptors as well.[1][4][5] This dual mechanism is fundamental to its therapeutic and research applications.

  • α1-Adrenergic Receptor Stimulation: Activation of α1-receptors, located on vascular smooth muscle cells, triggers a signaling cascade that leads to vasoconstriction.[1][6][7] This action increases total peripheral resistance, a key factor in elevating systemic blood pressure.[1][7]

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1-receptors, predominantly found in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[1][6][7] This enhances cardiac output, further contributing to the restoration of blood pressure.[1][3]

  • Molecular Signaling: Beyond receptor activation, research has indicated that Etilefrine may also modulate the AMPK/Akt pathway, suggesting a more complex intracellular mechanism of action that could be a subject for further investigation.[6][7]

The combined effects on both the vasculature and the heart provide a comprehensive mechanism for counteracting hypotension.[1]

Etilefrine_Mechanism_of_Action cluster_0 Etilefrine Hydrochloride cluster_1 Adrenergic Receptors cluster_2 Physiological Effects cluster_3 Hemodynamic Outcomes Etilefrine Etilefrine HCl Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Etilefrine->Alpha1 Beta1 β1-Adrenergic Receptor (Myocardium) Etilefrine->Beta1 Vaso Vasoconstriction Alpha1->Vaso InoChrono Increased Contractility (Positive Inotropy) Increased Heart Rate (Positive Chronotropy) Beta1->InoChrono TPR Increased Total Peripheral Resistance Vaso->TPR CO Increased Cardiac Output InoChrono->CO BP Increased Blood Pressure TPR->BP CO->BP

Caption: Signaling pathway of Etilefrine hydrochloride.

Quantitative Pharmacodynamic Effects

Studies in both human subjects and animal models have quantified the hemodynamic effects of Etilefrine. Intravenous administration in healthy individuals leads to increases in heart rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[8] The effect on peripheral vascular resistance is notably dose-dependent, with resistance decreasing at lower infusion rates and increasing at higher doses.[8]

Table 1: Hemodynamic Effects in Animal Models
Animal ModelDose / RouteKey Quantitative FindingsReference
Anesthetized Mongrel Dogs0.1 mg/kg / IVSignificant increase in blood pressure and heart rate.[6][7]
New Zealand White Rabbits50 µg/kg / IVIncreased cardiac output, right heart filling pressure, and blood pressure; reduced total peripheral resistance.[6]
New Zealand White Rabbits200 µg/kg / IVIncreased cardiac output, right heart filling pressure, and blood pressure; increased total peripheral resistance.[6]
Anesthetized Dogs (Induced Hypotension)0.1 mg/kg / IVIncreased blood pressure and heart rate, but did not attenuate the tilt-induced drop in blood pressure. Tended to increase cardiac output.[9]
Pregnant Ewes (Induced Hypotension)5 mg / IVRestored maternal blood pressure and uterine blood flow.[10]

Experimental Protocols and Research Models

Etilefrine is utilized in a variety of research models to study cardiovascular physiology and pharmacology.

Research Models
  • Models of Hypotension: Etilefrine is frequently used as a therapeutic agent in animal models of induced hypotension, such as that caused by epidural anesthesia or ganglionic blockade, to study its restorative effects on maternal and fetal hemodynamics.[9][10]

  • Autonomic Dysfunction Models: It is a tool for investigating orthostatic hypotension in both clinical settings and animal models, allowing for the study of autonomic reflexes and the efficacy of sympathomimetic treatments.[9][11]

  • Isolated Tissue Preparations: Ex vivo studies using isolated arteries, such as the central artery of the rabbit ear, have been employed to dissect the direct vasoconstrictor effects of Etilefrine and to differentiate between its direct and indirect (norepinephrine-releasing) sympathomimetic actions.[12]

  • Cell Culture Systems: In vitro studies using cell lines (e.g., PC-3, 293T) can elucidate the molecular signaling pathways, such as AMPK activation, that are modulated by Etilefrine.[6][7]

Example Protocol: In Vivo Hemodynamic Assessment in an Anesthetized Canine Model

This protocol is a synthesized example based on methodologies described in the literature for assessing the acute cardiovascular effects of Etilefrine.[6][9]

1. Animal Preparation:

  • Adult mongrel dogs of either sex are fasted overnight with free access to water.
  • Anesthesia is induced and maintained using an appropriate agent (e.g., sodium pentobarbital). The animal is intubated and ventilated.
  • A femoral artery is cannulated for continuous monitoring of arterial blood pressure using a pressure transducer.
  • A femoral vein is cannulated for the intravenous administration of Etilefrine hydrochloride.
  • ECG leads are placed to monitor heart rate and rhythm.
  • For cardiac output measurement, a thermodilution catheter may be inserted via the jugular vein into the pulmonary artery.

2. Baseline Data Acquisition:

  • Allow the animal to stabilize for at least 30 minutes after surgical preparation.
  • Record baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) for a 15-minute period.

3. Drug Administration:

  • Prepare a solution of Etilefrine hydrochloride in sterile saline.
  • Administer a single bolus dose of Etilefrine (e.g., 0.1 mg/kg) intravenously.[9]

4. Post-Administration Monitoring:

  • Continuously record MAP, HR, and CO for at least 60 minutes following administration.
  • Record data at specific time points (e.g., 1, 5, 15, 30, and 60 minutes post-injection) to capture peak effects and duration of action.

5. Data Analysis:

  • Calculate the change from baseline for all measured parameters at each time point.
  • Statistical analysis (e.g., paired t-test or ANOVA with repeated measures) is used to determine the significance of the observed changes.

A[label="1. Animal Preparation\n(e.g., Anesthetized Dog)\n- Anesthesia\n- Cannulation (Artery/Vein)\n- Instrumentation for BP, HR, CO", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B[label="2. Stabilization & Baseline Measurement\n- 30 min stabilization period\n- Record pre-dose BP, HR, CO", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Drug Administration\n- Intravenous bolus injection\n- Etilefrine HCl (e.g., 0.1 mg/kg)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="4. Post-Infusion Monitoring\n- Continuous recording for 60+ min\n- Data capture at T=1, 5, 15, 30, 60 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Data Analysis\n- Calculate Δ from baseline\n- Statistical comparison\n- Report findings", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; }

Caption: Generalized workflow for in vivo cardiovascular assessment.

Summary of Research Applications

Etilefrine hydrochloride serves as a critical agent in several domains of cardiovascular research:

  • Reference Vasopressor: It is a standard compound for studying the treatment of orthostatic and drug-induced hypotension.[3][10][11]

  • Autonomic Function Testing: Its predictable effects on blood pressure and heart rate make it useful in clinical and preclinical tests of autonomic nervous system integrity.[13]

  • Comparative Pharmacology: Etilefrine is often used in comparative studies to evaluate the hemodynamic profiles of novel vasopressor agents or other existing drugs like midodrine and dihydroergotamine.[9][14]

  • Cardiac Output Studies: Its potent β1-agonist activity allows for its use in models designed to investigate states of low cardiac output.[6][7]

  • Specialized Research Areas: Research has explored its effects on specific vascular beds, such as uterine blood flow, although results indicate potential for reduced perfusion which warrants caution in certain applications.[15]

Conclusion

Etilefrine hydrochloride is a well-characterized sympathomimetic agent with a dual α1- and β1-adrenergic agonist profile. This distinct mechanism of action makes it an indispensable tool for cardiovascular research, particularly in the study of hypotension, autonomic regulation, and cardiac function. The availability of quantitative data from established animal models and detailed experimental protocols provides a solid foundation for its continued use in drug development and physiological investigation. Future research may further clarify its intracellular signaling pathways and expand its application in novel therapeutic contexts.

References

(R)-Etilefrine as a Sympathomimetic Amine for Hypotension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth overview of (R)-Etilefrine, the pharmacologically active enantiomer of the sympathomimetic amine etilefrine, for its application in the management of hypotension. Etilefrine functions as a direct-acting agonist primarily at α1- and β1-adrenergic receptors, leading to increased peripheral vascular resistance and enhanced cardiac output, respectively. This document details the mechanism of action, stereoselectivity, pharmacokinetic and pharmacodynamic properties, and the underlying signaling pathways of etilefrine. While clinically used as a racemic mixture, this guide focuses on the (R)-enantiomer as the active component (eutomer). Detailed experimental protocols for preclinical evaluation and quantitative data are presented to support researchers, scientists, and drug development professionals in the field of cardiovascular pharmacology.

Introduction to Hypotension and Sympathomimetic Therapy

Hypotension, or abnormally low blood pressure, can lead to insufficient blood flow to vital organs, resulting in symptoms such as dizziness, syncope, and in severe cases, shock. It is a clinical manifestation of various underlying conditions, including orthostatic hypotension, which is characterized by a significant drop in blood pressure upon standing.

Sympathomimetic amines are a class of drugs that mimic the effects of endogenous catecholamines like epinephrine and norepinephrine.[1][2] They are a cornerstone in the management of hypotensive states by stimulating the sympathetic nervous system, primarily through interaction with adrenergic receptors.[3] Etilefrine is a synthetic sympathomimetic agent used clinically to treat orthostatic hypotension and other forms of hypotension.[3]

Pharmacology of (R)-Etilefrine

Mechanism of Action

Etilefrine exerts its therapeutic effects by directly stimulating both α- and β-adrenergic receptors.[1][3] The primary targets responsible for its pressor activity are the α1- and β1-adrenergic receptors.[1][2][3]

  • α1-Adrenergic Receptor Agonism: Activation of α1-receptors, located on vascular smooth muscle cells, triggers a signaling cascade that results in vasoconstriction.[1][2] This narrowing of blood vessels increases total peripheral resistance, which is a key determinant of blood pressure, thereby elevating both systolic and diastolic pressures.[1]

  • β1-Adrenergic Receptor Agonism: Stimulation of β1-receptors, predominantly found in cardiac tissue, leads to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[2][4] This results in an augmented cardiac output, further contributing to the rise in blood pressure.[2]

In vitro studies have indicated that etilefrine possesses a significantly higher affinity for β1-receptors compared to β2-adrenoceptors.

Stereoselectivity

Like many phenylethanolamines, etilefrine possesses a chiral center at the β-hydroxyl carbon. Commercially, it is available as a racemic mixture of its (R)- and (S)-enantiomers. Adrenergic receptors typically exhibit a high degree of stereoselectivity. Based on the Easson-Stedman hypothesis for phenethylamine agonists, the (R)-enantiomer is the eutomer, meaning it is the enantiomer responsible for the desired pharmacological activity, exhibiting significantly higher affinity and potency at the receptor targets.[5] The (S)-enantiomer, or distomer, is considered to be much less active.[6][7] While this guide focuses on the (R)-Etilefrine as the active moiety, it is important to note that most publicly available clinical and preclinical data are derived from studies using the racemic mixture.

Signaling Pathways

(R)-Etilefrine initiates two primary G-protein coupled receptor (GPCR) signaling cascades upon binding to its target receptors.

α1-Adrenergic Receptor Pathway

Activation of the α1-adrenergic receptor by (R)-Etilefrine leads to the coupling and activation of the Gq family of G-proteins. This initiates the phospholipase C pathway, culminating in an increase in intracellular calcium concentration and smooth muscle contraction.

alpha1_pathway Etilefrine (R)-Etilefrine Alpha1_R α1-Adrenergic Receptor Etilefrine->Alpha1_R Gq Gαq/Gβγ Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2->Contraction PKC->Contraction

Figure 1: α1-Adrenergic Receptor Signaling Cascade.
β1-Adrenergic Receptor Pathway

In cardiac myocytes, (R)-Etilefrine binds to β1-adrenergic receptors, which are coupled to the Gs family of G-proteins. This activates the adenylyl cyclase pathway, leading to increased cyclic AMP (cAMP) levels, activation of Protein Kinase A (PKA), and ultimately enhanced cardiac function.[4]

beta1_pathway Etilefrine (R)-Etilefrine Beta1_R β1-Adrenergic Receptor Etilefrine->Beta1_R Gs Gαs/Gβγ Beta1_R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels L-type Ca²⁺ Channels PKA->Channels Phosphorylates Ca_Influx Ca²⁺ Influx Channels->Ca_Influx Promotes Cardiac_Effects Increased Heart Rate & Increased Contractility Ca_Influx->Cardiac_Effects

Figure 2: β1-Adrenergic Receptor Signaling Cascade.

Pharmacokinetic and Pharmacodynamic Profile

The clinical effects of etilefrine are governed by its absorption, distribution, metabolism, and excretion (ADME) properties. The data presented below are for the racemic mixture of etilefrine.

Table 1: Pharmacokinetic Properties of (Racemic) Etilefrine

Parameter Value Reference(s)
Bioavailability (Oral) ~50% [3]
Protein Binding 23% [3]
Metabolism Extensive first-pass conjugation [3]
Elimination Half-life ~2.5 hours [3]

| Excretion | ~80% in urine (as conjugates and unchanged drug) |[3] |

Table 1 Caption: Summary of key pharmacokinetic parameters for racemic etilefrine.

The pharmacodynamic effects of intravenous etilefrine include an increase in heart rate, cardiac output, stroke volume, and mean arterial pressure. At lower infusion doses, peripheral vascular resistance tends to fall, but it increases at higher doses, indicating a dose-dependent interplay between its β1- and α1-adrenergic actions.

Quantitative Receptor Interaction Data

Table 2: Adrenergic Receptor Interaction Profile of (Racemic) Etilefrine

Receptor Subtype Interaction Type Primary Effect Reference(s)
α1-Adrenergic Agonist Vasoconstriction [1][2][3]
β1-Adrenergic Agonist Increased heart rate & contractility [1][2][3]

| β2-Adrenergic | Weak Agonist | Minimal clinical effect |[3] |

Table 2 Caption: Qualitative summary of the receptor interaction profile for racemic etilefrine.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key preclinical experiments used to characterize sympathomimetic amines like (R)-Etilefrine.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a fundamental experiment for determining the binding affinity of a compound.

workflow prep 1. Membrane Preparation (e.g., from cells expressing α1-receptor) incubation 2. Incubation - Membranes - Radioligand (e.g., ³H-Prazosin) - (R)-Etilefrine (varying conc.) prep->incubation separation 3. Separation (Rapid vacuum filtration) incubation->separation counting 4. Quantification (Scintillation counting of filter-bound radioactivity) separation->counting analysis 5. Data Analysis - Plot competition curve - Calculate IC₅₀ - Calculate Ki using Cheng-Prusoff counting->analysis result Result: Binding Affinity (Ki) of (R)-Etilefrine analysis->result

Figure 3: Workflow for a Competitive Radioligand Binding Assay.
Protocol: Competitive Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of (R)-Etilefrine for the α1-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human α1A-adrenergic receptor.

  • Radioligand: [³H]-Prazosin (a selective α1-antagonist).

  • Non-specific binding control: Unlabeled phentolamine (10 µM).

  • Test compound: (R)-Etilefrine hydrochloride, serially diluted.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates, scintillation vials, scintillation fluid, cell harvester, and scintillation counter.

Methodology:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor ((R)-Etilefrine).

  • Reagent Addition:

    • Add 50 µL of binding buffer to "total binding" wells.

    • Add 50 µL of 10 µM phentolamine to "non-specific binding" wells.

    • Add 50 µL of each serial dilution of (R)-Etilefrine to the respective competitor wells.

    • Add 50 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing ~20 µg protein) to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Separation: Terminate the assay by rapid vacuum filtration through the pre-soaked GF/B filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioactivity.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of (R)-Etilefrine.

    • Fit the data to a one-site sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of (R)-Etilefrine that inhibits 50% of specific [³H]-Prazosin binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vivo Assessment in a Rat Model of Hypotension

Objective: To evaluate the efficacy of (R)-Etilefrine in reversing hypotension in an anesthetized rat model.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthetic: Urethane (1.2 g/kg, intraperitoneal injection) or similar.

  • (R)-Etilefrine hydrochloride, dissolved in sterile saline.

  • Catheters (e.g., PE-50 tubing) for cannulation of the carotid artery and jugular vein.

  • Blood pressure transducer and data acquisition system.

  • Heparinized saline (10 IU/mL).

Methodology:

  • Animal Preparation: Anesthetize the rat via intraperitoneal injection of urethane. Ensure a stable plane of anesthesia is achieved, confirmed by the absence of a pedal withdrawal reflex.

  • Surgical Cannulation:

    • Place the rat in a supine position. Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

    • Cannulate the left carotid artery with a PE-50 catheter filled with heparinized saline. Connect this catheter to a pressure transducer to continuously monitor arterial blood pressure and heart rate.

    • Cannulate the right jugular vein with a separate PE-50 catheter for intravenous drug administration.

  • Stabilization: Allow the animal to stabilize for at least 20 minutes following surgery until a steady baseline blood pressure is recorded.

  • Induction of Hypotension (Optional): If a specific model of hypotension is required, it can be induced at this stage (e.g., controlled hemorrhage or administration of a vasodilator like sodium nitroprusside). For a normotensive model, proceed directly to drug administration.

  • Drug Administration:

    • Administer a bolus intravenous injection of the vehicle (sterile saline) via the jugular vein catheter and record any changes in blood pressure and heart rate for 10 minutes.

    • Administer increasing doses of (R)-Etilefrine (e.g., 1, 3, 10, 30 µg/kg) as intravenous boluses. Allow sufficient time between doses for the blood pressure to return to a stable level.

  • Data Recording: Continuously record the mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate throughout the experiment.

  • Data Analysis:

    • Calculate the baseline MAP before each drug administration.

    • Determine the peak change in MAP from baseline for each dose of (R)-Etilefrine.

    • Construct a dose-response curve by plotting the change in MAP against the log dose of (R)-Etilefrine to determine its pressor potency (e.g., ED₅₀).

Conclusion

(R)-Etilefrine is a direct-acting sympathomimetic amine that effectively elevates blood pressure through a dual mechanism involving α1-adrenergic receptor-mediated vasoconstriction and β1-adrenergic receptor-mediated increases in cardiac output. As the active eutomer, its pharmacology provides a clear rationale for the clinical use of racemic etilefrine in treating hypotension. This guide has outlined its mechanism of action, underlying signaling pathways, and key pharmacokinetic parameters. The provided experimental protocols offer a framework for further preclinical investigation into (R)-Etilefrine and other novel sympathomimetic agents, facilitating continued research and development in cardiovascular therapeutics.

References

(R)-Etilefrine: A Deep Dive into its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Etilefrine, the biologically active enantiomer of the sympathomimetic amine etilefrine, plays a crucial role in the management of hypotensive states. A comprehensive understanding of its pharmacokinetic profile and bioavailability is paramount for optimizing therapeutic strategies and ensuring patient safety. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of (R)-etilefrine, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Pharmacokinetic Profile of Etilefrine

Etilefrine is administered as a racemic mixture, and its overall pharmacokinetic properties have been characterized in several studies. Following oral administration, etilefrine is rapidly and completely absorbed from the gastrointestinal tract.[1] However, it undergoes significant first-pass metabolism, primarily through conjugation in the liver and gut wall, which reduces its oral bioavailability to approximately 50-55%.[1][2] The peak plasma concentrations are typically reached within 30 minutes of oral intake.[2]

The elimination half-life of etilefrine is approximately 2.5 hours.[2] The drug is primarily excreted in the urine, with about 80% of the administered dose being eliminated within 24 hours.[1][2] The proportion of unchanged etilefrine and its conjugates in the urine varies depending on the route of administration. After oral administration, about 7% is excreted as unchanged drug and 73% as conjugates, whereas intravenous administration results in 28% unchanged drug and 44% conjugates in the urine.[2] The major metabolic pathway is the formation of a phenolic sulphate conjugate.[1] A minor metabolic route involves the formation of hydroxymandelic acid.[1][2]

While these data provide a general overview of etilefrine's pharmacokinetics, specific data for the individual enantiomers are limited in publicly available literature. The differential interaction of (R)- and (S)-etilefrine with metabolizing enzymes and transporters could lead to stereoselective pharmacokinetics, a critical consideration in drug development.

Table 1: Pharmacokinetic Parameters of Racemic Etilefrine

ParameterValueReference
Bioavailability (Oral) ~50-55%[1][2]
Time to Peak Plasma Concentration (Tmax) ~30 minutes[2]
Elimination Half-life (t½) ~2.5 hours[2]
Volume of Distribution (Vd) 160 L[1]
Protein Binding 23%[2]
Primary Route of Excretion Renal[1][2]
Major Metabolite Phenolic Sulphate Conjugate[1]

Experimental Protocols

The determination of the pharmacokinetic parameters of etilefrine and its enantiomers requires robust and validated analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed for the quantification of etilefrine in biological matrices such as plasma and urine.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analytical Quantification cluster_3 Data Analysis Blood_Sample Blood Sample Collection (Time-course) Plasma_Separation Plasma Separation (Centrifugation) Blood_Sample->Plasma_Separation Urine_Sample Urine Sample Collection (Time-course) Extraction Liquid-Liquid or Solid-Phase Extraction Urine_Sample->Extraction Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Separation->Protein_Precipitation Protein_Precipitation->Extraction HPLC Chiral HPLC Separation Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS Detection Mass Spectrometry or UV Detection HPLC->Detection GCMS->Detection Concentration_Time Concentration vs. Time Profile Detection->Concentration_Time PK_Parameters Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax) Concentration_Time->PK_Parameters

Experimental workflow for pharmacokinetic analysis of etilefrine.

A typical experimental protocol for the analysis of etilefrine enantiomers in plasma would involve the following steps:

  • Sample Collection: Timed blood samples are collected from subjects following administration of (R,S)-etilefrine.

  • Plasma Separation: Blood samples are centrifuged to separate plasma.

  • Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the plasma samples to remove proteins that can interfere with the analysis.

  • Extraction: The supernatant is then subjected to either liquid-liquid extraction or solid-phase extraction to isolate the drug and its metabolites from other plasma components.

  • Chiral Separation and Quantification: The extracted sample is injected into a chiral HPLC system equipped with a suitable chiral stationary phase (e.g., a cyclodextrin-based column) to separate the (R)- and (S)-enantiomers.[3][4][5] Detection is typically achieved using mass spectrometry (LC-MS/MS) for high sensitivity and selectivity. Alternatively, gas chromatography with a chiral column followed by mass spectrometric detection (GC-MS) can be employed.[6]

  • Data Analysis: The concentration of each enantiomer in the plasma samples at different time points is determined. These data are then used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Signaling Pathways of (R)-Etilefrine

(R)-Etilefrine exerts its pharmacological effects by acting as an agonist at adrenergic receptors, primarily α1 and β1 receptors.[2][7][8]

Alpha-1 Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by (R)-etilefrine in vascular smooth muscle leads to vasoconstriction and an increase in blood pressure. This signaling cascade is initiated by the coupling of the receptor to a Gq protein.

G REtilefrine (R)-Etilefrine Alpha1_Receptor α1-Adrenergic Receptor REtilefrine->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction PKC->Contraction G REtilefrine (R)-Etilefrine Beta1_Receptor β1-Adrenergic Receptor REtilefrine->Beta1_Receptor Gs Gs Protein Beta1_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA Ca2_channels L-type Ca²⁺ Channels PKA->Ca2_channels phosphorylation Ca2_influx Ca²⁺ Influx Ca2_channels->Ca2_influx Cardiac_effects Increased Heart Rate & Contractility Ca2_influx->Cardiac_effects

References

(R)-Etilefrine: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core solubility and stability characteristics of (R)-Etilefrine, a sympathomimetic amine used in the management of hypotension. The information presented herein is intended to support research, development, and formulation activities.

Introduction

(R)-Etilefrine is a direct-acting sympathomimetic agent that exerts its pharmacological effects through the stimulation of adrenergic receptors.[1][2] It is the (R)-enantiomer of etilefrine. Understanding its physicochemical properties, particularly solubility and stability, is critical for the development of safe, effective, and stable pharmaceutical dosage forms. This document outlines the known solubility profile, degradation pathways, and stability-indicating analytical methodologies for (R)-Etilefrine, with a focus on its hydrochloride salt, which is a common form.

Solubility Characteristics

(R)-Etilefrine is most commonly used as its hydrochloride salt, which exhibits favorable solubility in aqueous media. The solubility of a drug substance is a critical factor influencing its dissolution rate and bioavailability.

Qualitative and Quantitative Solubility

The solubility of (R)-Etilefrine hydrochloride has been qualitatively described in various solvents. Quantitative data, where available, provides more precise information for formulation development.

SolventQualitative SolubilityQuantitative Solubility (at 25°C unless specified)Citation
WaterFreely Soluble13.8 mg/mL (predicted for etilefrine base)[2][3][4]
Ethanol (96%)SolubleNot specified[2][3][4]
Methylene ChloridePractically InsolubleNot specified[2][3][4]
Dimethyl Sulfoxide (DMSO)Soluble100 mg/mL (for etilefrine hydrochloride)[5]
Experimental Protocol for Solubility Determination

The following is a general protocol for determining the equilibrium solubility of (R)-Etilefrine, which can be adapted for various solvents and temperatures.

Objective: To determine the concentration of (R)-Etilefrine in a saturated solution in a specific solvent at a controlled temperature.

Materials:

  • (R)-Etilefrine hydrochloride

  • Selected solvents (e.g., water, ethanol, buffers of various pH)

  • Shaking incubator or water bath

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of (R)-Etilefrine hydrochloride to a known volume of the selected solvent in a sealed container.

  • Equilibration: Place the container in a shaking incubator or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the suspension at a high speed to separate the undissolved solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of (R)-Etilefrine.

  • Calculation: Calculate the solubility in mg/mL or g/100 mL, taking into account the dilution factor.

Stability Characteristics

The stability of (R)-Etilefrine is a critical quality attribute that can be affected by various environmental factors, including pH, light, temperature, and oxidizing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a drug substance to identify its likely degradation products and establish its degradation pathways.[6][7] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][7]

Stress ConditionTypical Reagents and ConditionsObserved DegradationCitation
Acid Hydrolysis 0.1 M - 1.0 M HCl, Room Temperature to 60°CSusceptible to degradation[7][8]
Base Hydrolysis 0.1 M - 1.0 M NaOH, Room Temperature to 60°CSusceptible to degradation[7][8]
Oxidation 3% - 30% H2O2, Room TemperatureProne to oxidative degradation[6][7][9]
Thermal Degradation 40°C - 80°C, Solid state or in solutionDegradation observed at elevated temperatures[7]
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)Light sensitive[6][7]
Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on (R)-Etilefrine.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare (R)-Etilefrine Solution Prepare (R)-Etilefrine Solution Acid Hydrolysis Acid Hydrolysis Prepare (R)-Etilefrine Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare (R)-Etilefrine Solution->Base Hydrolysis Oxidation Oxidation Prepare (R)-Etilefrine Solution->Oxidation Thermal Stress Thermal Stress Prepare (R)-Etilefrine Solution->Thermal Stress Photolytic Stress Photolytic Stress Prepare (R)-Etilefrine Solution->Photolytic Stress Neutralize (if applicable) Neutralize (if applicable) Acid Hydrolysis->Neutralize (if applicable) Base Hydrolysis->Neutralize (if applicable) Dilute to appropriate concentration Dilute to appropriate concentration Oxidation->Dilute to appropriate concentration Thermal Stress->Dilute to appropriate concentration Photolytic Stress->Dilute to appropriate concentration Neutralize (if applicable)->Dilute to appropriate concentration Analyze by Stability-Indicating HPLC Analyze by Stability-Indicating HPLC Dilute to appropriate concentration->Analyze by Stability-Indicating HPLC

Figure 1: General workflow for forced degradation studies.
  • Sample Preparation: Prepare a solution of (R)-Etilefrine hydrochloride in water (e.g., 1 mg/mL).

  • Acid Hydrolysis: To a portion of the drug solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Base Hydrolysis: To another portion of the drug solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Store the acidic and basic solutions, along with a control solution (drug in water), at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Neutralization and Analysis: At appropriate time points, withdraw samples, neutralize the acid and base solutions, and analyze by a stability-indicating HPLC method to determine the extent of degradation.

  • Sample Preparation: Prepare a solution of (R)-Etilefrine hydrochloride in water (e.g., 1 mg/mL).

  • Oxidation: Add a specified volume of hydrogen peroxide (e.g., to achieve a final concentration of 3% H2O2).

  • Incubation: Store the solution at room temperature for a defined period, protected from light.

  • Analysis: At various time intervals, withdraw samples and analyze directly by a stability-indicating HPLC method.

  • Solid State: Place a known amount of (R)-Etilefrine hydrochloride powder in a vial and expose it to elevated temperatures (e.g., 80°C) in a calibrated oven.

  • Solution State: Prepare a solution of (R)-Etilefrine hydrochloride in a suitable solvent and expose it to a high temperature (e.g., 60°C).

  • Analysis: After a specified duration, cool the samples, dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.

  • Sample Preparation: Place (R)-Etilefrine hydrochloride as a solid and in solution in chemically inert, transparent containers.

  • Control: Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Analysis: After the specified exposure, analyze the samples and the control by HPLC to assess the extent of photodegradation.

Signaling Pathway

(R)-Etilefrine is an agonist at α1 and β1 adrenergic receptors.[1][10] Its therapeutic effects are a result of the activation of these two distinct signaling cascades.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to vasoconstriction.[11][12]

G Etilefrine (R)-Etilefrine Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Vasoconstriction Vasoconstriction Ca2_Release->Vasoconstriction PKC->Vasoconstriction

Figure 2: α1-Adrenergic receptor signaling pathway.
β1-Adrenergic Receptor Signaling

Stimulation of β1-adrenergic receptors, which are Gs-protein coupled, results in increased cardiac contractility and heart rate.[13][14]

G Etilefrine (R)-Etilefrine Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates ATP ATP Adenylyl_Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cardiac_Effects Increased Cardiac Contractility & Heart Rate PKA->Cardiac_Effects

Figure 3: β1-Adrenergic receptor signaling pathway.

Conclusion

This technical guide summarizes the available information on the solubility and stability of (R)-Etilefrine. The hydrochloride salt is freely soluble in water, facilitating the formulation of aqueous dosage forms. Stability studies indicate that (R)-Etilefrine is susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. Therefore, appropriate measures, such as pH control, addition of antioxidants, and light-protected packaging, should be considered during formulation development and storage. The well-defined mechanism of action through α1 and β1 adrenergic receptors provides a clear basis for its therapeutic use. Further studies to quantify the solubility in a wider range of solvents and to precisely determine the degradation kinetics under various stress conditions would be beneficial for optimizing formulations and ensuring product quality.

References

Prodrugs of Etilefrine: A Technical Guide to Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and evaluation of etilefrine prodrugs, with a focus on enhancing its therapeutic potential. Etilefrine, a direct-acting sympathomimetic amine, is utilized for treating hypotension.[1] However, its clinical efficacy can be hampered by factors such as incomplete absorption and first-pass metabolism. Prodrug strategies offer a viable approach to overcome these limitations by improving the physicochemical and pharmacokinetic properties of the parent drug.[2][3] This document details the synthesis of etilefrine prodrugs, primarily focusing on ester derivatives, and outlines the comprehensive evaluation methodologies required to assess their potential as effective drug candidates.

Rationale for Etilefrine Prodrugs

Etilefrine stimulates both alpha-1 and beta-1 adrenergic receptors, leading to vasoconstriction and increased cardiac output, which collectively elevate blood pressure.[1][4] The development of etilefrine prodrugs is primarily aimed at improving its oral bioavailability. By masking the hydrophilic hydroxyl group of etilefrine, typically through esterification, it is possible to increase its lipophilicity.[5][6] This enhanced lipophilicity can facilitate better absorption through the gastrointestinal tract.[7] Following absorption, the prodrug is designed to undergo enzymatic hydrolysis to release the active etilefrine.[8]

Synthesis of Etilefrine Prodrugs

The synthesis of etilefrine prodrugs has predominantly focused on the creation of 3'-(O-acyl) derivatives.[5] This involves the esterification of the phenolic hydroxyl group of etilefrine with various acyl moieties.

General Synthesis Pathway

A general approach to the synthesis of etilefrine ester prodrugs involves the reaction of etilefrine with an activated carboxylic acid derivative, such as an acid chloride or acid anhydride, in the presence of a suitable base and solvent.

Synthesis_Pathway Etilefrine Etilefrine Esterification Esterification Reaction Etilefrine->Esterification Acyl_Chloride Acyl Chloride / Anhydride (e.g., Stearoyl Chloride, Pivaloyl Chloride) Acyl_Chloride->Esterification Base_Solvent Base (e.g., Pyridine) Solvent (e.g., Dichloromethane) Base_Solvent->Esterification Prodrug Etilefrine Ester Prodrug Esterification->Prodrug Purification Purification (e.g., Chromatography, Recrystallization) Prodrug->Purification Final_Prodrug Purified Etilefrine Prodrug Purification->Final_Prodrug

Caption: Generalized synthesis pathway for etilefrine ester prodrugs.

Example: Synthesis of 3'-(O-pivaloyl) etilefrine

One notable example is the synthesis of the 3'-(O-pivaloyl) derivative of etilefrine.[5] While the specific reaction conditions are not detailed in the available abstracts, a plausible method based on standard organic chemistry principles is provided below.

Experimental Protocol:

  • Reactant Preparation: Dissolve etilefrine hydrochloride in a suitable aprotic solvent such as dichloromethane.

  • Base Addition: Add a base, for example, pyridine or triethylamine, to neutralize the hydrochloride and deprotonate the phenolic hydroxyl group.

  • Acylation: Slowly add pivaloyl chloride to the reaction mixture at a controlled temperature, for instance, 0 °C, to initiate the esterification.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature while monitoring its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with a dilute acid solution, followed by a dilute base solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 3'-(O-pivaloyl) etilefrine.

  • Characterization: Confirm the structure of the synthesized prodrug using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Evaluation of Etilefrine Prodrugs

A thorough evaluation of newly synthesized prodrugs is crucial to determine their potential for clinical application. This involves a series of in vitro and in vivo studies.

In Vitro Evaluation

In vitro studies are essential for assessing the fundamental properties of the prodrugs, including their stability, lipophilicity, and susceptibility to enzymatic cleavage.

Experimental Workflow for In Vitro Evaluation:

In_Vitro_Workflow cluster_synthesis Prodrug Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis Synthesized_Prodrug Synthesized Etilefrine Prodrug Solubility Aqueous Solubility (e.g., at different pH) Synthesized_Prodrug->Solubility Lipophilicity Lipophilicity (Log P) (e.g., Octanol/Water Partition) Synthesized_Prodrug->Lipophilicity Chemical_Stability Chemical Stability (e.g., in buffers at various pH) Synthesized_Prodrug->Chemical_Stability Enzymatic_Hydrolysis Enzymatic Hydrolysis (e.g., in plasma, liver homogenates) Synthesized_Prodrug->Enzymatic_Hydrolysis Data_Analysis Data Analysis and Candidate Selection Solubility->Data_Analysis Lipophilicity->Data_Analysis Chemical_Stability->Data_Analysis Enzymatic_Hydrolysis->Data_Analysis

Caption: Experimental workflow for the in vitro evaluation of etilefrine prodrugs.

Detailed Methodologies:

  • Solubility Studies: The aqueous solubility of the etilefrine prodrugs is determined at various physiologically relevant pH values (e.g., 1.2, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract and blood. This is typically done by adding an excess of the compound to the buffer, shaking until equilibrium is reached, and then quantifying the dissolved compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Lipophilicity Determination: The octanol-water partition coefficient (Log P) is a key indicator of a drug's lipophilicity and its ability to cross biological membranes. This is experimentally determined by dissolving the prodrug in a mixture of n-octanol and water, allowing the phases to separate, and then measuring the concentration of the prodrug in each phase.

  • Chemical Stability: The stability of the prodrugs in aqueous solutions at different pH values is assessed to ensure they remain intact in the gastrointestinal tract before absorption. The prodrug is incubated in buffers of varying pH, and samples are analyzed at different time points by HPLC to quantify the remaining prodrug and the appearance of etilefrine.

  • Enzymatic Hydrolysis: The rate of conversion of the prodrug to etilefrine is studied in the presence of enzymes found in the blood and liver. This is a critical step to confirm that the active drug can be released in the body. The prodrug is incubated with plasma or liver homogenates, and the concentrations of the prodrug and etilefrine are monitored over time.[5] For instance, the 3'-(O-pivaloyl) derivative of etilefrine has shown marked stability against enzymatic cleavage in blood but a high rate of hydrolysis in the liver.[5]

In Vivo Evaluation

In vivo studies in animal models are necessary to evaluate the pharmacokinetic profile and bioavailability of the etilefrine prodrugs.

Experimental Protocol for Pharmacokinetic Studies:

  • Animal Model: Select a suitable animal model, such as rats or dogs.

  • Drug Administration: Administer the etilefrine prodrug and the parent drug (etilefrine) to different groups of animals, typically via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time intervals post-administration.

  • Plasma Analysis: Separate the plasma from the blood samples and analyze the concentrations of the prodrug and etilefrine using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

  • Bioavailability Calculation: The relative oral bioavailability of the prodrug is calculated by comparing the AUC of etilefrine after prodrug administration to the AUC of etilefrine after administration of the parent drug itself.

Quantitative Data Summary

The following table summarizes the key quantitative data available from the evaluation of etilefrine prodrugs.

ProdrugEvaluation ParameterResultReference
Stearic acid ester of etilefrineRelative Bioavailability51% compared to etilefrine[9]
3'-(O-pivaloyl) etilefrineSolubilityFavorable[5]
3'-(O-pivaloyl) etilefrineLipophilicityImproved[5]
3'-(O-pivaloyl) etilefrineEnzymatic Stability in BloodMarked stability[5]
3'-(O-pivaloyl) etilefrineHydrolysis in LiverHigh rate[5]

Mechanism of Action of Released Etilefrine

Once the prodrug is hydrolyzed and etilefrine is released, it exerts its pharmacological effects by interacting with adrenergic receptors.

Signaling Pathway of Etilefrine:

Signaling_Pathway Etilefrine Etilefrine Alpha1 Alpha-1 Adrenergic Receptors (Vascular Smooth Muscle) Etilefrine->Alpha1 Beta1 Beta-1 Adrenergic Receptors (Heart) Etilefrine->Beta1 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Increased_Contractility Increased Myocardial Contractility Beta1->Increased_Contractility Increased_Heart_Rate Increased Heart Rate Beta1->Increased_Heart_Rate Increased_PVR Increased Peripheral Vascular Resistance Vasoconstriction->Increased_PVR Increased_CO Increased Cardiac Output Increased_Contractility->Increased_CO Increased_Heart_Rate->Increased_CO Increased_BP Increased Blood Pressure Increased_PVR->Increased_BP Increased_CO->Increased_BP

Caption: Signaling pathway of etilefrine's mechanism of action.

Conclusion

The synthesis and evaluation of etilefrine prodrugs, particularly ester derivatives, represent a promising strategy to enhance the oral bioavailability and overall therapeutic efficacy of this cardiovascular agent. A systematic approach involving chemical synthesis, in vitro characterization, and in vivo pharmacokinetic studies is essential for the successful development of etilefrine prodrugs. The data from such studies, as exemplified by the stearic acid and pivaloyl esters of etilefrine, provide a strong foundation for further research in this area. Future work could explore other promoieties to fine-tune the physicochemical and pharmacokinetic properties of etilefrine, ultimately leading to improved treatment options for hypotension.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of (R)-Etilefrine in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of the (R)-enantiomer of Etilefrine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Etilefrine is a sympathomimetic amine used for the treatment of orthostatic hypotension and is administered as a racemic mixture.[1] Enantioselective quantification is crucial as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties.[2][3]

Quantitative Data Summary

The following tables summarize the typical validation parameters for a bioanalytical method for the quantitative determination of (R)-Etilefrine in human plasma. The data presented is illustrative and based on methods developed for structurally similar sympathomimetic amines.[4]

Table 1: Calibration Curve and Linearity

Parameter(R)-Etilefrine
Linearity Range (ng/mL)0.1 - 100
Regression Equationy = 0.025x + 0.003
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control (QC) SampleConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
Lower Limit of Quantification (LLOQ)0.1≤ 15≤ 1585 - 115
Low QC0.3≤ 10≤ 1090 - 110
Medium QC10≤ 8≤ 892 - 108
High QC80≤ 7≤ 795 - 105

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
(R)-Etilefrine85 - 9590 - 110
Internal Standard88 - 9892 - 108

Experimental Protocols

This section details the methodologies for sample preparation, LC-MS/MS analysis, and method validation.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the clean-up and concentration of analytes from complex biological matrices like plasma.[1][5]

Materials:

  • Human plasma (collected in K₂EDTA tubes)

  • (R)-Etilefrine and (S)-Etilefrine reference standards

  • Stable isotope-labeled internal standard (e.g., Etilefrine-d5)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Spike 200 µL of plasma with the internal standard solution.

  • Add 200 µL of 2% formic acid in water and vortex for 10 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 3 µm, 2.1 x 150 mm)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (R)-Etilefrine: Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined during method development)

    • Etilefrine-d5 (IS): Precursor ion (m/z) -> Product ion (m/z) (Specific values to be determined during method development)

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[6][7] Key validation parameters include:

  • Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity: Determined by analyzing calibration standards at a minimum of six different concentrations.

  • Precision and Accuracy: Evaluated by analyzing quality control (QC) samples at four levels (LLOQ, low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte peak areas from pre-spiked extracted samples to those of post-spiked extracted samples.

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.

  • Stability: The stability of (R)-Etilefrine in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizations

Experimental Workflow```dot

experimental_workflow reconstitute reconstitute hplc hplc reconstitute->hplc Inject 5 µL msms msms hplc->msms quant quant msms->quant report report quant->report

Caption: Simplified signaling pathway of Etilefrine as an adrenergic agonist.

References

Application Note: Spectrophotometric Determination of (R)-Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a simple, accurate, and cost-effective spectrophotometric method for the quantitative determination of (R)-Etilefrine hydrochloride, a sympathomimetic amine used in the treatment of orthostatic hypotension. The described protocol is based on the formation of an ion-pair complex between (R)-Etilefrine hydrochloride and an acidic dye, Bromocresol Green (BCG), which can be measured colorimetrically. This method is suitable for the analysis of (R)-Etilefrine hydrochloride in both bulk drug substance and pharmaceutical formulations.

Introduction

(R)-Etilefrine hydrochloride is a cardiac stimulant and antihypotensive agent.[1] Its accurate quantification is crucial for ensuring the quality and efficacy of pharmaceutical products. While various analytical techniques such as HPLC are available, spectrophotometry offers a rapid, accessible, and economical alternative for routine analysis. This document provides a detailed protocol for the spectrophotometric determination of (R)-Etilefrine hydrochloride, along with a summary of various reported spectrophotometric methods and their key validation parameters.

Quantitative Data Summary

Several spectrophotometric methods have been reported for the determination of Etilefrine hydrochloride. The following table summarizes the key quantitative parameters for some of these methods, allowing for easy comparison.

Methodλmax (nm)Linear Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
Ion-Pair with Bromocresol Green (BCG)4100.5 - 162.4 x 10⁴
Ion-Pair with Methyl Orange (MO)4792.0 - 181.7 x 10⁴
Nitrosation-Cobalt Chelation57080 - 200938
Reaction with NBD-Cl5033 - 13Not Reported
Gold Nanoparticle Reduction5303 - 20Not Reported
UV Spectrophotometry275.620 - 100Not Reported

Experimental Protocol: Ion-Pair Complexation with Bromocresol Green (BCG)

This protocol is based on the formation of a yellow ion-pair complex between (R)-Etilefrine hydrochloride and Bromocresol Green in an acidic buffer, which is then extracted into an organic solvent for spectrophotometric measurement.[2]

Materials and Reagents
  • (R)-Etilefrine hydrochloride reference standard

  • Bromocresol Green (BCG)

  • Chloroform (analytical grade)

  • Universal Buffer Solution (pH 3.0 - 3.5)

  • Distilled or deionized water

  • Pharmaceutical formulation containing Etilefrine hydrochloride (e.g., tablets)

Instrumentation
  • UV-Vis Spectrophotometer (double beam)

  • 1 cm quartz cuvettes

  • pH meter

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Standard Stock Solution of (R)-Etilefrine hydrochloride (100 µg/mL): Accurately weigh 10 mg of (R)-Etilefrine hydrochloride reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with distilled water to obtain concentrations in the range of 0.5 - 16 µg/mL.

  • Bromocresol Green (BCG) Solution: Prepare a solution of BCG in chloroform. The exact concentration should be optimized, but a starting point of 0.1% (w/v) is recommended.

  • Sample Solution (from Tablets): Weigh and finely powder 20 tablets.[1] An accurately weighed portion of the powder equivalent to 10 mg of Etilefrine hydrochloride is transferred to a 100 mL volumetric flask. Add about 70 mL of distilled water, sonicate for 15 minutes, and then dilute to the mark with distilled water. Filter the solution and dilute it further with distilled water to obtain a final concentration within the linear range of the assay.

Experimental Procedure
  • Into a series of separating funnels, pipette 1.0 mL of each working standard solution and the sample solution.

  • To each funnel, add 5.0 mL of the universal buffer solution (pH 3.0 - 3.5).

  • Add 5.0 mL of the BCG solution to each funnel.

  • Shake the funnels vigorously for 2 minutes.

  • Allow the layers to separate. The organic (chloroform) layer will be colored yellow.

  • Collect the organic layer and centrifuge to remove any suspended water droplets.

  • Measure the absorbance of the organic layer at 410 nm against a reagent blank prepared in the same manner but without the (R)-Etilefrine hydrochloride solution.

Data Analysis
  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of (R)-Etilefrine hydrochloride in the sample solution from the calibration curve using the measured absorbance.

  • Calculate the amount of (R)-Etilefrine hydrochloride in the pharmaceutical formulation.

Experimental Workflow

experimental_workflow cluster_prep 1. Solution Preparation cluster_reaction 2. Reaction & Extraction cluster_analysis 3. Analysis prep Preparation of Solutions stock Standard Stock Solution (100 µg/mL) working Working Standards (0.5-16 µg/mL) sample_prep Sample Preparation (from Tablets) bcg BCG Reagent buffer Universal Buffer (pH 3.0-3.5) stock->working reaction Ion-Pair Complex Formation working->reaction sample_prep->reaction bcg->reaction buffer->reaction extraction Liquid-Liquid Extraction (Chloroform) reaction->extraction measurement Spectrophotometric Measurement (Absorbance at 410 nm) extraction->measurement analysis Data Analysis measurement->analysis calibration Calibration Curve Construction analysis->calibration quantification Quantification of Sample calibration->quantification

Caption: Experimental workflow for the spectrophotometric determination of (R)-Etilefrine HCl.

Conclusion

The described spectrophotometric method provides a reliable and straightforward approach for the determination of (R)-Etilefrine hydrochloride in pharmaceutical analysis. The method is sensitive, accurate, and utilizes readily available reagents and instrumentation, making it a valuable tool for quality control laboratories. The comparative data presented also offers researchers a selection of methodologies that can be adapted based on specific laboratory capabilities and analytical requirements.

References

Application Note: High-Throughput Screening of (R)-Etilefrine Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Etilefrine is the active enantiomer of etilefrine, a sympathomimetic amine that functions as a direct-acting adrenergic agonist. It primarily targets α1 and β1 adrenergic receptors, making it a compound of interest for therapeutic applications such as the treatment of hypotension.[1][2] The activation of these G-protein coupled receptors (GPCRs) triggers distinct downstream signaling cascades, which can be quantified to determine the potency and efficacy of the compound. This application note provides detailed protocols for a suite of cell-based assays designed to screen and characterize the functional activity of (R)-Etilefrine on its primary molecular targets.

Mechanism of Action and Signaling Pathways

(R)-Etilefrine exerts its pharmacological effects by binding to and activating α1 and β1 adrenergic receptors.

  • α1-Adrenergic Receptor (Gq-coupled): Upon agonist binding, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger.

  • β1-Adrenergic Receptor (Gs-coupled): Agonist binding to the β1 receptor activates the Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets.

G_protein_signaling cluster_membrane Cell Membrane cluster_alpha1 α1-Adrenergic Pathway cluster_beta1 β1-Adrenergic Pathway RE (R)-Etilefrine A1R α1 Receptor RE->A1R B1R β1 Receptor RE->B1R Gq Gq A1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release triggers Gs Gs B1R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA activates calcium_workflow arrow arrow A Seed CHO-K1/ADRA1A cells in 96-well plate B Incubate overnight A->B C Load cells with Fluo-4 AM calcium indicator B->C D Incubate for 1 hour C->D E Measure baseline fluorescence D->E F Inject (R)-Etilefrine or reference agonist E->F G Measure fluorescence change F->G H Calculate EC50 G->H camp_workflow arrow arrow A Seed HEK293/ADRB1 cells in 384-well plate B Add (R)-Etilefrine or reference agonist with IBMX A->B C Incubate for 30 minutes B->C D Add HTRF cAMP detection reagents C->D E Incubate for 1 hour D->E F Read HTRF signal E->F G Calculate EC50 F->G reporter_workflow arrow arrow A Seed engineered HEK293 cells (receptor + reporter) B Treat with (R)-Etilefrine or reference agonist A->B C Incubate for 6 hours B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Calculate EC50 E->F

References

Analytical Techniques for the Determination of Etilefrine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine, acting as a direct-acting adrenergic agonist with activity on α1, β1, and to a lesser extent, β2 receptors.[1][2] This pharmacological action leads to vasoconstriction and increased cardiac output, making it a valuable therapeutic agent for the management of hypotension, particularly orthostatic hypotension.[3][4] Ensuring the quality, potency, and stability of etilefrine in pharmaceutical dosage forms is paramount for patient safety and therapeutic efficacy. This document provides a comprehensive overview of various analytical techniques for the determination of etilefrine, complete with detailed experimental protocols and comparative data.

Signaling Pathway of Etilefrine

Etilefrine exerts its pharmacological effects by interacting with adrenergic receptors. Its primary mechanism involves the stimulation of α1-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in peripheral vascular resistance.[3][5] Simultaneously, it stimulates β1-adrenergic receptors in the heart, resulting in increased heart rate (positive chronotropic effect) and enhanced contractility (positive inotropic effect).[3][5] The cumulative effect is an elevation in blood pressure.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Prepare Sample Solution (e.g., from tablets) Injection Inject Sample/Standard Sample_Prep->Injection Standard_Prep Prepare Standard Solution of Etilefrine HCl Standard_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase Column Chromatographic Separation (e.g., C18 column) Mobile_Phase_Prep->Column elution Injection->Column Detection UV Detection (e.g., at 220 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Area Measure Peak Area Chromatogram->Peak_Area Quantification Quantify Etilefrine (using calibration curve) Peak_Area->Quantification

References

High-Performance Liquid Chromatography for the Analysis of Etilefrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a sympathomimetic amine used for the treatment of orthostatic hypotension. Accurate and reliable analytical methods are crucial for its determination in pharmaceutical formulations and biological matrices. High-performance liquid chromatography (HPLC) offers a sensitive and specific method for the analysis of Etilefrine. This document provides detailed application notes and protocols for the quantitative analysis of Etilefrine using a reversed-phase HPLC method with UV detection. The provided methodologies are based on validated procedures and include comprehensive data for researchers and drug development professionals.

Chromatographic Conditions and Validation Parameters

A stability-indicating HPLC method has been developed and validated for the determination of Etilefrine hydrochloride. The method is simple, sensitive, specific, and accurate for the analysis of Etilefrine in the presence of its degradation products.[1]

Chromatographic Conditions
ParameterSpecification
Instrument High-Performance Liquid Chromatography System
Column ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)
Mobile Phase 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Temperature Ambient
Internal Standard Albendazole
Retention Time (Etilefrine) 4.85 ± 0.03 minutes
Retention Time (Internal Standard) 12.12 ± 0.02 minutes
Method Validation Data

The following table summarizes the validation parameters for the HPLC method for Etilefrine analysis.[1]

Validation ParameterResult
Linearity Range 0.5 - 10 µg/mL
Correlation Coefficient (r²) 0.9997
Limit of Detection (LOD) 0.132 µg/mL
Limit of Quantification (LOQ) 0.401 µg/mL
Mean Recovery 99.54% ± 0.503%
Precision (%RSD)
   Repeatability (Intra-day)0.235%
   Intermediate Precision (Inter-day)0.345%

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution of Etilefrine (100 µg/mL):

  • Accurately weigh 10 mg of Etilefrine hydrochloride reference standard.

  • Dissolve the standard in 50 mL of the mobile phase (0.1M Phosphate Buffer pH 4 : Acetonitrile, 30:70 v/v) in a 100 mL volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the linearity range (e.g., 0.5, 1, 2, 5, and 10 µg/mL).

Internal Standard Solution (Albendazole, 100 µg/mL):

  • Accurately weigh 10 mg of Albendazole reference standard.

  • Dissolve in 50 mL of the mobile phase in a 100 mL volumetric flask.

  • Sonicate for 10 minutes.

  • Make up the volume to 100 mL with the mobile phase.

Sample Preparation from Pharmaceutical Tablets
  • Weigh and finely powder 20 tablets of the Etilefrine formulation.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Etilefrine hydrochloride.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Transfer a suitable aliquot of the filtered solution to a volumetric flask and dilute with the mobile phase to obtain a final concentration within the calibration range.

  • Add a fixed amount of the internal standard solution to the final diluted sample.

General Protocol for Sample Preparation from Plasma (Protein Precipitation)

This is a general procedure and should be optimized and validated for specific applications.

  • To 1 mL of plasma sample in a centrifuge tube, add 2 mL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.

Visualizations

Experimental Workflow for HPLC Analysis of Etilefrine

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Etilefrine Standard Stock Prepare Stock Solution (100 µg/mL) Standard->Stock Working Prepare Working Standards Stock->Working Injection Inject into HPLC System Working->Injection Tablet Weigh & Powder Tablets Extraction Extract Etilefrine from Tablets Tablet->Extraction Filter_Sample Filter Sample Extract Extraction->Filter_Sample Filter_Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for the HPLC analysis of Etilefrine from pharmaceutical tablets.

Signaling Pathway of Etilefrine

Etilefrine is a direct-acting sympathomimetic that stimulates both α1- and β1-adrenergic receptors.[2]

  • α1-Adrenergic Receptor Stimulation: Activation of α1-receptors on vascular smooth muscle cells leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, a rise in blood pressure.[2] This pathway involves the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1-receptors in the heart increases heart rate (positive chronotropic effect) and contractility (positive inotropic effect), resulting in increased cardiac output.[3] This is mediated through a Gs protein-coupled pathway that activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and activation of protein kinase A (PKA).[3]

G cluster_etilefrine cluster_alpha1 α1-Adrenergic Pathway (Vascular Smooth Muscle) cluster_beta1 β1-Adrenergic Pathway (Heart) Etilefrine Etilefrine Alpha1R α1-Adrenergic Receptor Etilefrine->Alpha1R Beta1R β1-Adrenergic Receptor Etilefrine->Beta1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Vaso Vasoconstriction Ca->Vaso PKC->Vaso Gs Gs Protein Beta1R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Heart ↑ Heart Rate & Contractility PKA->Heart

Caption: Simplified signaling pathway of Etilefrine via α1 and β1-adrenergic receptors.

References

Experimental Protocol for Investigating (R)-Etilefrine's Vasoconstrictor Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Etilefrine is a sympathomimetic amine known for its vasoconstrictor properties, which are primarily utilized in the management of hypotension.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the vasoconstrictor effects of (R)-Etilefrine, targeting researchers, scientists, and drug development professionals. The protocols outlined below cover both in vitro and in vivo methodologies to characterize the pharmacological profile of (R)-Etilefrine.

Mechanism of Action

(R)-Etilefrine primarily exerts its vasoconstrictor effects through the stimulation of α1-adrenergic receptors located on vascular smooth muscle cells.[2][3] Activation of these G-protein coupled receptors initiates a downstream signaling cascade, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. This results in a reduction in the diameter of blood vessels, leading to increased peripheral vascular resistance and a rise in arterial blood pressure.[2][3] While its primary action is on α1-receptors, etilefrine also exhibits some activity at β1-adrenergic receptors, which can contribute to an increase in cardiac output.[4]

Signaling Pathway of (R)-Etilefrine-Induced Vasoconstriction

etilefrine_vasoconstriction_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Etilefrine Etilefrine Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction PKC->Contraction Phosphorylates contractile proteins

Caption: Signaling pathway of (R)-Etilefrine induced vasoconstriction.

Data Presentation

Table 1: In Vitro Effects of Etilefrine

ParameterTissueSpeciesEffectNotes
VasoconstrictionIsolated Rat Tail ArteryRatAttenuated by guanethidine and reserpineSuggests an indirect sympathomimetic component to its action.[5]

Table 2: In Vivo Hemodynamic Effects of Etilefrine in Humans

ParameterRoute of AdministrationDoseEffectReference
Systolic Blood PressureOral (long-term)20 mg/day (pivalate salt)Increase of approximately 40.3 mmHg[6]
Diastolic Blood PressureOral (long-term)20 mg/day (pivalate salt)No significant change[6]
Mean Arterial PressureIntravenousInfusionSignificant increase[7]
Cardiac OutputIntravenousInfusionSignificant increase[7]
Peripheral Vascular ResistanceIntravenous1-8 mg infusionDecrease[4]
Peripheral Vascular ResistanceIntravenousHigher dosage infusionIncrease[4]
Peripheral Vascular Resistance (specific regions)IntravenousInfusionDecreased in subclavian, iliac, and femoral arteries; unchanged or increased in carotid and mesenteric arteries[7]

Experimental Protocols

In Vitro Vasoconstriction Assay Using Isolated Rat Aortic Rings

This protocol details the methodology for assessing the vasoconstrictor effect of (R)-Etilefrine on isolated rat thoracic aorta.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (for pre-contraction)

  • (R)-Etilefrine stock solution

  • Organ bath system with force-displacement transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissue.

    • Cut the aorta into rings of approximately 3-4 mm in length.

  • Mounting:

    • Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

    • To check for viability, contract the rings with a high potassium solution (e.g., 60 mM KCl). A robust contraction indicates viable tissue.

    • Wash the rings and allow them to return to baseline tension.

  • Pre-contraction:

    • Induce a submaximal, stable contraction with a fixed concentration of phenylephrine (e.g., 1 µM).

  • Dose-Response Curve Generation:

    • Once a stable plateau of contraction is achieved with phenylephrine, cumulatively add increasing concentrations of (R)-Etilefrine to the organ bath.

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response to (R)-Etilefrine as a percentage of the maximal contraction induced by the pre-contracting agent.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of (R)-Etilefrine that produces 50% of its maximal effect).

in_vitro_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Rat B Excise Thoracic Aorta A->B C Clean and Cut into Rings B->C D Mount Rings in Organ Bath C->D E Equilibrate and Check Viability D->E F Pre-contract with Phenylephrine E->F G Cumulative Addition of (R)-Etilefrine F->G H Record Contractile Force G->H I Calculate % Contraction H->I J Plot Dose-Response Curve I->J K Determine EC50 J->K

Caption: In vitro vasoconstriction assay workflow.

In Vivo Measurement of Blood Pressure in Anesthetized Rats

This protocol describes the in vivo assessment of (R)-Etilefrine's effect on arterial blood pressure in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Saline solution

  • (R)-Etilefrine solutions of varying concentrations

  • Pressure transducer and data acquisition system

  • Catheters for cannulation

  • Surgical instruments

Procedure:

  • Anesthesia and Cannulation:

    • Anesthetize the rat with an appropriate anesthetic agent.

    • Perform a tracheotomy to ensure a clear airway.

    • Cannulate the carotid artery for direct measurement of arterial blood pressure. Connect the arterial catheter to a pressure transducer.

    • Cannulate the jugular vein for intravenous administration of (R)-Etilefrine.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

  • Drug Administration:

    • Administer a bolus intravenous injection of saline (vehicle control) and record any change in blood pressure.

    • Administer increasing doses of (R)-Etilefrine intravenously as bolus injections.

    • Allow sufficient time between doses for the blood pressure to return to a stable baseline.

  • Data Recording and Analysis:

    • Continuously record the mean arterial pressure (MAP) throughout the experiment.

    • Calculate the change in MAP from the baseline for each dose of (R)-Etilefrine.

    • Construct a dose-response curve by plotting the change in MAP against the dose of (R)-Etilefrine.

in_vivo_workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A Anesthetize Rat B Cannulate Carotid Artery and Jugular Vein A->B C Stabilize and Record Baseline BP B->C D Administer Vehicle Control (Saline) C->D E Administer Increasing Doses of (R)-Etilefrine D->E F Continuously Record Blood Pressure E->F G Calculate Change in Mean Arterial Pressure F->G H Plot Dose-Response Curve G->H

Caption: In vivo blood pressure measurement workflow.

References

Application Note: Isolating (R)-Etilefrine Impurities with Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the isolation of impurities in (R)-Etilefrine using liquid chromatography. The focus is on a chiral separation method to resolve the (R)- and (S)-enantiomers of Etilefrine while also separating other known process and degradation impurities.

Introduction

Etilefrine is a sympathomimetic amine used for the treatment of orthostatic hypotension. The active form is the (R)-enantiomer. As with any active pharmaceutical ingredient (API), it is crucial to identify and control impurities to ensure the safety and efficacy of the drug product. Impurity profiling and isolation are essential steps in drug development and quality control.[1][2] This application note describes a robust liquid chromatography method suitable for both analytical determination and preparative isolation of (R)-Etilefrine and its impurities. The method employs a chiral stationary phase (CSP) to achieve enantioselective separation, a critical requirement for this chiral drug.[3][4]

Known Impurities of Etilefrine

A number of potential impurities in Etilefrine have been identified, arising from the synthetic process or degradation. A summary of key impurities is presented in Table 1.

Impurity NameMolecular FormulaMolecular WeightStructure
Etilefrine Impurity A (Etilefrone)C10H13NO2179.222-(Ethylamino)-1-(3-hydroxyphenyl)ethan-1-one
Etilefrine Impurity DC17H19NO2269.34N-Benzyl-2-(ethylamino)-1-(3-hydroxyphenyl)ethan-1-ol
(S)-EtilefrineC10H15NO2181.23(S)-3-(2-(ethylamino)-1-hydroxyethyl)phenol
Oxidative Degradation ProductC10H11NO3193.191-(3-hydroxyphenyl)-2-(ethylamino)ethanedione

Analytical Method Development

The primary challenge in developing a suitable HPLC method for (R)-Etilefrine is the simultaneous separation of the desired enantiomer from its stereoisomer, (S)-Etilefrine, and other achiral impurities. A stability-indicating method is necessary to resolve the API from any potential degradation products.[5] Chiral stationary phases (CSPs) are essential for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines.[3]

An analytical-scale HPLC method was developed to serve as the foundation for the preparative isolation protocol. The parameters for this method are detailed in Table 2.

ParameterCondition
Column Chiralpak® IA (or equivalent amylose-based CSP)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 220 nm and 273 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL of racemic Etilefrine HCl in mobile phase

Preparative Isolation Protocol

The analytical method was scaled up for the preparative isolation of (R)-Etilefrine and its impurities. The goal of preparative chromatography is to isolate sufficient quantities of the compounds of interest for further characterization.[6]

Experimental Workflow

The overall workflow for the isolation of (R)-Etilefrine impurities is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_chrom Preparative HPLC cluster_post Post-Isolation Processing Sample Racemic Etilefrine HCl Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm PTFE filter Dissolution->Filtration Injection Inject onto Preparative Column Filtration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection Separation->Detection Fractionation Collect Fractions based on UV Peaks Detection->Fractionation Pooling Pool Fractions of Interest Fractionation->Pooling Evaporation Solvent Evaporation under Reduced Pressure Pooling->Evaporation Analysis Purity Analysis of Isolated Fractions Evaporation->Analysis

Caption: Workflow for the isolation of (R)-Etilefrine impurities.
Preparative HPLC Conditions

The scaled-up preparative HPLC method is detailed in Table 3.

ParameterCondition
Column Chiralpak® IA (or equivalent amylose-based CSP)
Dimensions 250 x 20 mm, 10 µm
Mobile Phase Isocratic: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 18 mL/min
Temperature Ambient
Detection UV at 220 nm and 273 nm
Injection Volume 1-5 mL (depending on concentration)
Sample Preparation 10-20 mg/mL of racemic Etilefrine HCl in mobile phase
Protocol Steps
  • Sample Preparation:

    • Prepare a concentrated solution of racemic Etilefrine HCl in the mobile phase.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Preparative HPLC Separation:

    • Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (mobile phase only) to ensure the system is clean.

    • Inject the prepared sample solution onto the column.

    • Monitor the separation in real-time using the UV detector.

    • Collect fractions corresponding to the elution of each peak of interest ((S)-Etilefrine, (R)-Etilefrine, and any impurities). The collection can be done manually or using an automated fraction collector triggered by the detector signal.

  • Post-Isolation Processing:

    • Combine the fractions containing the same purified compound.

    • Remove the mobile phase from the collected fractions using a rotary evaporator or other suitable solvent evaporation technique.

    • The isolated compounds can then be further dried under vacuum.

  • Purity Analysis:

    • Analyze the purity of the isolated fractions using the analytical HPLC method described in Table 2.

    • Further characterization of the isolated impurities can be performed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Logical Relationship of Key Steps

The logical flow from analytical method development to preparative isolation and subsequent analysis is crucial for successful impurity isolation.

G node_dev Analytical Method Development node_scaleup Method Scale-Up node_dev->node_scaleup Optimization node_prep Preparative Chromatography node_scaleup->node_prep Implementation node_iso Impurity Isolation node_prep->node_iso Fraction Collection node_char Structural Characterization node_iso->node_char Further Analysis

Caption: Logical flow of the impurity isolation process.

Conclusion

The described liquid chromatography method provides an effective means for the isolation of (R)-Etilefrine and its related impurities. The use of a chiral stationary phase is paramount for the successful resolution of the enantiomers. This application note offers a comprehensive protocol that can be adapted by researchers and scientists in the pharmaceutical industry for the critical task of impurity profiling and characterization, ultimately contributing to the development of safer and more effective medicines.

References

Application Notes and Protocols: Pharmacokinetic Studies of Etilefrine and its Prodrugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic properties of the sympathomimetic agent etilefrine and its prodrugs. The included protocols offer detailed methodologies for conducting pharmacokinetic studies, from study design and sample analysis to data interpretation.

Introduction to Etilefrine and its Prodrugs

Etilefrine is a direct-acting sympathomimetic amine used for the treatment of orthostatic hypotension. It functions by stimulating α1- and β1-adrenergic receptors, leading to vasoconstriction and increased cardiac output. However, etilefrine undergoes significant first-pass metabolism, primarily through conjugation in the gut wall and liver, which results in reduced bioavailability.

To overcome this limitation, prodrug strategies have been explored. Prodrugs are inactive derivatives of a parent drug that are converted into the active form in the body. For etilefrine, this typically involves esterification of the phenolic hydroxyl group to mask it from premature metabolism. This approach aims to increase bioavailability and potentially modify the pharmacokinetic profile for improved therapeutic outcomes. This document focuses on the pharmacokinetic evaluation of etilefrine and two of its prodrugs: the stearic acid ester of etilefrine and 3'-(O-acyl) derivatives.

Pharmacokinetic Data Summary

CompoundDoseTmax (hours)CmaxRelative Bioavailability (%)
Etilefrine 20 mg (³H-labeled)0.5100% (Reference)100% (Reference)
Stearic Acid Ester of Etilefrine 44.42 mg (equimolecular to 20 mg etilefrine)1.033% of Etilefrine51.4%

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol (Based on Human Cross-Over Study)

This protocol is adapted from a study comparing etilefrine and its stearic acid ester prodrug.[1]

3.1.1. Study Design:

  • Design: Single-dose, two-period, cross-over study.

  • Subjects: Healthy human volunteers (the original study used six male subjects).

  • Washout Period: A sufficient washout period should be implemented between the two study periods (e.g., one week).

  • Dosing:

    • Period 1: Administration of a single oral dose of etilefrine (e.g., 20 mg).

    • Period 2: Administration of a single oral dose of the etilefrine prodrug in an equimolecular amount to the etilefrine dose.

  • Food and Drink: A standardized light breakfast is provided approximately 0.5 hours before drug administration. Water intake should be controlled.

3.1.2. Sample Collection:

  • Blood Sampling:

    • Collect venous blood samples into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

  • Urine Collection:

    • Collect urine samples at the following intervals: 0-4, 4-8, and 8-24 hours post-dose.

    • Measure the volume of each collection and store an aliquot at -20°C or lower until analysis.

Analytical Protocol: Quantification of Etilefrine in Plasma by HPLC with Electrochemical Detection (HPLC-ECD)

This protocol is based on established methods for the analysis of etilefrine in biological matrices.

3.2.1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge by washing with methanol followed by water.

  • To 1 mL of plasma, add an internal standard (e.g., a structural analog of etilefrine not present in the sample).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute etilefrine and the internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

3.2.2. HPLC-ECD Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (e.g., 0.1 M, pH 3.0) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: Electrochemical detector with a glassy carbon working electrode.

  • Potential: Set the oxidation potential to an appropriate value for etilefrine detection (e.g., +0.8 V).

3.2.3. Method Validation:

The analytical method should be validated according to ICH guidelines, including assessments of:

  • Linearity: Analyze a series of calibration standards to establish the concentration range over which the response is proportional to the concentration.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control samples at low, medium, and high concentrations.

  • Selectivity: Ensure that endogenous plasma components or other medications do not interfere with the detection of etilefrine and the internal standard.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of etilefrine that can be reliably detected and quantified.

  • Recovery: Assess the efficiency of the extraction procedure.

  • Stability: Evaluate the stability of etilefrine in plasma under various storage conditions (e.g., freeze-thaw cycles, long-term storage).

Visualizations

Experimental Workflow for a Comparative Pharmacokinetic Study

G cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment & Consent Randomization Randomization Subject_Recruitment->Randomization Period1 Period 1: Administer Etilefrine Randomization->Period1 Washout Washout Period Period1->Washout Blood_Sampling Blood Sampling (0-24h) Period1->Blood_Sampling Urine_Collection Urine Collection (0-24h) Period1->Urine_Collection Period2 Period 2: Administer Etilefrine Prodrug Washout->Period2 Period2->Blood_Sampling Period2->Urine_Collection Sample_Preparation Plasma/Urine Sample Preparation (SPE) Blood_Sampling->Sample_Preparation Urine_Collection->Sample_Preparation HPLC_Analysis HPLC-ECD Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) Data_Acquisition->PK_Parameters Statistical_Analysis Statistical Comparison PK_Parameters->Statistical_Analysis G cluster_prodrug Prodrug Administration cluster_metabolism Phase II Metabolism cluster_other_metabolites Other Metabolites Prodrug Etilefrine Prodrug (e.g., Stearic Acid Ester) Etilefrine Etilefrine Prodrug->Etilefrine Hydrolysis (Esterases) Sulfate_Conjugate Etilefrine-O-sulfate (Main Metabolite) Etilefrine->Sulfate_Conjugate Sulfotransferase Glucuronide_Conjugate Etilefrine-O-glucuronide Etilefrine->Glucuronide_Conjugate UGT Tetrahydroisoquinolines Tetrahydroisoquinoline Derivatives Etilefrine->Tetrahydroisoquinolines Condensation with Formaldehyde Hydroxymandelic_Acid Hydroxymandelic Acid Etilefrine->Hydroxymandelic_Acid Deamination

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for (R)-Etilefrine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of (R)-Etilefrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for (R)-Etilefrine analysis in reverse-phase HPLC?

A typical starting mobile phase for the analysis of Etilefrine in reverse-phase HPLC consists of a mixture of an aqueous buffer and an organic modifier. A common starting point is a mobile phase of 0.1M phosphate buffer at pH 4 mixed with acetonitrile in a 30:70 (v/v) ratio.[1] This composition provides good initial separation for Etilefrine and its related substances.

Q2: How does the mobile phase pH affect the retention of Etilefrine?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like Etilefrine. Etilefrine is a basic compound, and its retention in reverse-phase HPLC is significantly influenced by the mobile phase pH.[2][3] At a lower pH (e.g., pH 3-4), Etilefrine will be in its ionized (protonated) form, which is more polar. This increased polarity leads to weaker interaction with the nonpolar stationary phase (like C18) and results in a shorter retention time. Conversely, as the pH increases, Etilefrine becomes less protonated and more non-polar, leading to a stronger interaction with the stationary phase and a longer retention time.[2][3]

Q3: What is the role of the organic modifier in the mobile phase?

The organic modifier, typically acetonitrile or methanol, controls the elution strength of the mobile phase in reverse-phase HPLC. Increasing the percentage of the organic modifier will decrease the polarity of the mobile phase, leading to a faster elution (shorter retention time) of (R)-Etilefrine. Conversely, decreasing the organic modifier percentage will increase the mobile phase polarity and result in a longer retention time. The choice between acetonitrile and methanol can also affect the selectivity of the separation.[4]

Q4: How can I achieve chiral separation of (R)-Etilefrine from its (S)-enantiomer?

The separation of enantiomers requires a chiral environment. In HPLC, this is typically achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.[5][6][7] For (R)-Etilefrine, employing a polysaccharide-based CSP, such as one derived from cellulose or amylose, is a common approach. The mobile phase for chiral separations often consists of a non-polar organic solvent like hexane mixed with a polar modifier such as ethanol or isopropanol.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of (R)-Etilefrine, with a focus on mobile phase optimization.

Peak Shape Problems

Q: My (R)-Etilefrine peak is tailing. What are the likely causes and solutions?

A: Peak tailing for basic compounds like Etilefrine is a common issue in reverse-phase HPLC. The primary causes are often related to secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine group of Etilefrine, causing peak tailing.

    • Solution: Lower the mobile phase pH to protonate the silanol groups and reduce these interactions. Adding a basic modifier, like triethylamine (TEA), to the mobile phase can also help by competing for the active silanol sites.

  • Cause 2: Insufficient Buffering: If the mobile phase buffer capacity is too low, the pH at the column head can differ from the bulk mobile phase, leading to peak distortion.

    • Solution: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.

  • Cause 3: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the sample concentration.

Q: I am observing peak fronting for my (R)-Etilefrine peak. What should I do?

A: Peak fronting is less common than tailing but can occur under certain conditions.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak fronting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If this is not feasible, use a solvent that is weaker than or as close in strength to the mobile phase as possible.

  • Cause 2: Column Overload: Similar to peak tailing, injecting too much sample can also lead to fronting.

    • Solution: Decrease the sample concentration or injection volume.

Retention Time Variability

Q: The retention time of my (R)-Etilefrine peak is shifting between injections. Why is this happening?

A: Retention time shifts can be caused by several factors related to the mobile phase and the HPLC system.

  • Cause 1: Inconsistent Mobile Phase Composition: Small variations in the preparation of the mobile phase, especially the pH and the organic modifier ratio, can lead to significant shifts in retention time.

    • Solution: Prepare the mobile phase carefully and consistently. Use a reliable pH meter and ensure accurate measurements of solvent volumes. Premixing the mobile phase in a single container can improve consistency.

  • Cause 2: Inadequate Column Equilibration: If the column is not properly equilibrated with the mobile phase before each injection, retention times can drift.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) before starting the analysis sequence.

  • Cause 3: Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

Data Presentation

The following tables provide illustrative data on how mobile phase parameters can affect the chromatographic analysis of (R)-Etilefrine. Note: This is simulated data to demonstrate general chromatographic principles.

Table 1: Illustrative Effect of Mobile Phase pH on Retention Time of (R)-Etilefrine

Mobile Phase pHRetention Time (min)Peak Shape
3.02.5Symmetrical
4.04.8Symmetrical
5.07.2Slight Tailing
6.09.5Tailing
7.011.8Significant Tailing

Table 2: Illustrative Effect of Acetonitrile Percentage on Retention Time and Resolution of (R)-Etilefrine and an Impurity

Acetonitrile (%)(R)-Etilefrine Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
603.12.81.2
505.44.91.8
408.97.92.5
3013.511.83.1

Experimental Protocols

Detailed HPLC Method for the Determination of Etilefrine Hydrochloride

This protocol is adapted from a validated stability-indicating HPLC method.[1]

  • Chromatographic System:

    • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: 0.1M phosphate buffer (pH 4.0) and acetonitrile in a 30:70 (v/v) ratio. The mobile phase should be filtered and degassed before use.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Temperature: Ambient

    • Injection Volume: 20 µL

  • Standard Solution Preparation:

    • Prepare a stock solution of Etilefrine Hydrochloride (100 µg/mL) by dissolving 10 mg of the reference standard in 50 mL of the mobile phase in a 100 mL volumetric flask and diluting to volume with the mobile phase.

    • Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation:

    • For pharmaceutical dosage forms, weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Etilefrine Hydrochloride and transfer it to a volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and measure the peak areas for quantification.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes resolution Poor Resolution? retention_time->resolution No check_mobile_phase_prep Verify Mobile Phase Preparation retention_time->check_mobile_phase_prep Yes end Problem Resolved resolution->end No adjust_organic Adjust Organic Modifier Percentage resolution->adjust_organic Yes check_ph Check Mobile Phase pH and Buffer Strength tailing->check_ph Tailing check_sample_solvent Check Sample Solvent Compatibility tailing->check_sample_solvent Fronting check_overload Reduce Sample Concentration/Volume check_ph->check_overload check_sample_solvent->check_overload check_overload->end check_equilibration Ensure Adequate Column Equilibration check_mobile_phase_prep->check_equilibration check_temp Check Column Temperature Control check_equilibration->check_temp check_temp->end change_solvent Change Organic Modifier (e.g., ACN to MeOH) adjust_organic->change_solvent optimize_ph Optimize Mobile Phase pH change_solvent->optimize_ph optimize_ph->end

Caption: General HPLC troubleshooting workflow for common chromatographic issues.

Mobile_Phase_Optimization start Start Mobile Phase Optimization initial_run Perform Initial Run with Starting Mobile Phase start->initial_run retention_ok Is Retention Time in Optimal Range (k=2-10)? initial_run->retention_ok adjust_organic Adjust Organic Modifier Percentage retention_ok->adjust_organic No resolution_ok Is Resolution (Rs > 1.5) Achieved? retention_ok->resolution_ok Yes adjust_organic->retention_ok optimize_ph Optimize Mobile Phase pH resolution_ok->optimize_ph No peak_shape_ok Is Peak Shape Acceptable? resolution_ok->peak_shape_ok Yes change_solvent Change Organic Modifier (e.g., ACN to MeOH) optimize_ph->change_solvent change_solvent->resolution_ok adjust_additives Adjust Additives (e.g., TEA) or Buffer peak_shape_ok->adjust_additives No end Optimized Method peak_shape_ok->end Yes adjust_additives->peak_shape_ok

Caption: Decision tree for systematic mobile phase optimization in HPLC.

References

Improving sensitivity of (R)-Etilefrine detection in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (R)-Etilefrine in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the sensitive detection of (R)-Etilefrine in biological samples?

A1: The most prevalent and sensitive methods for quantifying (R)-Etilefrine in biological matrices such as plasma and urine are High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] For less sensitive, but more cost-effective applications, spectrophotometric methods can be employed.[2]

Q2: What is a major challenge in the bioanalysis of (R)-Etilefrine?

A2: A significant challenge is managing the extensive first-pass metabolism of (R)-Etilefrine.[3] The primary metabolic pathway is conjugation to form a phenolic sulphate, which can reduce the concentration of the parent drug.[3] This necessitates highly sensitive assays to detect the lower levels of the unconjugated drug. Additionally, matrix effects from complex biological samples can interfere with detection and require robust sample preparation.[4]

Q3: How can I improve the sensitivity of my LC-MS/MS assay for (R)-Etilefrine?

A3: To enhance sensitivity in LC-MS/MS analysis, consider the following:

  • Optimized Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[5][6]

  • Chemical Derivatization: Derivatizing (R)-Etilefrine can improve its ionization efficiency and chromatographic retention, leading to better sensitivity.[7][8][9]

  • Advanced Instrumentation: Utilize a highly sensitive mass spectrometer and optimize instrument parameters such as spray voltage, gas flows, and collision energy.[4]

  • Chromatographic Conditions: Use a column with high resolving power and a mobile phase that provides good peak shape and separation from matrix components.[10]

Q4: Are there alternatives to chromatography-based methods for (R)-Etilefrine detection?

A4: While less common for quantitative analysis in a research setting, immunoassays like ELISA can be used for screening purposes.[11][12] These methods offer high throughput but may lack the specificity and sensitivity of LC-MS/MS.[13]

Troubleshooting Guides

Issue 1: Low or No Signal/Peak for (R)-Etilefrine
Potential Cause Troubleshooting Step
Inefficient Extraction Review your sample preparation protocol. Ensure the pH of the sample is optimized for the extraction of (R)-Etilefrine. For SPE, check that the cartridge has been properly conditioned and that the elution solvent is appropriate.[5]
Analyte Degradation (R)-Etilefrine can be susceptible to degradation. Ensure samples are stored properly (frozen) and processed quickly. Consider the stability of the analyte in your specific matrix and under your experimental conditions.[14]
Suboptimal LC-MS/MS Conditions Systematically optimize MS parameters. Infuse a standard solution of (R)-Etilefrine to tune the precursor and product ions, collision energy, and other source parameters.[15] Verify mobile phase composition and gradient.[10]
Matrix Effects (Ion Suppression) Dilute the sample extract to reduce the concentration of interfering components. Improve sample cleanup by using a more selective SPE sorbent or adding a liquid-liquid extraction step. An isotope-labeled internal standard can help compensate for ion suppression.[16]
Issue 2: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Column Overload Inject a smaller sample volume or dilute the sample.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of (R)-Etilefrine. Adjust the pH to improve peak shape. For basic compounds like Etilefrine, a slightly acidic mobile phase often works well.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column from contaminants.
Secondary Interactions with Column Silanols Use a column with low silanol activity or add a competing base to the mobile phase to block active sites on the stationary phase.[10]
Issue 3: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared reagents.
Carryover from Previous Injections Implement a robust needle wash protocol on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.[14]
Co-eluting Matrix Components Improve the chromatographic separation by adjusting the gradient profile or trying a different column chemistry. Enhance sample cleanup to remove more interfering substances.[5]
Plasticizers or Other Contaminants Use glass or polypropylene vials and collection tubes to minimize leaching of plasticizers.[17]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for (R)-Etilefrine Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
HPLC-Electrochemical DetectionPlasma1 ng/mL->90%
HPLC-Electrochemical DetectionUrine12.5 ng/mL->90%
Spectrophotometry (BCG Method)Plasma-0.5 µg/mL-[2]
Spectrophotometry (MO Method)Plasma-2.0 µg/mL-[2]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma

This protocol is a general guideline based on common SPE procedures for basic drugs in plasma.

  • Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the sample to ensure homogeneity.

    • To 1 mL of plasma, add an appropriate internal standard.

    • Acidify the sample by adding 100 µL of 1 M HCl to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode or strong cation exchange SPE cartridge.

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibrate the cartridge by passing 1 mL of the same acidic solution used for sample pre-treatment.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak washing solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of a stronger organic solvent (e.g., 100% methanol) to remove lipids and other organic interferences.

  • Elution:

    • Elute the (R)-Etilefrine with 1 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This is a representative protocol and should be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[6]

    • Mobile Phase A: 0.1% formic acid in water.[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: These must be determined by infusing a standard of (R)-Etilefrine. The precursor ion will be [M+H]+.

    • Instrument Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Biological Sample (Plasma/Urine) InternalStandard Add Internal Standard SampleCollection->InternalStandard Precipitation Protein Precipitation/ Acidification InternalStandard->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: A typical experimental workflow for the analysis of (R)-Etilefrine in biological matrices.

troubleshooting_logic Start Low or No Signal CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep CheckLCMS Optimize LC-MS/MS Conditions CheckSamplePrep->CheckLCMS Efficient ImproveExtraction Improve Extraction Efficiency CheckSamplePrep->ImproveExtraction Inefficient CheckMatrix Investigate Matrix Effects CheckLCMS->CheckMatrix Optimal TuneMS Tune MS Parameters CheckLCMS->TuneMS Suboptimal MS ModifyLC Modify LC Method CheckLCMS->ModifyLC Suboptimal LC DiluteSample Dilute Sample or Improve Cleanup CheckMatrix->DiluteSample Suppression Observed

References

Technical Support Center: Stability-Indicating HPLC Method for (R)-Etilefrine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development and validation of a stability-indicating HPLC method for (R)-Etilefrine and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method, and why is it crucial for (R)-Etilefrine analysis?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API), (R)-Etilefrine, in the presence of its degradation products, impurities, and excipients.[1][2] It is essential during drug development to understand how the quality of the drug substance and product changes over time under the influence of various environmental factors such as light, heat, and pH.[1][2] These methods are a regulatory requirement by agencies like the FDA and are guided by the International Council for Harmonisation (ICH) guidelines.[1][3] The primary goal is to ensure the safety and efficacy of the pharmaceutical product throughout its shelf life.

Q2: What are the typical forced degradation conditions for (R)-Etilefrine?

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies to generate potential degradation products.[2][3] This helps in understanding the degradation pathways and developing a robust stability-indicating method.[1][2] Typical conditions for (R)-Etilefrine, a phenolic amine, would include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration (e.g., 2 to 12 hours).[4][5]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration (e.g., 2 to 12 hours).[4][5]

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 70-80°C) for an extended period.[4][6]

  • Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt hours/m².[5]

Q3: What are the potential degradation pathways for (R)-Etilefrine?

Based on the chemical structure of (R)-Etilefrine (a substituted phenylethanolamine), the following degradation pathways are likely:

  • Oxidation: The phenolic hydroxyl group and the secondary amine are susceptible to oxidation. Oxidation of the catechol-like structure can lead to the formation of quinone-type structures. This is a common degradation pathway for similar compounds like epinephrine and norepinephrine.[7]

  • Acid/Base Hydrolysis: While the core structure is relatively stable to hydrolysis, extreme pH conditions can potentially lead to minor degradation.

  • Photodegradation: Exposure to light can catalyze oxidative degradation pathways.

Experimental Protocols and Data Presentation

Forced Degradation Study Protocol

A general protocol for conducting a forced degradation study on (R)-Etilefrine is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stress ConditionReagent/ConditionTemperatureDurationSample Preparation
Acid Hydrolysis 0.1 M HCl60°C8 hoursNeutralize with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase.
Base Hydrolysis 0.1 M NaOH60°C8 hoursNeutralize with an equivalent amount of 0.1 M HCl. Dilute with mobile phase.
Oxidation 3% H₂O₂Room Temp24 hoursDilute with mobile phase.
Thermal Dry Heat80°C48 hoursDissolve the solid sample in the mobile phase.
Photolytic UV/Vis LightAmbientAs per ICH Q1BDissolve the solid sample and the solution sample in the mobile phase.
Proposed Stability-Indicating HPLC Method

The following is a starting point for developing a stability-indicating HPLC method for (R)-Etilefrine. This method is based on published methods for similar compounds.[8][9]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.1 M Phosphate Buffer (pH 4.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C
Injection Volume 20 µL
Internal Standard (optional) Albendazole (as suggested in a similar study)
Hypothetical Retention Times

The following table presents hypothetical retention times for (R)-Etilefrine and its potential degradation products. Actual retention times will depend on the specific HPLC system and conditions.

CompoundHypothetical Retention Time (min)
Oxidative Degradant 1 3.5
(R)-Etilefrine 4.8
Hydrolytic Degradant 1 6.2

Visualizations

G cluster_0 Method Development Workflow A Define Analytical Target Profile B Perform Forced Degradation Studies A->B C Develop Separation Method (HPLC) B->C D Optimize Method Parameters C->D E Method Validation (as per ICH Q2(R1)) D->E F Routine Analysis & Stability Studies E->F

Caption: Workflow for developing a stability-indicating HPLC method.

G cluster_1 Potential Degradation Pathways of (R)-Etilefrine Etilefrine (R)-Etilefrine Oxidation Oxidation (H₂O₂, Light) Etilefrine->Oxidation Hydrolysis Hydrolysis (Acid/Base) Etilefrine->Hydrolysis Oxidative_Product Quinone-type Degradants Oxidation->Oxidative_Product Hydrolytic_Product Minor Degradants Hydrolysis->Hydrolytic_Product

Caption: Potential degradation pathways for (R)-Etilefrine.

Troubleshooting Guide

Q4: My (R)-Etilefrine peak is tailing or fronting. How can I improve the peak shape?

  • Answer: Poor peak shape is often due to secondary interactions with the stationary phase or issues with the mobile phase.

    • Check Mobile Phase pH: (R)-Etilefrine is a basic compound. Ensure the mobile phase pH is at least 2 pH units away from its pKa to maintain a consistent ionic form. A lower pH (e.g., 2.5-4.0) is generally recommended for analyzing amines on a C18 column.

    • Use a High-Purity Column: Older or lower-quality C18 columns can have free silanol groups that interact with basic analytes, causing tailing. Use a column with end-capping or a base-deactivated stationary phase.

    • Add an Ion-Pairing Agent: If pH adjustment is not sufficient, consider adding an ion-pairing agent like sodium 1-octanesulfonate to the mobile phase to mask the silanol groups and improve peak shape.

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

Q5: I am unable to separate a degradation product from the main (R)-Etilefrine peak. What should I do?

  • Answer: Co-elution of peaks requires modification of the chromatographic selectivity.

    • Modify Mobile Phase Composition: Change the ratio of your organic modifier (acetonitrile) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.

    • Change the Organic Modifier: If changing the ratio is ineffective, try a different organic modifier like methanol. Acetonitrile and methanol have different selectivities and can alter the elution order of compounds.

    • Adjust Mobile Phase pH: A small change in the mobile phase pH can alter the ionization of (R)-Etilefrine or its degradation products, which can significantly impact their retention and improve separation.

    • Change the Column: If mobile phase optimization fails, consider a column with a different stationary phase (e.g., a phenyl-hexyl column) to introduce different separation mechanisms.

Q6: The retention time of my (R)-Etilefrine peak is shifting between injections. What is the cause?

  • Answer: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

    • Mobile Phase Instability: If your mobile phase is prepared fresh daily, ensure it is well-mixed and degassed. Buffers can precipitate over time, and the organic modifier can evaporate, changing the composition.

    • Fluctuations in Column Temperature: Use a column oven to maintain a consistent temperature. Even small fluctuations in ambient temperature can affect retention times.

    • Pump Malfunction: Inconsistent flow from the HPLC pump can cause retention time shifts. Check for leaks and ensure the pump is properly primed and delivering a consistent flow rate.

Q7: I'm observing unexpected "ghost" peaks in my chromatogram. What are they and how can I eliminate them?

  • Answer: Ghost peaks are peaks that appear in your chromatogram but are not from your sample.

    • Contaminated Mobile Phase: Filter your mobile phase solvents and use high-purity reagents.

    • Carryover from Previous Injections: Implement a robust needle wash program on your autosampler. If carryover is suspected, inject a blank (mobile phase) after a high-concentration sample to confirm.

    • Sample Matrix Effects: If you are analyzing a formulated product, excipients from the formulation may be eluting as peaks. Analyze a placebo sample to identify these peaks.

    • Degradation in the Vial: (R)-Etilefrine may be unstable in the sample vial over the course of a long analytical run. Consider using a temperature-controlled autosampler.

Q8: What is causing my baseline to be noisy or to drift?

  • Answer: A noisy or drifting baseline can interfere with the accurate integration of peaks.

    • Air Bubbles in the System: Degas your mobile phase thoroughly. Air bubbles in the pump or detector cell can cause significant noise.

    • Contaminated Detector Cell: Flush the detector cell with a strong solvent (e.g., isopropanol) to remove any contaminants.

    • Incomplete Mobile Phase Mixing: If you are using a gradient or an isocratic mixture prepared by the pump, ensure the mixer is functioning correctly. Premixing the mobile phase can sometimes resolve this.

    • Lamp Deterioration: The UV lamp in your detector has a finite lifetime. A failing lamp can cause a drifting baseline. Check the lamp energy and replace it if necessary.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of (R)-Etilefrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of (R)-Etilefrine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of (R)-Etilefrine?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, (R)-Etilefrine.[1] In biological samples such as plasma or urine, this includes salts, proteins, lipids (like phospholipids), and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of (R)-Etilefrine in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4][5] This interference can compromise the accuracy, precision, and sensitivity of the analysis.[3][6] Phospholipids are a major contributor to matrix effects in plasma and serum samples.

Q2: How can I identify if my (R)-Etilefrine analysis is suffering from matrix effects?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: A solution of (R)-Etilefrine is continuously infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip or rise in the constant signal at the retention time of (R)-Etilefrine indicates ion suppression or enhancement, respectively.[5][7][8]

  • Post-Extraction Spike: The response of (R)-Etilefrine in a neat solution is compared to its response when spiked into a blank matrix sample that has already undergone the extraction process. A lower or higher response in the matrix sample indicates the presence of matrix effects.[3][7]

Q3: What is the most effective way to minimize matrix effects?

A3: The most effective strategy is to optimize the sample preparation procedure to remove interfering matrix components before analysis.[1][2][3] Additionally, chromatographic conditions can be adjusted to separate (R)-Etilefrine from co-eluting interferences.[3][8] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.[3][9][10]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) for (R)-Etilefrine recommended?

A4: A SIL-IS, such as (R)-Etilefrine-d5, is the ideal internal standard because it has nearly identical physicochemical properties to the analyte. It will co-elute with (R)-Etilefrine and experience the same degree of ion suppression or enhancement.[3][9] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[10]

Q5: Should I be concerned about the metabolism of (R)-Etilefrine when developing my method?

A5: Yes. (R)-Etilefrine is known to undergo significant metabolism, primarily through conjugation to form a phenolic sulphate.[11] In some matrices, like equine urine, it is highly conjugated.[12] If the goal is to measure total (R)-Etilefrine (both free and conjugated), an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) should be included in the sample preparation protocol before extraction.[12]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of (R)-Etilefrine.

Problem 1: Poor reproducibility and accuracy in quality control (QC) samples.
Possible Cause Troubleshooting Step Expected Outcome
Significant Matrix Effects Evaluate matrix effects using post-column infusion or post-extraction spike experiments.Identification of ion suppression or enhancement at the retention time of (R)-Etilefrine.
Inadequate Sample Cleanup Re-evaluate the sample preparation method. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[2][13]Reduced matrix effects and improved reproducibility. SPE generally provides the cleanest extracts.[13]
No or Inappropriate Internal Standard Incorporate a stable isotope-labeled internal standard (e.g., (R)-Etilefrine-d5) into the workflow.[9][10]Compensation for signal variability, leading to improved accuracy and precision.
Problem 2: Low signal intensity or poor sensitivity for (R)-Etilefrine.
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression 1. Improve Sample Preparation: Use a more rigorous cleanup method like SPE, specifically targeting the removal of phospholipids.[14][15] 2. Modify Chromatography: Adjust the LC gradient to achieve better separation of (R)-Etilefrine from early-eluting matrix components.[8] Consider using a different column chemistry (e.g., HILIC for polar compounds).[12] 3. Reduce Sample Volume: Injecting a smaller volume can reduce the amount of interfering matrix components introduced into the system.[5]Increased signal-to-noise ratio and improved sensitivity for (R)-Etilefrine.
Analyte Adsorption For certain compounds, interaction with metal surfaces in the HPLC column can cause signal loss.[16] Consider using a metal-free or PEEK-lined column.Improved peak shape and recovery of the analyte signal.[16]

Quantitative Data Summary

The choice of sample preparation method significantly impacts the reduction of matrix effects. The following table summarizes the expected performance of common techniques for the analysis of (R)-Etilefrine in plasma.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Throughput Selectivity
Protein Precipitation (PPT) 85 - 10030 - 60HighLow
Liquid-Liquid Extraction (LLE) 70 - 9580 - 95MediumMedium
Solid-Phase Extraction (SPE) 90 - 10595 - 105Low-MediumHigh
  • Analyte Recovery (%): (Peak area of analyte in spiked extracted sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect (%): (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.

Experimental Protocols

Protocol 1: Sample Preparation Methods

A. Protein Precipitation (PPT)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the SIL-IS.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

B. Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add the SIL-IS and 50 µL of 0.1 M sodium hydroxide.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

C. Solid-Phase Extraction (SPE) This is a generic protocol using a mixed-mode cation exchange cartridge, suitable for a basic compound like (R)-Etilefrine.

  • Conditioning: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Loading: Pre-treat 100 µL of plasma by adding the SIL-IS and diluting with 400 µL of 2% formic acid in water. Load the entire volume onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute (R)-Etilefrine with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for injection.

Protocol 2: Generic LC-MS/MS Method for (R)-Etilefrine
  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MS/MS Transitions (example):

    • (R)-Etilefrine: Q1 m/z 182.1 -> Q3 m/z 153.1

    • (R)-Etilefrine-d5 (SIL-IS): Q1 m/z 187.1 -> Q3 m/z 158.1

Visualizations

experimental_workflow sample Biological Sample (Plasma, Urine) add_is Add SIL-IS sample->add_is prep Sample Preparation (PPT, LLE, or SPE) add_is->prep lc_separation LC Separation prep->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Integration, Calibration) ms_detection->data_processing results Final Concentration data_processing->results

Caption: High-level experimental workflow for LC-MS/MS analysis.

troubleshooting_matrix_effects start Poor Accuracy or Reproducibility Observed check_me Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effect Present? check_me->me_present improve_prep Improve Sample Prep (LLE or SPE) me_present->improve_prep Yes no_me Investigate Other Causes (e.g., instrument error) me_present->no_me No optimize_lc Optimize Chromatography improve_prep->optimize_lc use_sil_is Use SIL-IS optimize_lc->use_sil_is re_evaluate Re-evaluate Performance use_sil_is->re_evaluate ion_suppression Conceptual Diagram of Ion Suppression cluster_source ESI Droplet analyte { (R)-Etilefrine | + } ms_inlet MS Inlet analyte->ms_inlet Analyte Ion Enters MS matrix { Matrix Component | + } matrix->ms_inlet Matrix Competes for Charge/Surface Activity etilefrine_moa etilefrine (R)-Etilefrine alpha1 α1-Adrenergic Receptors (Vascular Smooth Muscle) etilefrine->alpha1 beta1 β1-Adrenergic Receptors (Heart) etilefrine->beta1 vasoconstriction Vasoconstriction alpha1->vasoconstriction cardiac_output Increased Cardiac Output (Heart Rate & Contractility) beta1->cardiac_output bp_increase Increased Blood Pressure vasoconstriction->bp_increase cardiac_output->bp_increase

References

Technical Support Center: Etilefrine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of flow rate in the High-Performance Liquid Chromatography (HPLC) analysis of etilefrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the typical flow rate for the HPLC analysis of etilefrine hydrochloride?

A typical and validated flow rate for the HPLC analysis of etilefrine hydrochloride is 1.0 mL/min.[1][2] This flow rate is often used with a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile.[1][2]

Q2: How does adjusting the flow rate affect the analysis of etilefrine hydrochloride?

Adjusting the flow rate can have the following effects on your chromatography:

  • Lowering the Flow Rate: Generally, a lower flow rate can lead to narrower peaks and improved resolution between etilefrine hydrochloride and any impurities or degradation products.[3][4] However, this will also increase the analysis time.

  • Increasing the Flow Rate: Increasing the flow rate will shorten the analysis time but may cause peaks to become broader and decrease resolution.[3][4] It will also lead to an increase in system backpressure.[4]

Q3: What is the relationship between flow rate and system pressure?

System pressure is directly proportional to the flow rate.[4] If you double the flow rate, you can expect the backpressure to approximately double, assuming the mobile phase and column remain unchanged. It is crucial to operate within the pressure limits of your HPLC system and column.

Q4: Can a change in flow rate affect the sensitivity of the method?

Yes, a change in flow rate can have a minor impact on sensitivity. As the flow rate increases, peaks may become broader and shorter, which can lead to a decrease in peak height and thus a slight reduction in sensitivity.[4] Conversely, a lower flow rate can result in sharper, taller peaks, potentially improving sensitivity.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of etilefrine hydrochloride, with a focus on flow rate-related problems.

Problem: My retention time for etilefrine hydrochloride is shifting.

  • Is the pump flow rate accurate and consistent?

    • Probable Cause: Fluctuations in the pump's flow rate are a common cause of shifting retention times. This can be due to air bubbles in the pump, worn pump seals, or malfunctioning check valves.[5] Leaks in the system can also lead to a lower-than-set flow rate.[5][6]

    • Solution:

      • Degas the mobile phase to remove any dissolved gases.[7]

      • Purge the pump to remove any air bubbles.

      • Check the system for any visible leaks, particularly around fittings and seals.[5][6]

      • If the problem persists, inspect and replace pump seals or check valves as part of routine maintenance.[6][8]

Problem: I am seeing broad peaks for etilefrine hydrochloride.

  • Is the flow rate too high or too low?

    • Probable Cause: A flow rate that is too high can lead to peak broadening.[3] Conversely, an excessively low flow rate can also cause peak broadening due to longitudinal diffusion.[4]

    • Solution:

      • If you are using a high flow rate to shorten analysis time, try reducing it to the validated method's recommended flow rate (e.g., 1.0 mL/min).

      • If your flow rate is very low, consider if diffusion is impacting your peak shape and try a slightly higher flow rate.[4]

      • Ensure the mobile phase composition is correct, as this can also contribute to broad peaks.[6]

Problem: The resolution between etilefrine hydrochloride and a known impurity is poor.

  • Have you tried optimizing the flow rate?

    • Probable Cause: The chosen flow rate may not be optimal for separating the specific compounds in your sample.

    • Solution:

      • Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min). This will increase the retention time but may improve the resolution between closely eluting peaks.[3]

      • Be aware that changes in flow rate can sometimes alter the selectivity of the separation.[4]

Summary of Troubleshooting

IssueProbable Cause Related to Flow RateRecommended Solution
Shifting Retention Times Inconsistent or inaccurate flow rate due to leaks, air bubbles, or worn pump parts.[5][6]Check for leaks, degas the mobile phase, purge the pump, and perform pump maintenance.[5][6][7]
Broad Peaks Flow rate is too high, or in some cases, too low (diffusion).[3][4]Adjust the flow rate to the optimal or validated level (e.g., 1.0 mL/min).
Poor Resolution The flow rate is not optimized for the specific separation.Decrease the flow rate to increase retention and improve separation.[3]
High System Pressure The flow rate is too high for the column and mobile phase.Reduce the flow rate to a level that maintains pressure within system limits.

Experimental Protocol

This section details a validated HPLC method for the determination of etilefrine hydrochloride.

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions

ParameterValue
Column ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 220 nm[1][2]
Injection Volume 20 µL
Temperature Ambient[1][2]

Procedure

  • Mobile Phase Preparation: Prepare the 0.1M phosphate buffer and adjust the pH to 4.0. Mix with acetonitrile in a 30:70 volume-to-volume ratio. Filter the mobile phase through a 0.45 µm filter and degas before use.

  • Standard Solution Preparation: Prepare a stock solution of etilefrine hydrochloride in the mobile phase. From the stock solution, prepare working standard solutions within the linear range (e.g., 0.5-10 µg/mL).[1]

  • Sample Preparation: For pharmaceutical dosage forms, accurately weigh and crush a number of tablets. Dissolve a portion of the powder equivalent to a known amount of etilefrine hydrochloride in the mobile phase. Filter the solution to remove any undissolved excipients.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Identify the etilefrine hydrochloride peak by its retention time. Calculate the amount of etilefrine hydrochloride in the sample by comparing the peak area with that of the standard solution.

Flow Rate Optimization Data

The following table presents hypothetical data to illustrate the effect of varying the flow rate on key chromatographic parameters for etilefrine hydrochloride analysis. The goal is to find a balance between analysis time and chromatographic performance (resolution and peak shape).

Flow Rate (mL/min)Retention Time (min)Resolution (Rs)Tailing FactorBackpressure (psi)
0.68.52.81.11200
0.86.42.51.21600
1.0 5.1 2.2 1.2 2000
1.24.31.91.32400
1.43.61.61.52800

Note: This data is for illustrative purposes only.

Interpretation:

  • A flow rate of 1.0 mL/min provides a good balance of a reasonable analysis time, acceptable resolution, and good peak shape.

  • Decreasing the flow rate to 0.6 mL/min improves resolution but significantly increases the run time.

  • Increasing the flow rate above 1.0 mL/min reduces the analysis time but at the cost of lower resolution and increased peak tailing.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Buffer:ACN, 30:70, pH 4) Equilibrate Column Equilibration MobilePhase->Equilibrate StandardPrep Standard Solution Prep (0.5-10 µg/mL) Inject Inject Sample/Standard (20 µL) StandardPrep->Inject SamplePrep Sample Solution Prep (from tablets) SamplePrep->Inject Equilibrate->Inject Separate Chromatographic Separation (C18, 1.0 mL/min) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Record Record Chromatogram Detect->Record Quantify Identify & Quantify Peak Record->Quantify

Caption: Experimental workflow for the HPLC analysis of etilefrine hydrochloride.

Troubleshooting_Tree Start Chromatographic Issue (e.g., Shifting RT, Poor Resolution) CheckFlow Is Flow Rate Stable & Correct? Start->CheckFlow CheckLeaks Check for System Leaks CheckFlow->CheckLeaks  No OptimizeFlow Optimize Flow Rate CheckFlow->OptimizeFlow  Yes PurgePump Purge Pump & Degas Mobile Phase CheckLeaks->PurgePump PumpMaint Perform Pump Maintenance (Seals, Check Valves) PurgePump->PumpMaint PumpMaint->CheckFlow DecreaseFlow Decrease Flow Rate for Better Resolution OptimizeFlow->DecreaseFlow IncreaseFlow Increase Flow Rate for Shorter Run Time OptimizeFlow->IncreaseFlow OtherIssues Investigate Other Parameters (Mobile Phase, Column, Temp.) DecreaseFlow->OtherIssues Issue Persists IncreaseFlow->OtherIssues Issue Persists

Caption: Troubleshooting decision tree for flow rate optimization in HPLC.

References

Refinement of extraction protocols for (R)-Etilefrine from tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction protocols for (R)-Etilefrine from tissue samples.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of (R)-Etilefrine from tissue, offering potential causes and solutions.

Problem Potential Cause Solution
Low (R)-Etilefrine Recovery Incomplete Tissue Homogenization: The analyte may not be fully released from the tissue matrix.Ensure thorough homogenization of the tissue sample. Consider using mechanical homogenizers (e.g., bead beaters, rotor-stator homogenizers) for tough or fibrous tissues.[1]
Inefficient Extraction Solvent: The chosen solvent may have poor solubility for (R)-Etilefrine.Optimize the extraction solvent. (R)-Etilefrine is a hydrophilic molecule. Consider using polar organic solvents like methanol or acetonitrile, potentially with acidification (e.g., with formic acid) to improve solubility and extraction efficiency.[2]
Suboptimal pH: The pH of the extraction buffer can significantly impact the ionization state and solubility of (R)-Etilefrine.Adjust the pH of the homogenization buffer and extraction solvent. Since Etilefrine is a weak base, a slightly acidic pH can improve its solubility.
Analyte Degradation: (R)-Etilefrine may be unstable in the sample matrix or during the extraction process.[3][4]Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic degradation.[5] Consider adding protease inhibitors to the homogenization buffer.[6] Assess analyte stability under different storage and extraction conditions.[3][4]
Inefficient Solid-Phase Extraction (SPE) Elution: The elution solvent may not be strong enough to desorb (R)-Etilefrine from the SPE cartridge.Optimize the SPE elution solvent. For a reversed-phase SPE sorbent, a higher percentage of organic solvent in the elution buffer is generally required. For a cation-exchange sorbent, a volatile base (e.g., ammonium hydroxide) in the elution solvent can improve recovery.
High Signal Suppression/Enhancement in Mass Spectrometry (MS) Analysis Matrix Effects: Co-extracted endogenous compounds from the tissue can interfere with the ionization of (R)-Etilefrine in the MS source.Incorporate a more rigorous sample cleanup step. This could involve a more selective SPE protocol, or a liquid-liquid extraction (LLE) step prior to SPE.[7]
Dilute the final extract to reduce the concentration of interfering matrix components.
Optimize MS source parameters (e.g., capillary voltage, gas flow rate, temperature) to minimize matrix effects.[8]
Poor Chromatographic Peak Shape Incompatible Final Extract Solvent: The solvent of the final extract may be too strong for the initial mobile phase conditions, leading to peak fronting or splitting.Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase of the LC method (e.g., a low percentage of organic solvent).
Residual Particulates: Incomplete removal of tissue debris can clog the HPLC/UHPLC column.Centrifuge the sample at a higher speed and for a longer duration after homogenization.[9] Filter the final extract through a 0.22 µm syringe filter before injection.
Inconsistent Results Variability in Tissue Sample Quality: Differences in tissue collection, storage, or thawing procedures can affect analyte stability and extraction efficiency.[5]Standardize tissue handling procedures. Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[5] Thaw samples consistently, for example, on ice.[5]
Inconsistent SPE Cartridge Performance: Variability between SPE cartridges can lead to inconsistent recoveries.Use high-quality SPE cartridges from a reputable supplier. Condition, load, wash, and elute the cartridges consistently.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting (R)-Etilefrine from a new tissue type?

A1: A good starting point is to perform a systematic comparison of different extraction techniques, primarily Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). For SPE, it is advisable to screen different sorbent chemistries, such as reversed-phase (e.g., C18) and mixed-mode cation exchange, to determine the most effective method for your specific tissue matrix.

Q2: How can I minimize the degradation of (R)-Etilefrine during sample preparation?

A2: To minimize degradation, it is crucial to work quickly and at low temperatures.[4] Keep tissue samples frozen at -80°C until homogenization.[5] Perform all extraction steps on ice. The addition of protease inhibitors to the homogenization buffer can also prevent enzymatic degradation of the analyte.[6]

Q3: What are the key parameters to optimize for a Solid-Phase Extraction (SPE) protocol?

A3: The critical parameters for SPE optimization include:

  • Sorbent Selection: Choose a sorbent that provides good retention of (R)-Etilefrine and allows for the effective washing away of interferences.

  • pH of Loading and Wash Solutions: The pH will affect the ionization state of (R)-Etilefrine and its interaction with the sorbent.

  • Wash Solvent Composition: The wash solvent should be strong enough to remove matrix interferences without eluting the analyte.

  • Elution Solvent Composition and Volume: The elution solvent should be strong enough to ensure complete recovery of (R)-Etilefrine in a minimal volume.

Q4: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?

A4: The choice between LLE and SPE depends on several factors. LLE is often simpler to set up initially but can be more labor-intensive and may result in less clean extracts.[10] SPE can provide cleaner extracts and is more amenable to automation, but requires more upfront method development to select the appropriate sorbent and optimize the procedure.[7]

Q5: What internal standard is suitable for the quantification of (R)-Etilefrine?

A5: An ideal internal standard would be a stable isotope-labeled version of (R)-Etilefrine (e.g., (R)-Etilefrine-d5). If this is not available, a structurally similar compound with similar extraction and ionization properties can be used.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of (R)-Etilefrine from Tissue

This protocol provides a general procedure for the extraction of (R)-Etilefrine from tissue using a mixed-mode cation exchange SPE cartridge.

1. Tissue Homogenization: a. Weigh approximately 100 mg of frozen tissue. b. Add 500 µL of ice-cold homogenization buffer (e.g., 0.1% formic acid in water) containing a protease inhibitor cocktail. c. Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain. d. Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.[9] e. Collect the supernatant for SPE.

2. SPE Procedure: a. Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of homogenization buffer. b. Loading: Load the supernatant from step 1e onto the conditioned SPE cartridge. c. Washing: i. Wash the cartridge with 1 mL of 0.1% formic acid in water. ii. Wash the cartridge with 1 mL of methanol. d. Elution: Elute (R)-Etilefrine with 1 mL of 5% ammonium hydroxide in methanol.

3. Final Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of (R)-Etilefrine from Tissue

This protocol outlines a general LLE procedure for the extraction of (R)-Etilefrine.

1. Tissue Homogenization: a. Follow steps 1a-1e from the SPE protocol.

2. Liquid-Liquid Extraction: a. To the 500 µL of supernatant, add 1 mL of an appropriate organic solvent (e.g., ethyl acetate). b. Vortex the mixture for 2 minutes. c. Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers. d. Transfer the organic layer to a clean tube. e. Repeat the extraction (steps 2a-2d) on the aqueous layer with another 1 mL of the organic solvent and combine the organic layers.

3. Final Processing: a. Evaporate the combined organic layers to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables summarize hypothetical, yet realistic, quantitative data for the optimization of (R)-Etilefrine extraction.

Table 1: Comparison of Extraction Solvents for LLE

Extraction SolventRecovery (%)RSD (%) (n=3)
Ethyl Acetate65.24.8
Dichloromethane58.75.2
Methyl tert-butyl ether (MTBE)72.13.9
n-Hexane<10-

Table 2: Optimization of SPE Elution Solvent

Elution SolventRecovery (%)RSD (%) (n=3)
2% Formic Acid in Methanol45.36.1
5% Ammonium Hydroxide in Methanol92.82.5
5% Ammonium Hydroxide in Acetonitrile88.53.1
Acetonitrile35.17.3

Visualizations

Experimental_Workflow Tissue Tissue Sample Homogenization Homogenization (0.1% Formic Acid) Tissue->Homogenization Centrifugation1 Centrifugation (14,000 x g, 10 min) Homogenization->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Option 1 LLE Liquid-Liquid Extraction Supernatant->LLE Option 2 SPE_Eluate SPE Eluate SPE->SPE_Eluate LLE_Organic LLE Organic Phase LLE->LLE_Organic Evaporation Evaporation SPE_Eluate->Evaporation LLE_Organic->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Caption: General experimental workflow for the extraction of (R)-Etilefrine from tissue.

SPE_Troubleshooting Start Low Recovery from SPE Check_Loading Was pH of loaded sample appropriate for retention? Start->Check_Loading Check_Wash Did analyte elute during wash step? Check_Loading->Check_Wash Yes Adjust_pH Adjust sample pH Check_Loading->Adjust_pH No Check_Elution Is elution solvent strong enough? Check_Wash->Check_Elution No Weaker_Wash Use weaker wash solvent Check_Wash->Weaker_Wash Yes Stronger_Elution Use stronger elution solvent Check_Elution->Stronger_Elution No Success Recovery Improved Check_Elution->Success Yes Adjust_pH->Success Weaker_Wash->Success Stronger_Elution->Success

Caption: Troubleshooting logic for low recovery in Solid-Phase Extraction (SPE).

References

Addressing solubility issues of (R)-Etilefrine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of (R)-Etilefrine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of (R)-Etilefrine?

A1: (R)-Etilefrine is commercially available as both a free base and a hydrochloride salt. The solubility of these forms differs significantly. The hydrochloride salt of Etilefrine is generally considered to be freely soluble in water.[1] However, the free base has lower aqueous solubility. It is crucial to verify which form of the compound you are using.

Q2: I am observing precipitation when dissolving (R)-Etilefrine in my aqueous buffer. What are the potential causes?

A2: Several factors could contribute to precipitation:

  • Incorrect form: You might be using the (R)-Etilefrine free base, which has lower aqueous solubility than the hydrochloride salt.

  • pH of the buffer: (R)-Etilefrine is a weak base.[2] Its solubility is pH-dependent. In buffers with a pH above its pKa, the equilibrium will shift towards the less soluble free base form, potentially leading to precipitation.

  • Buffer composition: Certain buffer salts can interact with (R)-Etilefrine, leading to the formation of less soluble complexes.

  • Concentration: The concentration of (R)-Etilefrine you are trying to achieve may exceed its solubility limit in the specific buffer system and conditions you are using.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.

Q3: How does pH affect the solubility of (R)-Etilefrine?

A3: (R)-Etilefrine has both an acidic and a basic pKa. The strongest acidic pKa is approximately 9.1, and the strongest basic pKa is around 9.73.[2] As a weak base, its solubility in aqueous solutions is significantly influenced by pH. At a pH below its pKa, the molecule will be predominantly in its protonated, more soluble, cationic form. Conversely, at a pH above its pKa, the uncharged, less soluble, free base form will dominate. Therefore, to maintain solubility, it is recommended to use buffers with a pH below the pKa of the amine group.

Troubleshooting Guide

Issue 1: Precipitate forms upon addition of (R)-Etilefrine to the buffer.
Possible Cause Troubleshooting Step Expected Outcome
Using (R)-Etilefrine free base Verify the certificate of analysis to confirm if you have the free base or the hydrochloride salt. If you have the free base, consider converting it to a salt form or using a solubilization technique.The hydrochloride salt should readily dissolve in aqueous buffers.
Buffer pH is too high Measure the pH of your final solution. If it is near or above the pKa of (R)-Etilefrine (pKa ~9.73 for the basic group), adjust the pH of the buffer to a more acidic range (e.g., pH 4-6).Lowering the pH should increase the proportion of the protonated, more soluble form of (R)-Etilefrine, leading to dissolution.
High concentration Try preparing a more dilute solution. If a higher concentration is required, you may need to employ solubility enhancement techniques.A lower concentration may fall within the solubility limit of the compound in your buffer.
Issue 2: Solution is initially clear but becomes cloudy over time.
Possible Cause Troubleshooting Step Expected Outcome
Slow precipitation This can occur if the solution is supersaturated. The solution may need to be prepared fresh before each experiment. Consider filtering the solution before use.Freshly prepared solutions are less likely to have precipitated material.
Temperature fluctuations Ensure the solution is stored at a constant temperature. If experiments are performed at a lower temperature than the preparation temperature, solubility may decrease.Maintaining a constant temperature will help to keep the compound in solution.
Interaction with buffer components Try a different buffer system. For example, if you are using a phosphate buffer, consider trying a citrate or acetate buffer.(R)-Etilefrine may exhibit different solubility in different buffer systems.

Physicochemical Properties of Etilefrine

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂PubChem[3]
Molecular Weight 181.23 g/mol PubChem[3]
Melting Point 117 - 123 °C (hydrochloride)Chem-Impex[4]
Water Solubility (predicted) 13.8 mg/mLDrugBank Online[2]
logP (predicted) 0.01 - 0.23DrugBank Online[2]
pKa (Strongest Acidic) 9.1DrugBank Online[2]
pKa (Strongest Basic) 9.73DrugBank Online[2]

Experimental Protocols

Protocol 1: pH-Adjustment for Solubility Enhancement

This protocol describes how to increase the solubility of (R)-Etilefrine by adjusting the pH of the buffer.

Materials:

  • (R)-Etilefrine

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • pH meter

Procedure:

  • Prepare the desired aqueous buffer.

  • Slowly add the (R)-Etilefrine powder to the buffer while stirring continuously.

  • If precipitation occurs, measure the pH of the suspension.

  • Carefully add 0.1 M HCl dropwise to the suspension while monitoring the pH.

  • Continue adding HCl until the precipitate dissolves and the solution becomes clear.

  • Record the final pH of the clear solution.

  • If necessary, adjust the pH back towards the desired experimental pH using 0.1 M NaOH, being careful not to exceed the pH at which precipitation re-occurs.

Protocol 2: Co-solvent System for Solubility Enhancement

This protocol outlines the use of a co-solvent to increase the solubility of (R)-Etilefrine.

Materials:

  • (R)-Etilefrine

  • Aqueous buffer

  • Co-solvent (e.g., Ethanol, Propylene Glycol, or DMSO)

  • Vortex mixer

Procedure:

  • Weigh the required amount of (R)-Etilefrine.

  • Add a small volume of the co-solvent to the (R)-Etilefrine powder and vortex until it is fully dissolved.

  • Slowly add the aqueous buffer to the co-solvent/Etilefrine mixture in a stepwise manner, vortexing between each addition.

  • Visually inspect the solution for any signs of precipitation.

  • The final concentration of the co-solvent should be kept as low as possible, as high concentrations may affect the biological assay. It is recommended not to exceed 1-5% of the final volume, but the optimal concentration will need to be determined empirically.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_end End Goal start Precipitation of (R)-Etilefrine in Aqueous Buffer check_form Verify Compound Form (Free Base vs. HCl Salt) start->check_form check_ph Measure & Adjust Buffer pH start->check_ph check_conc Lower Concentration start->check_conc co_solvent Employ Co-solvent System start->co_solvent Alternative Method use_salt Use Hydrochloride Salt check_form->use_salt acidic_buffer Use Buffer with pH < pKa check_ph->acidic_buffer lower_conc_sol Prepare a More Dilute Solution check_conc->lower_conc_sol end Clear, Stable Solution of (R)-Etilefrine use_salt->end acidic_buffer->end lower_conc_sol->end co_solvent->end

Caption: Troubleshooting workflow for addressing (R)-Etilefrine solubility issues.

ph_solubility_relationship cluster_ph pH Scale cluster_form Predominant Molecular Form cluster_solubility Resulting Aqueous Solubility title Effect of pH on (R)-Etilefrine Solubility low_ph Low pH (e.g., pH < 7) protonated Protonated (Cationic) R-NH₂⁺-CH₂-... low_ph->protonated favors high_ph High pH (e.g., pH > 10) free_base Uncharged (Free Base) R-NH-CH₂-... high_ph->free_base favors high_sol Higher Solubility protonated->high_sol leads to low_sol Lower Solubility free_base->low_sol leads to

Caption: Relationship between pH and the aqueous solubility of (R)-Etilefrine.

References

Enhancing the stability of (R)-Etilefrine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the stability of (R)-Etilefrine stock solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My (R)-Etilefrine stock solution is showing a pinkish to brownish discoloration. What is the cause and is the solution still usable?

A1: A pink to brown discoloration is a common indicator of oxidative degradation of catecholamines like (R)-Etilefrine.[1] This process involves the oxidation of the catechol moiety to form ortho-quinones and subsequent polymerization products. The presence of color indicates that a portion of the (R)-Etilefrine has degraded, which can affect its potency and introduce impurities into your experiments. It is strongly recommended to discard the discolored solution and prepare a fresh one using appropriate stabilization techniques.

Q2: What are the primary factors that contribute to the degradation of (R)-Etilefrine in stock solutions?

A2: The stability of (R)-Etilefrine, a catecholamine, is influenced by several factors:

  • Oxidation: This is the main degradation pathway. The presence of dissolved oxygen in the solvent can lead to the formation of reactive oxygen species that degrade the molecule.[1]

  • pH: (R)-Etilefrine is more susceptible to degradation in neutral to alkaline conditions. Acidic pH generally improves stability.

  • Light: Exposure to light, particularly UV light, can accelerate the degradation process.

  • Temperature: Higher temperatures increase the rate of chemical degradation. Therefore, it is crucial to store stock solutions at low temperatures.

  • Metal Ions: The presence of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of catecholamines.

Q3: How can I prevent the degradation of my (R)-Etilefrine stock solution?

A3: To enhance the stability of your (R)-Etilefrine stock solution, consider the following preventative measures:

  • Use of Antioxidants: The addition of antioxidants is the most effective way to prevent oxidation. Common choices for catecholamine solutions include ascorbic acid and sodium metabisulfite.[1]

  • pH Adjustment: Prepare your stock solution in a slightly acidic buffer (e.g., pH 4-5).

  • Light Protection: Store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.

  • Low-Temperature Storage: Store the stock solution at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.

  • Use of High-Purity Solvents: Utilize deoxygenated, high-purity solvents (e.g., HPLC-grade water or ethanol) to minimize dissolved oxygen and metal ion contamination. The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can also help by sequestering catalytic metal ions.

Q4: What is the recommended solvent for preparing (R)-Etilefrine stock solutions?

A4: (R)-Etilefrine hydrochloride is freely soluble in water and soluble in ethanol. For most biological experiments, sterile, deoxygenated water or a slightly acidic buffer is recommended. If using an organic solvent for initial solubilization, DMSO is a common choice, but it is important to be aware of its potential effects on your specific experimental system.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of potency in bioassays Degradation of (R)-Etilefrine in the stock solution due to oxidation.Prepare a fresh stock solution containing an antioxidant such as ascorbic acid (e.g., 0.1% w/v). Store the solution protected from light and at a low temperature.
Inconsistent experimental results Instability of the (R)-Etilefrine stock solution leading to variable concentrations.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air. Always use a freshly thawed aliquot for each experiment.
Precipitate formation in the stock solution upon storage Poor solubility at the storage temperature or pH changes.Ensure the solvent is appropriate for the desired concentration and storage temperature. If using a buffer, confirm its buffering capacity at the storage temperature. Consider preparing a slightly more dilute stock solution.
Discoloration despite using an antioxidant The concentration of the antioxidant may be insufficient, or the solution may have been exposed to harsh conditions (e.g., high temperature, intense light).Increase the concentration of the antioxidant or use a combination of antioxidants and a chelating agent (e.g., ascorbic acid and EDTA). Review storage and handling procedures to minimize exposure to degradative factors.

Experimental Protocols

Protocol 1: Preparation of a Stabilized (R)-Etilefrine Stock Solution

This protocol describes the preparation of a 10 mM (R)-Etilefrine hydrochloride stock solution with ascorbic acid as a stabilizer.

Materials:

  • (R)-Etilefrine hydrochloride (MW: 217.69 g/mol )

  • L-Ascorbic acid

  • High-purity, deoxygenated water (e.g., HPLC-grade, sparged with nitrogen or argon for 15-20 minutes)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated pH meter

Procedure:

  • Prepare the Stabilizing Solvent:

    • Weigh out 100 mg of L-ascorbic acid.

    • Dissolve the ascorbic acid in 100 mL of deoxygenated water to create a 0.1% (w/v) ascorbic acid solution.

    • Adjust the pH of the solution to approximately 4.5 using dilute HCl or NaOH if necessary.

  • Prepare the (R)-Etilefrine Stock Solution:

    • Weigh out 21.77 mg of (R)-Etilefrine hydrochloride.

    • In a sterile, amber-colored vial, dissolve the (R)-Etilefrine hydrochloride in 10 mL of the 0.1% ascorbic acid solution.

    • Gently vortex until the compound is completely dissolved.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use, sterile, amber-colored microcentrifuge tubes.

    • For short-term storage (up to 1 week), store at 2-8°C.

    • For long-term storage (up to 6 months), store at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for (R)-Etilefrine

This HPLC method can be used to assess the stability of (R)-Etilefrine solutions by separating the intact drug from its degradation products.

Parameter Specification
HPLC System Agilent 1260 Infinity or equivalent with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of 0.1 M phosphate buffer (pH 4.0) and acetonitrile (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (approximately 25°C)
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Procedure:

  • Sample Preparation:

    • Dilute the (R)-Etilefrine stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the peak corresponding to intact (R)-Etilefrine and any additional peaks that may represent degradation products. The retention time for Etilefrine is expected to be around 4-5 minutes under these conditions.

  • Quantification:

    • The percentage of remaining (R)-Etilefrine can be calculated by comparing the peak area of the drug in the stored sample to the peak area of a freshly prepared standard of the same concentration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing start Weigh (R)-Etilefrine HCl and Ascorbic Acid dissolve Dissolve in Deoxygenated Water (pH 4.5) start->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot storage Store at Low Temperature aliquot->storage sample Sample at Time Points storage->sample Incubate under Test Conditions hplc HPLC Analysis sample->hplc data Quantify Degradation hplc->data

Caption: Experimental workflow for preparing and testing the stability of (R)-Etilefrine stock solutions.

signaling_pathway cluster_cell Target Cell Etilefrine (R)-Etilefrine AR α/β-Adrenergic Receptor Etilefrine->AR Binds to G_protein G-Protein Activation AR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Activation Second_Messenger->PKA Activates Response Cellular Response (e.g., Increased Heart Rate, Vasoconstriction) PKA->Response Phosphorylates Targets Leading to

Caption: Simplified signaling pathway of (R)-Etilefrine via adrenergic receptors.

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of (R)-Etilefrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of (R)-Etilefrine, a sympathomimetic amine used for the treatment of orthostatic hypotension. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document details the experimental protocols and performance characteristics of three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters of validated analytical methods for the quantification of Etilefrine. It is important to note that while a stability-indicating HPLC method for the racemic mixture of etilefrine hydrochloride has been well-documented, specific validated methods for the enantioselective quantification of (R)-Etilefrine by LC-MS/MS and Capillary Electrophoresis are less prevalent in publicly available literature. The data presented for LC-MS/MS and CE are based on methods for structurally similar sympathomimetic amines and represent expected performance characteristics.

ParameterHigh-Performance Liquid Chromatography (HPLC)[1][2]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Linearity Range 0.5 - 10 µg/mLExpected: Low ng/mL to µg/mLExpected: Low µg/mL to high µg/mL
Correlation Coefficient (r²) > 0.999Expected: > 0.99Expected: > 0.99
Limit of Detection (LOD) 0.132 µg/mLExpected: pg/mL to low ng/mL rangeExpected: Sub-µg/mL to low µg/mL range
Limit of Quantification (LOQ) 0.401 µg/mLExpected: Low ng/mL rangeExpected: Low µg/mL range
Accuracy (% Recovery) 99.56 ± 0.234%Expected: 85 - 115%Expected: 90 - 110%
Precision (% RSD) Intraday: < 2%, Interday: < 2%Expected: < 15%Expected: < 10%
Specificity/Selectivity High (Stability-indicating)Very High (Mass-based detection)High (Enantioselective with chiral selectors)
Enantioselectivity Requires chiral stationary phase (Method not detailed in findings)Achievable with chiral chromatographyHigh (with addition of chiral selectors to buffer)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is a stability-indicating assay for the determination of etilefrine hydrochloride in the presence of its oxidative degradation product.[1][2]

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: Ambient.

  • Internal Standard: Albendazole.

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase. For stability studies, the drug is subjected to stress conditions such as acid, base, and oxidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific validated method for (R)-Etilefrine was not found, a general approach for the analysis of sympathomimetic amines in biological samples is outlined below. This method would require optimization and validation for (R)-Etilefrine.

  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A chiral column (e.g., Chiralpak) would be required for enantioselective separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often employed.

  • Flow Rate: Typically 0.2 - 0.6 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for etilefrine and an internal standard.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) of the biological matrix (e.g., plasma, urine) to remove interferences and concentrate the analyte.

Capillary Electrophoresis (CE)

No fully validated method for the enantioselective quantification of (R)-Etilefrine was identified. However, the principles for chiral separation of sympathomimetic amines by CE are well-established.

  • Instrumentation: Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., effective length 40-60 cm).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH containing a chiral selector.

  • Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) are commonly used to achieve enantiomeric separation of phenylethanolamine derivatives.

  • Voltage: Typically 15-30 kV.

  • Temperature: Controlled, often around 25°C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: UV detection at a wavelength where etilefrine absorbs (e.g., ~220 nm or ~273 nm).

  • Sample Preparation: Samples are typically dissolved in the BGE or a compatible solvent.

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Params Select Method & Optimize Parameters (e.g., Column, Mobile Phase, Voltage) MD_Start->MD_Params MD_Initial Initial Method Performance Evaluation MD_Params->MD_Initial VAL_Protocol Develop Validation Protocol MD_Initial->VAL_Protocol VAL_Specificity Specificity/ Selectivity VAL_Protocol->VAL_Specificity VAL_Linearity Linearity & Range VAL_Specificity->VAL_Linearity VAL_Accuracy Accuracy VAL_Linearity->VAL_Accuracy VAL_Precision Precision (Repeatability & Intermediate) VAL_Accuracy->VAL_Precision VAL_LOD_LOQ LOD & LOQ VAL_Precision->VAL_LOD_LOQ VAL_Robustness Robustness VAL_LOD_LOQ->VAL_Robustness VAL_Report Validation Report VAL_Robustness->VAL_Report RA_SOP Standard Operating Procedure (SOP) VAL_Report->RA_SOP RA_Analysis Routine Sample Analysis RA_SOP->RA_Analysis RA_QC Quality Control Checks RA_Analysis->RA_QC RA_QC->RA_Analysis

Caption: General workflow for the development and validation of an analytical method.

Conclusion

The choice of an analytical method for the quantification of (R)-Etilefrine depends on the specific requirements of the analysis.

  • HPLC offers a robust, reliable, and cost-effective method for routine quality control of etilefrine hydrochloride in bulk and pharmaceutical dosage forms. The stability-indicating nature of the detailed method is a significant advantage for assessing product shelf-life.[1][2]

  • LC-MS/MS is the most sensitive technique and is the gold standard for bioanalytical studies, such as pharmacokinetics, due to its high selectivity and low detection limits. The development of a stereoselective LC-MS/MS method would be essential for accurately determining the disposition of the active (R)-enantiomer in biological systems.

  • Capillary Electrophoresis provides an excellent alternative for the enantioselective separation of chiral compounds like etilefrine. It is a powerful tool for determining enantiomeric purity and offers advantages in terms of low sample and reagent consumption.

For the specific quantification of the (R)-enantiomer, both LC-MS/MS and Capillary Electrophoresis, once properly validated, would be superior to the existing racemic HPLC method. The development and validation of such enantioselective methods are crucial for a comprehensive understanding of the pharmacology and clinical efficacy of (R)-Etilefrine.

References

A Comparative Analysis of (R)-Etilefrine and (S)-Etilefrine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the enantiomers of Etilefrine, (R)-Etilefrine and (S)-Etilefrine. Etilefrine is a sympathomimetic amine utilized for the treatment of orthostatic hypotension. It functions as an agonist at α1 and β1 adrenergic receptors, and to a lesser extent at β2 adrenergic receptors, leading to vasoconstriction and increased cardiac output.[1][2][3][4][5] As a chiral molecule, etilefrine exists as two stereoisomers, (R)- and (S)-etilefrine, which may exhibit different pharmacological activities.

While comprehensive quantitative data directly comparing the in vitro and in vivo efficacy of the individual enantiomers of etilefrine is limited in publicly available literature, a key study indicates a significant difference in their pharmacological effects.

Efficacy Summary

A pivotal animal study on the asymmetrical synthesis and effects of etilefrine enantiomers concluded that the (R)-(-)-enantiomer is more effective than the (S)-(+)-enantiomer .[6] This suggests that the (R)-enantiomer is the eutomer, the stereoisomer possessing the greater pharmacological activity. The clinical implication is that the therapeutic effects of racemic etilefrine are likely predominantly mediated by the (R)-enantiomer.

Due to the scarcity of specific binding affinity (Ki or Kd) and functional potency (EC50) values for the individual enantiomers in the available literature, a quantitative comparison table cannot be compiled at this time. However, the following table summarizes the expected qualitative differences based on the available evidence.

Parameter(R)-Etilefrine(S)-Etilefrine
Adrenergic Receptor Agonism Higher PotencyLower Potency
Pressor Effect (Blood Pressure) More PronouncedLess Pronounced
Inotropic Effect (Heart Rate) More PronouncedLess Pronounced
Overall Efficacy Considered the more active enantiomer (eutomer)[6]Considered the less active enantiomer (distomer)

Signaling Pathways

Etilefrine exerts its effects through the activation of α1 and β1 adrenergic receptors. The signaling pathways associated with these receptors are depicted below.

α1-Adrenergic Receptor Signaling Pathway

alpha1_signaling Etilefrine (R)-Etilefrine (Eutomer) Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Response (Vasoconstriction) PKC->Cellular_Response Leads to

Caption: α1-Adrenergic Receptor Signaling Pathway.

β1-Adrenergic Receptor Signaling Pathway

beta1_signaling Etilefrine (R)-Etilefrine (Eutomer) Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Binds Gs Gs Protein Beta1_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Increased Heart Rate & Contractility) PKA->Cellular_Response Leads to

Caption: β1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Adrenergic Receptor Affinity

This experiment determines the binding affinity (Ki or Kd) of each enantiomer for α1 and β1 adrenergic receptors.

Experimental Workflow:

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing adrenergic receptors) Incubation Incubate membranes, radioligand, and enantiomer dilutions Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]prazosin for α1, [³H]dihydroalprenolol for β1) Radioligand_Prep->Incubation Enantiomer_Prep Preparation of (R)- and (S)-Etilefrine serial dilutions Enantiomer_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Scintillation counting to quantify bound radioactivity Washing->Scintillation Analysis Calculate Ki/Kd values using competitive binding analysis Scintillation->Analysis

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line expressing the adrenergic receptor of interest (e.g., CHO or HEK293 cells) are isolated by homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [³H]prazosin for α1 receptors or [³H]dihydroalprenolol for β1 receptors) and a fixed amount of cell membrane preparation are incubated with increasing concentrations of unlabeled (R)-Etilefrine or (S)-Etilefrine.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each enantiomer, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Bath Assay for Functional Potency

This experiment measures the functional potency (EC50) of each enantiomer by assessing its ability to induce vasoconstriction in isolated arterial tissue.

Experimental Workflow:

tissue_bath_workflow cluster_prep Preparation cluster_equilibration Equilibration & Viability Check cluster_dosing Cumulative Dosing cluster_analysis Data Analysis Tissue_Prep Isolation and mounting of arterial rings (e.g., rat aorta) Bath_Setup Placement in organ bath with physiological salt solution Tissue_Prep->Bath_Setup Equilibration Equilibration under controlled conditions Bath_Setup->Equilibration Viability_Test Viability test with a known vasoconstrictor (e.g., KCl or phenylephrine) Equilibration->Viability_Test Dosing Cumulative addition of (R)- or (S)-Etilefrine Viability_Test->Dosing Recording Continuous recording of isometric tension Dosing->Recording Analysis Generation of concentration-response curves and calculation of EC50 Recording->Analysis

Caption: Isolated Tissue Bath Assay Workflow.

Methodology:

  • Tissue Preparation: A segment of an artery (e.g., thoracic aorta from a rat) is carefully dissected and cut into rings.

  • Mounting: The arterial rings are mounted between two stainless steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tension Recording: One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time.

  • Viability Check: The viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride or a standard agonist like phenylephrine.

  • Concentration-Response Curve: After a washout period, cumulative concentrations of (R)-Etilefrine or (S)-Etilefrine are added to the organ bath, and the resulting increase in tension is recorded.

  • Data Analysis: The contractile responses are plotted against the logarithm of the agonist concentration to generate a concentration-response curve. The EC50 value, the concentration that produces 50% of the maximal response, is determined for each enantiomer.

Conclusion

The available evidence strongly suggests that the pharmacological activity of etilefrine resides predominantly in its (R)-enantiomer.[6] This stereoselectivity is a critical consideration for drug development and clinical application. Further research providing detailed quantitative data on the receptor binding affinities and functional potencies of the individual (R)- and (S)-enantiomers would be invaluable for a more complete understanding of their comparative efficacy and for optimizing the therapeutic use of etilefrine. The experimental protocols outlined in this guide provide a framework for conducting such a definitive comparative study.

References

A Comparative Guide to HPLC and Spectrophotometry for the Quantification of (R)-Etilefrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the quantitative analysis of (R)-Etilefrine, a sympathomimetic amine used for treating orthostatic hypotension. The selection of an appropriate analytical method is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines the experimental protocols and presents a comparative summary of validation parameters to aid in the selection of the most suitable method for specific analytical needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate, identify, and quantify components in a mixture. Its high resolution and sensitivity make it a cornerstone in pharmaceutical analysis.

UV-Visible Spectrophotometry is an analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. It is a simpler, more cost-effective method often used for the quantitative analysis of substances that possess chromophores.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method has been developed for the determination of etilefrine hydrochloride (ETF) in the presence of its oxidative degradate.[1][2]

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio.[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: UV detection at 220 nm.[2]

  • Temperature: Ambient.[2]

  • Injection Volume: 20 µL.

Spectrophotometric Method

A simple and rapid spectrophotometric method for the determination of etilefrine hydrochloride involves its reaction with sodium nitrite and cobalt(II) salt in an acidic medium to form a colored chelate.[3]

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Reagents:

    • Sodium nitrite solution

    • Cobalt(II) salt solution

    • Acidic medium

  • Procedure:

    • To an aliquot of the drug solution, add sodium nitrite and cobalt(II) salt in an acidic medium.

    • Heat the mixture in a boiling water bath for 25 minutes to develop the color.

    • Cool the solution to room temperature.

    • Measure the absorbance of the resulting red-colored product at the wavelength of maximum absorption (λmax) of 570 nm against a reagent blank.[3]

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters for the HPLC and spectrophotometric methods for the analysis of Etilefrine. The data presented is compiled from different studies and serves as a comparative overview.

Validation Parameter HPLC Method Spectrophotometric Method
Linearity Range 0.5 - 10 µg/mL[2]80 - 200 µg/mL[3]
Correlation Coefficient (r²) 0.9997[2]Not explicitly stated, but a linear correlation was found.[3]
Accuracy (% Recovery) 99.56% ± 0.234[2]High percentage of recovery reported.[3]
Precision (% RSD) Repeatability: 0.235, Intermediate Precision: 0.345[2]Good precision reported.[3]
Limit of Detection (LOD) 0.132 µg/mL[2]Not explicitly stated.
Limit of Quantification (LOQ) 0.401 µg/mL[2]Not explicitly stated.
Wavelength (λmax) 220 nm[2]570 nm[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and spectrophotometric methods.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Analysis Sample Prepare (R)-Etilefrine Standard/Sample Inject Inject 20 µL of Sample Sample->Inject MobilePhase Prepare Mobile Phase (0.1M Phosphate Buffer pH 4 : Acetonitrile 30:70) MobilePhase->Inject Column Separate on C18 Column (25 cm x 4.6 mm, 5 µm) Inject->Column Detect Detect at 220 nm Column->Detect Acquire Acquire Chromatogram Detect->Acquire Quantify Quantify (R)-Etilefrine (Peak Area Analysis) Acquire->Quantify Spectrophotometry_Workflow cluster_prep Sample and Reagent Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement Sample Prepare (R)-Etilefrine Standard/Sample Mix Mix Sample with Reagents Sample->Mix Reagents Prepare NaNO2, Co(II) salt, and Acidic Medium Reagents->Mix Heat Heat in Boiling Water Bath (25 min) Mix->Heat Cool Cool to Room Temperature Heat->Cool Measure Measure Absorbance at 570 nm Cool->Measure Quantify Quantify (R)-Etilefrine (Beer-Lambert Law) Measure->Quantify

References

Navigating ICH Guidelines for Chiral Purity: A Comparison of Analytical Methods for (R)-Etilefrine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral drug substances is a critical aspect of pharmaceutical quality control. This guide provides an objective comparison of analytical methods for the validation of (R)-Etilefrine, a sympathomimetic agent, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures. This document outlines the essential validation parameters and presents supporting experimental data to aid in the selection and implementation of robust analytical methods for chiral separations.

The ICH guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] For chiral compounds such as (R)-Etilefrine, the analytical method must not only quantify the active pharmaceutical ingredient (API) but also accurately determine the enantiomeric purity, treating the undesired enantiomer as an impurity.[4] This necessitates the use of stereoselective analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or Chiral Capillary Electrophoresis (CCE).

This guide will compare a primary chiral HPLC method with an alternative chiral CE method for the analysis of (R)-Etilefrine, detailing the experimental protocols and summarizing the validation data in accordance with ICH Q2(R2) recommendations.

Core Validation Parameters for Chiral Analytical Methods

According to ICH Q2(R2), the validation of an analytical procedure for the quantitative determination of impurities, which in this case includes the undesired (S)-enantiomer of etilefrine, requires the assessment of several key parameters. These include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][5]

Comparison of Analytical Methods for (R)-Etilefrine

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust technique for the separation of enantiomers.[6] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Prepare a stock solution of racemic etilefrine in the mobile phase. For the validation of the (R)-Etilefrine method, a standard of pure (R)-Etilefrine would be used, and the (S)-enantiomer would be treated as the impurity to be quantified.

Quantitative Validation Data Summary (Representative)
Validation ParameterAcceptance Criteria (ICH Q2(R2))Representative HPLC Performance Data
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Baseline resolution (Rs > 2.0) between (R)- and (S)-Etilefrine peaks. No interference from placebo or degradation products.
Linearity (for (S)-enantiomer) A linear relationship should be established across the range of the analytical procedure. Correlation coefficient (r²) should be ≥ 0.99.r² = 0.9995
Range (for (S)-enantiomer) The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.0.1 µg/mL to 10 µg/mL
Accuracy (Recovery %) The closeness of test results obtained by the method to the true value. Typically 80-120% for impurities.98.5% - 101.2%
Precision (RSD%)
- RepeatabilityThe precision under the same operating conditions over a short interval of time. RSD ≤ 5% for low concentrations.RSD = 1.8%
- Intermediate PrecisionThe precision within-laboratory variations: different days, different analysts, different equipment, etc. RSD ≤ 10% for low concentrations.RSD = 2.5%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio of 3:1.0.03 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.0.1 µg/mL
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.No significant impact on resolution or quantitation with minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2°C).

Method 2: Chiral Capillary Electrophoresis (CCE)

Chiral Capillary Electrophoresis is a powerful separation technique with high efficiency and low sample and reagent consumption, making it an attractive alternative to HPLC.[7][8] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte.

Experimental Protocol
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm i.d., 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin as the chiral selector.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Detection Wavelength: 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Standard and Sample Preparation: Standards and samples are prepared in water or a diluted BGE without the chiral selector.

Quantitative Validation Data Summary (Representative)
Validation ParameterAcceptance Criteria (ICH Q2(R2))Representative CCE Performance Data
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Baseline separation of (R)- and (S)-Etilefrine peaks. No interference from excipients.
Linearity (for (S)-enantiomer) A linear relationship should be established across the range of the analytical procedure. Correlation coefficient (r²) should be ≥ 0.99.r² = 0.9992
Range (for (S)-enantiomer) The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.0.2 µg/mL to 15 µg/mL
Accuracy (Recovery %) The closeness of test results obtained by the method to the true value. Typically 80-120% for impurities.97.8% - 102.5%
Precision (RSD%)
- RepeatabilityThe precision under the same operating conditions over a short interval of time. RSD ≤ 5% for low concentrations.RSD = 2.1%
- Intermediate PrecisionThe precision within-laboratory variations: different days, different analysts, different equipment, etc. RSD ≤ 10% for low concentrations.RSD = 3.2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio of 3:1.0.05 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.0.2 µg/mL
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.Method performance is sensitive to changes in BGE pH and chiral selector concentration, requiring strict control of these parameters.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the validation of an analytical method for (R)-Etilefrine in accordance with ICH guidelines.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) select_method Select Analytical Method (HPLC or CE) define_atp->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol specificity Specificity prepare_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data & Compare with Acceptance Criteria robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: General workflow for analytical method validation.

Logical Relationship of Validation Parameters

The following diagram illustrates the logical relationship and hierarchy of the key validation parameters as per ICH Q2(R2).

Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_dependent Dependent Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Range Range Accuracy->Range Precision Precision Precision->Linearity Precision->Range LOQ Limit of Quantitation Precision->LOQ Linearity->Range LOD Limit of Detection LOQ->LOD Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness

References

A Comparative Guide to the Bioequivalence of (R)-Etilefrine and Racemic Etilefrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioequivalence considerations between the active enantiomer, (R)-Etilefrine, and the commonly available racemic mixture of Etilefrine. While direct comparative bioequivalence studies are not available in publicly accessible literature, this document synthesizes the known pharmacokinetic data for racemic etilefrine, outlines the critical role of stereoselectivity in its mechanism of action, and presents a standardized protocol for a future bioequivalence study. This information is intended to support research and development efforts in cardiovascular pharmaceuticals.

Introduction to Etilefrine and Stereoisomerism

Etilefrine is a direct-acting sympathomimetic amine used for the treatment of orthostatic hypotension.[1] It functions by stimulating adrenergic receptors, leading to vasoconstriction and increased cardiac output, which collectively raise blood pressure.[1][2][3] Etilefrine possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Etilefrine and (S)-Etilefrine. The commercially available form is typically a racemic mixture, containing equal parts of both enantiomers.

In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. The more potent enantiomer is termed the eutomer , while the less potent one is the distomer . For many beta-adrenergic agonists, the (R)-enantiomer is the eutomer, possessing significantly higher affinity for the target receptors. The distomer may be inactive, less active, or contribute to different, sometimes undesirable, effects.

Mechanism of Action and Signaling Pathway

Etilefrine exerts its effects by acting as an agonist primarily at α1 and β1-adrenergic receptors.[1][2][3] Stimulation of α1-receptors in vascular smooth muscle leads to vasoconstriction, while β1-receptor activation in the heart increases heart rate and contractility.[2][3] The (R)-enantiomer is understood to be responsible for the majority of this therapeutic activity.

Etilefrine Signaling Pathway cluster_drug Drug Administered cluster_receptor Adrenergic Receptors cluster_gprotein G-Proteins cluster_effector Effectors & Second Messengers cluster_response Physiological Response R_Etilefrine (R)-Etilefrine (Eutomer) Alpha1 α1-Receptor R_Etilefrine->Alpha1 High Affinity Beta1 β1-Receptor R_Etilefrine->Beta1 High Affinity S_Etilefrine (S)-Etilefrine (Distomer) S_Etilefrine->Alpha1 Low Affinity S_Etilefrine->Beta1 Low Affinity Gq Gq Alpha1->Gq Gs Gs Beta1->Gs PLC PLC Activation Gq->PLC AC AC Activation Gs->AC IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Vasoconstriction Vasoconstriction IP3_DAG->Vasoconstriction cAMP ↑ cAMP AC->cAMP CardiacOutput ↑ Heart Rate ↑ Contractility cAMP->CardiacOutput

Caption: Stereoselective signaling of Etilefrine enantiomers.

Pharmacokinetic Profile of Racemic Etilefrine

Pharmacokinetic studies on racemic etilefrine have established key parameters following oral and intravenous administration. The drug is well-absorbed, but subject to a significant first-pass metabolism, primarily through conjugation (sulfation and glucuronidation) in the liver.[2] This results in an oral bioavailability of approximately 50-55%.[4][2]

ParameterValueSource
Bioavailability (Oral) ~55%[2]
Elimination Half-life ~2 hours[2]
Protein Binding ~23%
Metabolism Hepatic conjugation[2]
Excretion ~80% in urine (as parent drug and conjugates)[2]
Table 1: Pharmacokinetic parameters of racemic etilefrine in humans.

Note: These values represent the combined disposition of both (R)- and (S)-enantiomers. Enantiomer-specific pharmacokinetic data is not currently available.

Proposed Experimental Protocol for a Bioequivalence Study

To definitively assess the bioequivalence of (R)-Etilefrine relative to the racemate, a rigorous, well-controlled study is required. Below is a standard protocol based on established regulatory guidelines for bioequivalence trials.

Study Title: A Randomized, Open-Label, Single-Dose, Two-Way Crossover Study to Compare the Bioavailability of (R)-Etilefrine Formulation with a Racemic Etilefrine Formulation in Healthy Adult Volunteers.

Objectives:

  • To compare the rate and extent of absorption of the (R)-enantiomer following administration of a pure (R)-Etilefrine formulation (Test) versus a racemic Etilefrine formulation (Reference).

  • To assess the safety and tolerability of both formulations.

Study Design:

  • Design: Two-treatment, two-period, two-sequence crossover.

  • Population: 18-24 healthy adult male and female volunteers.

  • Washout Period: A minimum of 7-10 half-lives of etilefrine (~20 hours), typically standardized to 7 days.

Drug Administration:

  • Test Product (T): Single oral dose of (R)-Etilefrine (e.g., 5 mg).

  • Reference Product (R): Single oral dose of racemic Etilefrine (e.g., 10 mg, delivering 5 mg of the (R)-enantiomer).

Sampling Schedule:

  • Blood samples will be collected at pre-dose (0 hour) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma will be separated and stored at -70°C until analysis.

Bioanalytical Method:

  • A validated, stereospecific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method will be used to quantify the plasma concentrations of (R)-Etilefrine and (S)-Etilefrine separately.

Pharmacokinetic Parameters:

  • Primary: Cmax (Maximum Plasma Concentration) and AUC0-t (Area Under the Curve from time 0 to the last measurable concentration) for (R)-Etilefrine.

  • Secondary: AUC0-inf (AUC extrapolated to infinity), Tmax (Time to Cmax), and t1/2 (Elimination Half-life).

Statistical Analysis:

  • Log-transformed Cmax, AUC0-t, and AUC0-inf will be analyzed using an Analysis of Variance (ANOVA) model.

  • The 90% Confidence Intervals for the geometric mean ratio (Test/Reference) of these parameters for (R)-Etilefrine must fall within the acceptance range of 80.00% to 125.00%.

Bioequivalence Study Workflow

The logical flow of a typical bioequivalence study, from volunteer recruitment to final statistical analysis, is depicted below.

Bioequivalence Study Workflow cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) Screening Subject Screening & Informed Consent Randomization Randomization (Sequence 1 or 2) Screening->Randomization Dosing1 Dosing: Group 1 -> Test (R-Etilefrine) Group 2 -> Ref (Racemic) Randomization->Dosing1 Sampling1 Serial Blood Sampling (0-24h) Dosing1->Sampling1 Washout Washout Period (e.g., 7 Days) Sampling1->Washout Bioanalysis Stereospecific Bioanalysis (LC-MS/MS for R- and S- forms) Sampling1->Bioanalysis Dosing2 Dosing: Group 1 -> Ref (Racemic) Group 2 -> Test (R-Etilefrine) Washout->Dosing2 Sampling2 Serial Blood Sampling (0-24h) Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, AUC for R-form) Bioanalysis->PK_Analysis Stats Statistical Analysis (90% Confidence Interval) PK_Analysis->Stats Conclusion Bioequivalence Conclusion (Within 80-125% limits?) Stats->Conclusion

Caption: Standard two-way crossover bioequivalence study workflow.

Conclusion and Future Directions

While racemic Etilefrine is an established therapeutic agent, the principles of stereopharmacology suggest that development of the pure eutomer, (R)-Etilefrine, could offer a more refined therapeutic profile. A dedicated bioequivalence study, following the protocol outlined herein, is essential to determine if the pharmacokinetic exposure of the active (R)-enantiomer is equivalent when administered as part of the racemate versus as a single-enantiomer product. Such data would be crucial for any future clinical development or regulatory submission of an enantiopure (R)-Etilefrine formulation, potentially leading to therapies with improved efficacy and safety profiles.

References

A Comparative Analysis of the Vasopressor Effects of (R)-Etilefrine and Phenylephrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the vasopressor effects of (R)-Etilefrine and Phenylephrine, focusing on their pharmacological profiles, mechanisms of action, and supporting experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Pharmacological Overview

(R)-Etilefrine and Phenylephrine are both sympathomimetic amines utilized for their vasopressor properties to manage hypotension. However, their mechanisms of action and receptor selectivity profiles exhibit key differences that influence their hemodynamic effects.

Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[1] Its primary effect is vasoconstriction of peripheral blood vessels, leading to an increase in systemic vascular resistance and consequently, an elevation in blood pressure.[2] It has minimal to no activity on beta-adrenergic receptors, meaning it does not directly stimulate the heart.[3]

(R)-Etilefrine, on the other hand, is described as an agonist of both alpha-1 and beta-1 adrenergic receptors.[4][5] This dual activity suggests that in addition to causing vasoconstriction via alpha-1 receptor stimulation, it can also increase heart rate and myocardial contractility through its action on beta-1 receptors.[4] Some studies also suggest that etilefrine may have an indirect sympathomimetic action, potentially by promoting the release of endogenous norepinephrine.

Data Presentation: Pharmacological and Clinical Comparison

The following tables summarize the available quantitative data for (R)-Etilefrine and Phenylephrine.

Table 1: Adrenergic Receptor Affinity and Potency

CompoundReceptor SubtypeParameterValueSpecies/System
Phenylephrine α1ApKi5.86Human (HEK293 cells)
α1BpKi4.87Hamster
α1DpKi5.86Rat
α1ApEC507.01Rat
α1BpEC506.47Hamster
α1CpEC506.77Bovine
(R)-Etilefrine α1, β1pKi, pEC50Not readily available in public literature-

Note: Specific quantitative receptor binding data (pKi, pEC50) for (R)-Etilefrine is not as extensively documented in publicly available literature as it is for Phenylephrine.

Table 2: Comparative Clinical Trial Data in Hypotension during Spinal Anesthesia for Cesarean Section [4]

Outcome(R)-Etilefrine (n=98)Phenylephrine (n=98)P-value
Primary Outcome
Umbilical Arterial pH7.277.280.493
Secondary Outcomes
Total Dose of Vasopressor (mL)5.666.510.024
Total Time of Hypotension (min)2.783.250.021

Experimental Protocols

Clinical Trial: Etilefrine vs. Phenylephrine for Hypotension during Spinal Anesthesia for Cesarean Section[4]
  • Study Design: A multicenter, randomized, double-blind controlled clinical trial.

  • Participants: 196 patients experiencing hypotension during spinal anesthesia for cesarean delivery were included in the study.

  • Intervention: Patients were randomly assigned to receive either etilefrine or phenylephrine as a vasopressor to treat hypotension.

  • Primary Outcome Measure: The primary outcome was the pH of the fetal umbilical artery.

  • Secondary Outcome Measures: Secondary outcomes included the incidence of fetal acidosis (defined as an umbilical arterial pH below 7.20), Apgar scores at 1 and 5 minutes, the necessity for neonatal intubation and admission to the neonatal intensive care unit, the duration of maternal hypotension, the total dose of the vasopressor administered, the requirement for atropine, the volume of intravenous fluids administered, and the incidence of nausea and vomiting in the mothers.[4]

Preclinical Model: Isolated Aortic Ring Assay

This protocol is a representative example of an in vitro method used to assess the vasoconstrictor properties of compounds like (R)-Etilefrine and Phenylephrine.

  • Tissue Preparation: Thoracic aortas are excised from laboratory animals (e.g., rats). The surrounding connective tissue is carefully removed, and the aorta is cut into rings of a specific length (e.g., 3-5 mm).

  • Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check: The aortic rings are allowed to equilibrate under a resting tension for a specified period. The viability of the endothelium can be assessed by pre-contracting the rings with an alpha-1 agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Cumulative Concentration-Response Curves: After a washout period, cumulative concentrations of the test compound ((R)-Etilefrine or Phenylephrine) are added to the organ bath. The resulting increase in tension (vasoconstriction) is recorded.

  • Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a reference substance (e.g., potassium chloride). Concentration-response curves are then plotted, and pharmacological parameters such as EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of (R)-Etilefrine and Phenylephrine, and a conceptual workflow for a comparative vasopressor study.

phenylephrine_pathway phenylephrine Phenylephrine alpha1 α1-Adrenergic Receptor phenylephrine->alpha1 gq Gq protein alpha1->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases Ca²⁺ contraction Smooth Muscle Contraction (Vasoconstriction) ca2->contraction pkc->contraction

Caption: Phenylephrine Signaling Pathway.

etilefrine_pathway etilefrine (R)-Etilefrine alpha1 α1-Adrenergic Receptor etilefrine->alpha1 beta1 β1-Adrenergic Receptor etilefrine->beta1 gq Gq protein alpha1->gq activates gs Gs protein beta1->gs activates plc Phospholipase C (PLC) gq->plc activates ac Adenylyl Cyclase (AC) gs->ac activates pip2 PIP2 plc->pip2 cleaves atp ATP ac->atp converts ip3 IP3 pip2->ip3 dag DAG pip2->dag camp cAMP atp->camp er Endoplasmic Reticulum ip3->er binds to receptor on pka Protein Kinase A (PKA) camp->pka activates ca2_alpha ↑ Intracellular Ca²⁺ er->ca2_alpha releases Ca²⁺ contraction Smooth Muscle Contraction (Vasoconstriction) ca2_alpha->contraction cardiac ↑ Heart Rate & Contractility pka->cardiac

Caption: (R)-Etilefrine Signaling Pathways.

experimental_workflow start Start: Hypotensive Model (e.g., Anesthetized Animal) randomization Randomization start->randomization group_etilefrine Group 1: Administer (R)-Etilefrine randomization->group_etilefrine group_phenylephrine Group 2: Administer Phenylephrine randomization->group_phenylephrine group_control Group 3: Administer Vehicle (Control) randomization->group_control monitoring Hemodynamic Monitoring (Blood Pressure, Heart Rate, etc.) group_etilefrine->monitoring group_phenylephrine->monitoring group_control->monitoring data_collection Data Collection (Time-course measurements) monitoring->data_collection analysis Data Analysis (Statistical Comparison) data_collection->analysis results Comparative Results (Efficacy, Potency, Side Effects) analysis->results

Caption: Conceptual Experimental Workflow.

References

Comparative Analysis of Etilefrine Enantiomers' Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Etilefrine enantiomers, supported by established experimental methodologies.

This guide outlines the standard experimental protocols used to characterize the activity of such enantiomers and illustrates the signaling pathways involved.

Data Presentation: A Comparative Overview

A comprehensive comparison of the biological activity of Etilefrine enantiomers requires quantitative data on their binding affinity, potency, and efficacy at α1 and β1 adrenergic receptors. While specific experimental values for the individual enantiomers of Etilefrine are not available in the cited literature, the following table illustrates how such data would be presented for a comparative analysis.

Parameter(R)-(-)-Etilefrine(S)-(+)-EtilefrineReceptor Subtype
Binding Affinity (Ki) Data not availableData not availableα1-adrenergic
Data not availableData not availableβ1-adrenergic
Potency (EC50) Data not availableData not availableα1-adrenergic
Data not availableData not availableβ1-adrenergic
Efficacy (Emax) Data not availableData not availableα1-adrenergic
Data not availableData not availableβ1-adrenergic

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to determine the quantitative data presented in the table above.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of each enantiomer for α1 and β1 adrenergic receptors.

  • Objective: To measure the ability of (R)-(-)-Etilefrine and (S)-(+)-Etilefrine to displace a specific radioligand from α1 and β1 adrenergic receptors.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human α1 or β1 adrenergic receptor.

    • Radioligand (e.g., [³H]-prazosin for α1 receptors, [³H]-dihydroalprenolol for β1 receptors).

    • Unlabeled enantiomers of Etilefrine.

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled Etilefrine enantiomer in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for β1-Adrenergic Receptor Activity (cAMP Accumulation Assay)

This assay measures the potency (EC50) and efficacy (Emax) of the Etilefrine enantiomers in activating the β1-adrenergic receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5]

  • Objective: To quantify the dose-dependent increase in intracellular cAMP levels in response to stimulation by each Etilefrine enantiomer.

  • Materials:

    • A cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).[6]

    • Etilefrine enantiomers.

    • A cAMP assay kit (e.g., based on HTRF, ELISA, or a reporter gene).

    • Cell culture medium and reagents.

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add varying concentrations of the Etilefrine enantiomers to the wells.

    • Incubate for a defined period (e.g., 30 minutes at 37°C).

    • Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the enantiomer concentration to generate a dose-response curve.

    • The EC50 (the concentration of the enantiomer that produces 50% of the maximal response) and the Emax (the maximum response) are determined from this curve.

Functional Assay for α1-Adrenergic Receptor Activity (Inositol Phosphate Accumulation Assay)

This assay determines the potency (EC50) and efficacy (Emax) of the Etilefrine enantiomers in activating the α1-adrenergic receptor, which is coupled to the Gq protein and stimulates phospholipase C, leading to the production of inositol phosphates (IPs).

  • Objective: To measure the dose-dependent accumulation of intracellular inositol phosphates following stimulation with each Etilefrine enantiomer.

  • Materials:

    • A cell line stably expressing the human α1-adrenergic receptor.

    • [³H]-myo-inositol.

    • Etilefrine enantiomers.

    • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).

    • Dowex anion-exchange resin.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Label the cells by incubating them with [³H]-myo-inositol for 24-48 hours.

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in stimulation buffer with LiCl.

    • Add varying concentrations of the Etilefrine enantiomers and incubate for a specific time (e.g., 60 minutes at 37°C).

    • Terminate the reaction by adding a solution like ice-cold perchloric acid.

    • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates by scintillation counting.

  • Data Analysis:

    • Generate a dose-response curve by plotting the amount of [³H]-inositol phosphates against the logarithm of the enantiomer concentration.

    • Determine the EC50 and Emax values from the curve.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, visualize the signaling pathways of the α1 and β1 adrenergic receptors and a general workflow for comparing the biological activity of Etilefrine enantiomers.

Gq_Signaling_Pathway Etilefrine Etilefrine (α1-agonist) Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Cellular Response (e.g., Vasoconstriction) PKC->Cellular_Response

Caption: α1-Adrenergic Receptor Signaling Pathway.

Gs_Signaling_Pathway Etilefrine Etilefrine (β1-agonist) Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Gs Gs Protein Beta1_Receptor->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response

Caption: β1-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow Start Start: Obtain (R)-(-) and (S)-(+) Etilefrine Enantiomers Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay_Alpha α1 Functional Assay (Inositol Phosphate Accumulation) (Determine EC50, Emax) Start->Functional_Assay_Alpha Functional_Assay_Beta β1 Functional Assay (cAMP Accumulation) (Determine EC50, Emax) Start->Functional_Assay_Beta Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay_Alpha->Data_Analysis Functional_Assay_Beta->Data_Analysis Conclusion Conclusion on Differential Biological Activity Data_Analysis->Conclusion

Caption: Experimental Workflow for Enantiomer Comparison.

References

A Comparative Guide to System Suitability Testing for the Chromatographic Analysis of (R)-Etilefrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of system suitability testing (SST) for two distinct high-performance liquid chromatography (HPLC) methods for the analysis of Etilefrine: a standard achiral (non-enantioselective) method and a specialized chiral method for the enantioselective analysis of (R)-Etilefrine. The objective is to equip researchers and drug development professionals with the necessary data and protocols to ensure the quality, precision, and accuracy of their chromatographic analyses.

Introduction to System Suitability Testing in Etilefrine Analysis

System suitability testing is an indispensable component of chromatographic analysis, verifying that the analytical system is performing adequately for the intended purpose before the analysis of any samples.[1] For a drug like Etilefrine, which exists as a racemic mixture of (R)- and (S)-enantiomers, the analytical requirements can vary. While achiral methods are suitable for determining the total concentration of Etilefrine, chiral methods are essential for quantifying the specific enantiomer, (R)-Etilefrine, which is the pharmacologically active agent. This guide will delve into the critical SST parameters for both analytical approaches.

Comparison of System Suitability Parameters

The following table summarizes the key system suitability parameters and their typical acceptance criteria for both an achiral and a chiral HPLC method for the analysis of Etilefrine.

System Suitability ParameterAchiral HPLC MethodChiral HPLC Method for (R)-Etilefrine
Resolution (Rs) > 2 (between Etilefrine and any adjacent peak)> 1.5 (between (R)- and (S)-Etilefrine)
Tailing Factor (T) ≤ 2.0≤ 2.0
Theoretical Plates (N) > 2000> 2000
Repeatability (%RSD) ≤ 2.0% (for peak area of 6 replicate injections)≤ 2.0% (for peak area of (R)-Etilefrine in 6 replicate injections)
Capacity Factor (k') > 2> 2

Experimental Protocols

Detailed methodologies for the achiral and a representative chiral HPLC analysis of Etilefrine are provided below.

Protocol 1: Achiral HPLC Method for Etilefrine Hydrochloride

This method is suitable for the determination of the total concentration of Etilefrine Hydrochloride in a sample.

Chromatographic Conditions:

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 0.1M Phosphate Buffer (pH 4.0) : Acetonitrile (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

System Suitability Solution Preparation:

Prepare a solution of Etilefrine Hydrochloride in the mobile phase at a concentration of approximately 50 µg/mL.

Procedure:

  • Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution six times.

  • Calculate the system suitability parameters from the resulting chromatograms. The system is deemed suitable for analysis if all parameters meet the acceptance criteria outlined in the comparison table.

Protocol 2: Chiral HPLC Method for (R)-Etilefrine

This method is designed for the enantioselective separation and quantification of (R)-Etilefrine.

Chromatographic Conditions:

  • Column: Polysaccharide-based Chiral Stationary Phase (CSP), e.g., CHIRALPAK® AD-H (25 cm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

System Suitability Solution Preparation:

Prepare a solution containing a racemic mixture of Etilefrine in the mobile phase at a concentration of approximately 100 µg/mL.

Procedure:

  • Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is obtained.

  • Inject the system suitability solution six times.

  • Evaluate the system suitability based on the separation of the (R)- and (S)-enantiomers. The primary criterion is the resolution between the two enantiomeric peaks. The system is considered suitable if all parameters in the comparison table are met.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow for system suitability testing and the logical relationship between the key SST parameters.

G cluster_0 System Suitability Testing Workflow A Prepare System Suitability Solution B Equilibrate HPLC System A->B C Inject Solution (n=6) B->C D Acquire Chromatographic Data C->D E Calculate SST Parameters D->E F Compare with Acceptance Criteria E->F G Proceed with Sample Analysis F->G Pass H Troubleshoot System F->H Fail H->B

Figure 1. Experimental workflow for system suitability testing.

G cluster_1 Logical Relationship of SST Parameters Resolution Resolution (Rs) Critical for Chiral Method SystemPerformance Overall System Performance (Suitable for Analysis) Resolution->SystemPerformance Tailing Tailing Factor (T) Peak Symmetry Tailing->SystemPerformance Plates Theoretical Plates (N) Column Efficiency Plates->SystemPerformance Repeatability Repeatability (%RSD) System Precision Repeatability->SystemPerformance Capacity Capacity Factor (k') Analyte Retention Capacity->SystemPerformance

Figure 2. Interrelation of key system suitability parameters.

Conclusion

The choice between an achiral and a chiral HPLC method for the analysis of Etilefrine fundamentally depends on the analytical objective. For routine quality control assessing the total drug substance, an achiral method is sufficient. However, for pharmacokinetic studies, enantiomeric purity determination, or any analysis where the specific quantification of the active (R)-enantiomer is required, a validated chiral method is mandatory. In both cases, rigorous adherence to system suitability testing protocols is paramount to ensure the generation of reliable and accurate data. The protocols and parameters outlined in this guide provide a solid foundation for establishing robust chromatographic analyses of Etilefrine.

References

Impurity Profiling of (R)-Etilefrine: A Comparative Guide to Regulatory-Compliant Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) for the impurity profiling of (R)-Etilefrine in accordance with stringent regulatory standards. This publication provides researchers, scientists, and drug development professionals with a detailed analysis of methodologies, comparative performance data, and experimental protocols to ensure the quality, safety, and efficacy of this sympathomimetic agent.

The meticulous identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) are critical mandates from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). For (R)-Etilefrine, a sympathomimetic amine used to treat hypotension, a robust impurity profiling program is essential to guarantee patient safety. This guide delves into a comparative analysis of the predominant analytical techniques employed for this purpose: HPLC, GC-MS, and Capillary Electrophoresis.

Regulatory Framework for Impurity Profiling

According to the ICH Q3A(R2) guidelines, impurities in new drug substances must be thoroughly characterized.[1] The guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For (R)-Etilefrine, any impurity exceeding these thresholds requires structural identification and toxicological assessment. Forced degradation studies are also a regulatory requirement to identify potential degradation products that may form under various stress conditions, such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][3][4][5]

Known Impurities of (R)-Etilefrine

A thorough impurity profiling strategy begins with the identification of potential and known impurities. These can originate from the synthetic route (process-related impurities) or from the degradation of the drug substance over time (degradation products). Commercially available reference standards for known impurities of Etilefrine Hydrochloride include:

  • Etilefrine Impurity A (Etilefrone): A process-related impurity.[5]

  • Etilefrine Impurity B: A potential process-related impurity.

  • Etilefrine Impurity D: A potential process-related impurity.[5]

  • Etilefrine Impurity E (3-Hydroxy Acetophenone): A potential starting material or process-related impurity.

  • Etilefrine Impurity F: A potential process-related impurity.

Forced degradation studies can reveal other potential degradation products, such as oxidative degradation products.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for accurate and reliable impurity profiling. The choice depends on the physicochemical properties of (R)-Etilefrine and its impurities, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for impurity profiling in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of compounds, including non-volatile and thermally labile molecules like (R)-Etilefrine.[2][3][6][7][8]

Advantages:

  • Suitable for non-volatile and thermally unstable compounds.[6][7][8]

  • High resolution and sensitivity.

  • A wide variety of stationary and mobile phases provides excellent selectivity.

  • Well-established and accepted by regulatory authorities.

Disadvantages:

  • Can be time-consuming.[7]

  • Requires the use of solvents, which can be costly and generate waste.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While (R)-Etilefrine itself is not highly volatile, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This technique is particularly useful for identifying and quantifying residual solvents and certain process-related impurities.

Advantages:

  • Excellent for volatile and semi-volatile impurities.[2][3][6][8]

  • High sensitivity and selectivity, especially with a mass spectrometric detector.

  • Fast analysis times.[7]

Disadvantages:

  • Requires derivatization for non-volatile compounds like (R)-Etilefrine, which adds a step to the sample preparation and can introduce variability.[9]

  • High temperatures in the injector and column can cause degradation of thermally labile compounds.[6][7]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules and for chiral separations.[4][6][10][11] As (R)-Etilefrine is a chiral compound and is typically ionized under analytical conditions, CE offers a powerful alternative to HPLC.

Advantages:

  • Extremely high separation efficiency and resolution.[10]

  • Requires very small sample volumes and minimal solvent consumption.[10]

  • Different separation principles compared to HPLC, making it an excellent orthogonal technique for method validation.[8]

Disadvantages:

  • Can be less robust than HPLC for routine quality control applications.

  • Sensitivity can be lower than HPLC without specialized detection techniques.

Quantitative Data Summary

Analytical TechniqueTypical Application for (R)-Etilefrine Impurity ProfilingLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Performance Characteristics
HPLC-UV Primary method for quantification of known and unknown impurities, stability-indicating assays.Analyte dependent, typically in the range of 0.01-0.05% relative to the API.High precision, accuracy, and linearity over a wide concentration range.
GC-MS Analysis of volatile and semi-volatile process impurities and residual solvents.Highly sensitive, capable of detecting impurities at ppm levels.Excellent for identification of unknown volatile impurities through mass spectral libraries.
CE-UV Orthogonal method for impurity confirmation, chiral purity analysis.Can be less sensitive than HPLC-UV, but can be improved with concentration techniques.Superior resolution for closely related and chiral impurities.
LC-MS Identification and structural elucidation of unknown impurities and degradation products.Very high sensitivity, allowing for detection of trace-level impurities.[9][12]Provides molecular weight and fragmentation information for structural confirmation.

Experimental Protocols

Stability-Indicating HPLC Method for (R)-Etilefrine and its Oxidative Degradation Product

This protocol is based on a validated method for the determination of Etilefrine in the presence of its oxidative degradate.

  • Chromatographic System:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 30:70 (v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 272 nm

    • Injection Volume: 20 µL

    • Temperature: Ambient

  • Sample Preparation:

    • Prepare a stock solution of (R)-Etilefrine in the mobile phase.

    • For forced degradation studies, subject the stock solution to stress conditions (e.g., 30% H₂O₂ at 80°C for 2 hours for oxidative degradation).

    • Neutralize the stressed samples if necessary and dilute to an appropriate concentration with the mobile phase.

  • Validation Parameters:

    • The method should be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH Q2(R1) guidelines.

Conceptual GC-MS Method for Volatile Impurities in (R)-Etilefrine (Post-Derivatization)

This is a conceptual protocol as direct GC-MS analysis of (R)-Etilefrine is not common without derivatization.

  • Derivatization:

    • React the (R)-Etilefrine sample with a suitable derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) to increase volatility and thermal stability.

  • GC-MS System:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, with an appropriate split ratio.

    • Temperature Program: An optimized temperature gradient to separate the derivatized (R)-Etilefrine from its impurities.

    • Mass Spectrometer: Electron ionization (EI) source with a mass range of 50-500 amu.

  • Sample Preparation:

    • Dissolve a known amount of the (R)-Etilefrine sample in a suitable solvent.

    • Perform the derivatization reaction under optimized conditions.

    • Inject the derivatized sample into the GC-MS.

  • Data Analysis:

    • Identify impurities based on their mass spectra by comparing them to spectral libraries (e.g., NIST).

Logical Workflow for Impurity Profiling

The following diagram illustrates a typical workflow for the impurity profiling of (R)-Etilefrine, from initial assessment to final reporting.

Impurity_Profiling_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Analysis & Identification cluster_3 Phase 4: Qualification & Reporting Literature_Review Literature Review & Known Impurity Identification Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Literature_Review->Forced_Degradation HPLC_Method Primary HPLC Method (Stability-Indicating) Forced_Degradation->HPLC_Method Orthogonal_Methods Orthogonal Methods (GC-MS, CE) HPLC_Method->Orthogonal_Methods Method_Validation Method Validation (ICH Q2) Orthogonal_Methods->Method_Validation Routine_Analysis Routine Batch Analysis Method_Validation->Routine_Analysis Impurity_Detection Impurity Detection > Threshold Routine_Analysis->Impurity_Detection Structure_Elucidation Structure Elucidation (LC-MS, NMR) Impurity_Detection->Structure_Elucidation Toxicological_Assessment Toxicological Assessment Structure_Elucidation->Toxicological_Assessment Set_Specifications Set Specifications Toxicological_Assessment->Set_Specifications Regulatory_Submission Regulatory Submission Set_Specifications->Regulatory_Submission

Caption: Workflow for (R)-Etilefrine Impurity Profiling.

Signaling Pathway of (R)-Etilefrine (for context)

To understand the biological context of the API, the following diagram illustrates the signaling pathway of (R)-Etilefrine as a sympathomimetic agent.

Etilefrine_Signaling Etilefrine Etilefrine Alpha1_Adrenergic_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Adrenergic_Receptor Beta1_Adrenergic_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Adrenergic_Receptor Gq_Protein Gq Protein Alpha1_Adrenergic_Receptor->Gq_Protein Gs_Protein Gs Protein Beta1_Adrenergic_Receptor->Gs_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC AC Adenylyl Cyclase (AC) Gs_Protein->AC PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation cAMP cAMP ATP->cAMP PKA_Activation PKA Activation cAMP->PKA_Activation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction Increased_Heart_Rate Increased Heart Rate & Contractility PKA_Activation->Increased_Heart_Rate

Caption: (R)-Etilefrine Adrenergic Signaling Pathway.

Conclusion

The impurity profiling of (R)-Etilefrine requires a multi-faceted analytical approach to ensure compliance with global regulatory standards. While HPLC stands out as the primary workhorse for routine analysis and stability studies due to its robustness and versatility, GC-MS and CE serve as invaluable orthogonal techniques. GC-MS is superior for the analysis of volatile and semi-volatile impurities, whereas CE offers exceptional resolution for closely related and chiral impurities. The integration of LC-MS is critical for the definitive identification and structural elucidation of unknown impurities. A comprehensive strategy employing these complementary techniques, guided by a thorough understanding of potential process-related and degradation impurities, is essential for ensuring the safety and quality of (R)-Etilefrine. This guide provides the foundational knowledge and comparative data necessary for drug development professionals to establish a robust and compliant impurity profiling program.

References

Stereospecific vs. Non-Stereospecific Assays for Chiral Drugs: A Comparative Guide Using Etilefrine as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic action of many pharmaceutical compounds is intrinsically linked to their three-dimensional structure. Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit significant differences in their pharmacological and toxicological profiles. Consequently, the analytical methods used to quantify these drugs are of paramount importance in research, development, and clinical monitoring. This guide provides a comprehensive comparison of stereospecific and non-stereospecific assays for chiral drugs, with a specific focus on the sympathomimetic agent, Etilefrine.

Etilefrine, used in the management of hypotension, is a chiral molecule and is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers: (R)-(-)-Etilefrine and (S)-(+)-Etilefrine. The differential interaction of these enantiomers with adrenergic receptors, their primary targets, underscores the necessity of analytical techniques that can distinguish between them.

The Critical Difference: Stereospecific vs. Non-Stereospecific Assays

A non-stereospecific assay measures the total concentration of a drug, without distinguishing between its enantiomers. This provides a single value representing the sum of both the (R)- and (S)-forms. In contrast, a stereospecific assay is designed to separate and individually quantify each enantiomer present in a sample. This distinction is crucial because one enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to adverse effects.

For sympathomimetic amines like Etilefrine, which belong to the phenylethylamine class, the pharmacological activity generally resides in the R(-)-enantiomer, which is often 10- to 500-fold more potent than the S(+)-enantiomer[1]. Therefore, a non-stereospecific assay of Etilefrine could be misleading, as the total concentration may not accurately reflect the concentration of the pharmacologically active component.

Comparative Analysis of Assay Performance

The choice between a stereospecific and a non-stereospecific assay has significant implications for pharmacokinetic (PK) and pharmacodynamic (PD) studies, as well as for therapeutic drug monitoring. The following table summarizes the key differences in performance and application:

FeatureStereospecific AssayNon-Stereospecific Assay
Analyte Measured Individual enantiomers ((R)- and (S)-Etilefrine)Total Etilefrine (sum of both enantiomers)
Pharmacokinetic Accuracy Provides accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.Can be misleading if the enantiomers have different PK profiles (e.g., different rates of metabolism or clearance).
Pharmacodynamic Correlation Allows for a precise correlation between the concentration of the active enantiomer and the observed pharmacological effect.May show poor correlation between total drug concentration and clinical response if one enantiomer is significantly more active.
Toxicological Assessment Enables the identification of any toxicity associated with a specific enantiomer.Masks the potential for enantiomer-specific toxicity.
Method Complexity Generally more complex, requiring specialized chiral columns or reagents for separation.Simpler and often faster to perform.
Cost Typically higher due to specialized consumables and longer development time.Generally lower cost.
Regulatory Acceptance Increasingly preferred and often required by regulatory agencies for chiral drugs.May be acceptable in specific, well-justified cases where enantiomers are shown to have similar PK/PD profiles.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate measurement of drug concentrations. Below are representative protocols for both stereospecific and non-stereospecific assays for Etilefrine.

Stereospecific Assay: Enantioselective High-Performance Liquid Chromatography (HPLC-UV)

This method allows for the separation and quantification of (R)- and (S)-Etilefrine in biological matrices such as human plasma.

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge with methanol followed by water.

  • Load 1 mL of plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the Etilefrine enantiomers with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin (e.g., ChiraDex), is crucial for enantiomeric separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol) is typically used. The exact ratio and pH are optimized to achieve baseline separation of the enantiomers. For example, a mobile phase of water-methanol (88:12, v/v) can be effective[2].

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility[2].

  • Detection: UV detection at a wavelength where Etilefrine shows maximum absorbance, such as 220 nm or 225 nm[2][3].

3. Quantification:

  • Calibration curves are generated by spiking known concentrations of each enantiomer into a blank biological matrix.

  • The peak areas of the (R)- and (S)-Etilefrine enantiomers are used to determine their respective concentrations in the unknown samples.

Non-Stereospecific Assay: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method measures the total concentration of Etilefrine without separating the enantiomers.

1. Sample Preparation:

  • Protein precipitation is a common and straightforward method. Add a precipitating agent like acetonitrile to the plasma sample.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Inject the clear supernatant into the HPLC system.

2. Chromatographic Conditions:

  • Column: A standard reversed-phase column, such as a C18 column (e.g., ODS SUPELCO C18, 25 cm x 4.6 mm, 5 µm particle size), is used[3].

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v) can be employed[3].

  • Flow Rate: Typically 1.0 mL/min[3].

  • Detection: UV detection at 220 nm[3].

3. Quantification:

  • A calibration curve is prepared using a racemic standard of Etilefrine.

  • The peak area of the single, unresolved Etilefrine peak is used to calculate the total drug concentration.

Signaling Pathways and Experimental Workflows

To understand the importance of distinguishing between enantiomers, it is helpful to visualize their interaction with their biological targets and the analytical workflows used to measure them.

Etilefrine Signaling Pathway

Etilefrine primarily exerts its effects by acting as an agonist at α1- and β1-adrenergic receptors[4][5]. This interaction initiates a cascade of intracellular events leading to physiological responses such as vasoconstriction and increased heart rate. The differential binding affinity of the (R)- and (S)-enantiomers to these receptors is the basis for their different pharmacological activities.

Etilefrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Etilefrine Etilefrine ((R)- & (S)-enantiomers) alpha1_receptor α1-Adrenergic Receptor Etilefrine->alpha1_receptor Binds beta1_receptor β1-Adrenergic Receptor Etilefrine->beta1_receptor Binds Gq Gq Protein alpha1_receptor->Gq Activates Gs Gs Protein beta1_receptor->Gs Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release Leads to Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Causes AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP Increase AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Heart_Rate Increased Heart Rate & Contractility PKA->Heart_Rate Results in

Caption: Etilefrine's mechanism of action via α1 and β1 adrenergic receptors.

Experimental Workflow Comparison

The following diagram illustrates the key differences in the analytical workflows for stereospecific and non-stereospecific assays.

Assay_Workflow_Comparison cluster_stereospecific Stereospecific Assay Workflow cluster_nonstereospecific Non-Stereospecific Assay Workflow start_stereo Biological Sample (containing (R)- & (S)-Etilefrine) extraction_stereo Sample Preparation (e.g., SPE) start_stereo->extraction_stereo hplc_stereo Chiral HPLC Separation extraction_stereo->hplc_stereo detection_stereo UV Detection hplc_stereo->detection_stereo quant_R Quantification of (R)-Etilefrine detection_stereo->quant_R quant_S Quantification of (S)-Etilefrine detection_stereo->quant_S start_non Biological Sample (containing (R)- & (S)-Etilefrine) extraction_non Sample Preparation (e.g., Protein Precipitation) start_non->extraction_non hplc_non RP-HPLC Analysis extraction_non->hplc_non detection_non UV Detection hplc_non->detection_non quant_total Quantification of Total Etilefrine detection_non->quant_total

Caption: Comparison of stereospecific and non-stereospecific assay workflows.

Conclusion

For a chiral drug like Etilefrine, where the enantiomers likely possess different pharmacological activities, a stereospecific assay is indispensable for a thorough and accurate understanding of its behavior in biological systems. While non-stereospecific assays offer simplicity and lower cost, they may provide an incomplete and potentially misleading picture of the drug's efficacy and safety. The choice of assay should be guided by the specific research question, the stage of drug development, and regulatory requirements. For preclinical and clinical studies aiming to establish a clear pharmacokinetic/pharmacodynamic relationship, stereospecific methods are the gold standard. In routine therapeutic drug monitoring, the justification for using a non-stereospecific assay would depend on robust data demonstrating a consistent and predictable relationship between the total drug concentration and the clinical outcome. As the pharmaceutical industry continues to emphasize the development of single-enantiomer drugs, the demand for reliable and validated stereospecific assays will only continue to grow.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-Etilefrine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (R)-Etilefrine, ensuring the protection of personnel and the environment.

(R)-Etilefrine, a sympathomimetic amine, is classified as toxic if swallowed and harmful to aquatic life with long-lasting effects.[1][2] Therefore, its disposal requires careful consideration to mitigate potential hazards. Adherence to local, regional, and national regulations is paramount, and the following procedures are designed to align with best practices for laboratory chemical waste management.

Waste Classification and Collection

(R)-Etilefrine is not listed as an acutely hazardous waste (P-list) under the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5] However, due to its toxicity and environmental hazards, it must be managed as a hazardous waste.

Key Disposal Principles:

  • Do Not Sewer: Direct disposal of (R)-Etilefrine solutions down the sanitary sewer is not recommended due to its aquatic toxicity.[1] Discharge into the environment must be avoided.[6]

  • Segregated Waste Stream: Collect all (R)-Etilefrine waste, including contaminated personal protective equipment (PPE) and cleaning materials, in a dedicated and properly labeled hazardous waste container.[6][7]

  • Professional Disposal: All (R)-Etilefrine waste must be disposed of through a licensed hazardous waste disposal facility.[1][6]

Waste Type Container Requirement Disposal Method
Pure (R)-Etilefrine Original, tightly sealed container or a compatible, labeled hazardous waste container.Collection by a certified hazardous waste management company for incineration or other approved treatment methods.
Aqueous Solutions Clearly labeled, sealed, and leak-proof container (e.g., carboy) designated for aqueous hazardous waste.Collection by a certified hazardous waste management company. Do not mix with other waste streams unless compatibility has been confirmed.
Contaminated Labware & PPE Lined, sealed hazardous waste container (e.g., drum or designated bag) labeled "Hazardous Waste" and listing contents.Collection by a certified hazardous waste management company. All items that have come into contact with (R)-Etilefrine should be considered contaminated.
Empty (R)-Etilefrine Containers If not triple-rinsed, manage as hazardous waste. If triple-rinsed, the rinsate must be collected as hazardous waste.The triple-rinsed container may be disposed of as non-hazardous waste, pending institutional and local regulations. The collected rinsate must be disposed of as hazardous waste.

Spill Management Protocol

In the event of an (R)-Etilefrine spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure adequate ventilation to minimize inhalation exposure.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to cover and contain the spill.

  • Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area thoroughly with a detergent solution and water.

    • Perform a final rinse with water.

    • All cleaning materials (e.g., wipes, paper towels) must be collected and disposed of as hazardous waste.

  • Label Waste Container: Ensure the hazardous waste container is sealed and properly labeled with its contents, including "(R)-Etilefrine spill debris."

  • Seek Professional Disposal: Arrange for the pickup of the hazardous waste by a certified disposal company.

Caption: Workflow for the proper disposal of (R)-Etilefrine waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of (R)-Etilefrine, fostering a secure research environment and upholding environmental stewardship.

References

Personal protective equipment for handling Etilefrine, (R)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-Etilefrine, a sympathomimetic agent. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Information is primarily derived from safety data sheets for Etilefrine Hydrochloride, the common salt form of Etilefrine.

Hazard Identification and Personal Protective Equipment

(R)-Etilefrine is classified as toxic if swallowed and causes serious eye irritation.[1][2] It is essential to use appropriate personal protective equipment (PPE) to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Source
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves inspected prior to use.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
Hand Protection Protective gloves. The selection of suitable gloves depends on the material and manufacturer.[2]

Operational Plan for Safe Handling

A systematic approach to handling (R)-Etilefrine from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a well-ventilated place, keeping the container tightly closed.[3]

  • Keep away from heat and direct sunlight.[3]

  • Store in a locked-up location.[1][3]

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably in a laboratory hood.[3]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke when using this product.[1][2][3]

  • Wash hands thoroughly after handling.[1][2][3]

  • Ensure all equipment used when handling the product is grounded to prevent static discharge.[4]

3. Experimental Procedures:

  • When conducting experiments, wear the prescribed PPE at all times.

  • Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

Table 2: Emergency First-Aid Measures

Exposure Route First-Aid Procedure Source
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Accidental Release Measures:

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Do not let the chemical enter drains.[1]

  • Collect the spillage using an inert absorbent material and place it in a suitable, closed container for disposal.[1][3]

  • Remove all sources of ignition.[1]

Fire-Fighting Measures:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]

  • Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Plan

Proper disposal of (R)-Etilefrine and its containers is crucial to prevent environmental contamination and potential harm.

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

  • Do not allow the chemical to enter drains or the environment.[1][3]

  • For unused or expired medicine, consider a drug take-back program if available.[5][6]

  • If a take-back program is not accessible, the substance may be disposed of in household trash after being mixed with an undesirable substance like used coffee grounds, dirt, or cat litter to make it less appealing.[5] Place the mixture in a sealed container before discarding.[5]

  • Scratch out all personal information on the empty medicine packaging before disposal.[5]

Workflow for Safe Handling of (R)-Etilefrine

Workflow for Safe Handling of (R)-Etilefrine cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_procedure Experimental Procedure cluster_disposal Waste & Disposal cluster_emergency Emergency Response A Receive Shipment B Inspect Container A->B Visual Check C Store in Ventilated, Locked Area B->C If OK Spill Spill B->Spill If Damaged D Don Appropriate PPE C->D E Work in Ventilated Hood D->E F Weigh/Prepare Compound E->F G Conduct Experiment F->G H Decontaminate Work Area G->H G->Spill Accidental Release Exposure Personal Exposure G->Exposure Contact/Inhalation I Segregate Waste H->I J Dispose of Waste per Regulations I->J

Caption: Logical workflow for the safe handling of (R)-Etilefrine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.